Product packaging for ethyl 3-(3,4-dihydroxyphenyl)propanoate(Cat. No.:CAS No. 3967-57-5)

ethyl 3-(3,4-dihydroxyphenyl)propanoate

Cat. No.: B1329750
CAS No.: 3967-57-5
M. Wt: 210.23 g/mol
InChI Key: MHJZKZOOQLSKTN-UHFFFAOYSA-N
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Description

Ethyl 3-(3,4-dihydroxyphenyl)propanoate (CAS 3967-57-5) is a chemical compound with the molecular formula C11H14O4 and a molecular weight of 210.230 . It is supplied for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers can analyze this reverse-phase (RP) HPLC method with simple conditions, as the compound can be separated using a Newcrom R1 HPLC column with a mobile phase containing acetonitrile, water, and phosphoric acid . For Mass-Spec (MS) compatible applications, the phosphoric acid can be replaced with formic acid . This analytical method is scalable and can be adapted for fast UPLC applications using smaller 3 µm particle columns, as well as for the isolation of impurities in preparative separation and pharmacokinetic studies . While the specific biological mechanisms of this compound are an active area of investigation, research on its structural analog, Isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate (IDHP)—a metabolite of Salvia miltiorrhiza (Danshen)—suggels that such compounds are of significant interest in cardiovascular research . Studies on IDHP have shown it can protect against septic myocardial injury by regulating the GAS6/Axl-AMPK signaling pathway, which is involved in mitigating oxidative stress, inflammation, and apoptosis . This provides a valuable research context for exploring the potential applications and mechanisms of related dihydroxyphenyl compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O4 B1329750 ethyl 3-(3,4-dihydroxyphenyl)propanoate CAS No. 3967-57-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-(3,4-dihydroxyphenyl)propanoate
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InChI

InChI=1S/C11H14O4/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3,5,7,12-13H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJZKZOOQLSKTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00192772
Record name Ethyl 3-(3,4-dihydroxyphenyl)propionate
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Molecular Weight

210.23 g/mol
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CAS No.

3967-57-5
Record name Ethyl 3,4-dihydroxybenzenepropanoate
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Record name Ethyl 3-(3,4-dihydroxyphenyl)propionate
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Record name Ethyl dihydrocaffeate
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Record name Ethyl 3-(3,4-dihydroxyphenyl)propionate
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Record name Ethyl 3-(3,4-dihydroxyphenyl)propionate
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Foundational & Exploratory

What is ethyl 3-(3,4-dihydroxyphenyl)propanoate?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Ethyl 3-(3,4-dihydroxyphenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a derivative of the naturally occurring caffeic acid, is a phenolic compound of significant interest in the fields of pharmacology and drug development. Possessing a core structure characterized by a catechol moiety, this ester exhibits a wide range of biological activities. This technical guide provides a comprehensive overview of its chemical properties, synthesis methodologies, and known biological functions, with a focus on its antioxidant, anti-inflammatory, neuroprotective, and antimicrobial properties. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to serve as a foundational resource for researchers exploring its therapeutic potential.

Chemical and Physical Properties

This compound is an esterified form of 3-(3,4-dihydroxyphenyl)propanoic acid (Hydrocaffeic acid). Its chemical structure combines the reactive catechol group with an ethyl propanoate chain, influencing its solubility and biological interactions. The key physicochemical properties are summarized below.

PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C₁₁H₁₄O₄PubChem
Molecular Weight 210.23 g/mol Calculated
CAS Number 3967-57-5
Appearance Light-brown crystalline prisms
Melting Point 420-421 K (147-148 °C)
XLogP3 1.5PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 4PubChem

Note: Some sources refer to the closely related compound, ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate (Ethyl Caffeate), which has a double bond in the propanoate chain. The data presented here is for the saturated propanoate unless otherwise specified.

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through several established chemical reactions. The two primary methods are the Knoevenagel condensation followed by reduction, and the direct esterification of the corresponding carboxylic acid.

Synthesis via Knoevenagel Condensation

This method first synthesizes the unsaturated ester, ethyl caffeate, which can then be hydrogenated to yield the target compound.

Protocol: Synthesis of Ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate

  • Reactant Preparation : Dissolve 3,4-dihydroxybenzaldehyde and monoethyl malonate in a suitable solvent such as pyridine.

  • Condensation Reaction : Heat the mixture under reflux. The Knoevenagel condensation occurs between the aldehyde and the active methylene group of the malonate.

  • Work-up : After the reaction is complete (monitored by TLC), cool the mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.

  • Purification : Filter the crude product, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate.

  • Reduction (Optional) : To obtain the saturated propanoate, the resulting ethyl caffeate can be subjected to catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.

Synthesis_Workflow cluster_knoevenagel Method 1: Knoevenagel Condensation cluster_esterification Method 2: Fischer Esterification Reactant1 3,4-Dihydroxybenzaldehyde Knoevenagel Knoevenagel Condensation (Pyridine, Reflux) Reactant1->Knoevenagel Reactant2 Monoethyl Malonate Reactant2->Knoevenagel Reactant3 3-(3,4-dihydroxyphenyl)propanoic Acid Esterification Fischer Esterification (Acid Catalyst, Reflux) Reactant3->Esterification Reactant4 Ethanol Reactant4->Esterification Intermediate Ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate (Ethyl Caffeate) Reduction Catalytic Hydrogenation (Pd/C, H2) Intermediate->Reduction Product This compound Knoevenagel->Intermediate Esterification->Product Reduction->Product

Caption: Overview of primary synthesis routes for this compound.

Synthesis via Fischer Esterification

This is a direct method involving the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst.[1]

Protocol: Fischer Esterification of 3-(3,4-dihydroxyphenyl)propanoic Acid

  • Reactant Mixture : In a round-bottom flask, combine 3-(3,4-dihydroxyphenyl)propanoic acid with an excess of absolute ethanol.

  • Catalyst Addition : Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.

  • Reaction Conditions : Heat the mixture to reflux for several hours. The reaction is an equilibrium, so to drive it towards the product, water is often removed using a Dean-Stark apparatus.[1]

  • Neutralization and Extraction : After cooling, neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution). Extract the ester into an organic solvent like ethyl acetate.

  • Purification : Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Biological Activities and Therapeutic Potential

This compound and its analogues exhibit a spectrum of biological activities, primarily attributed to the antioxidant nature of the catechol moiety.

Antioxidant Activity

The presence of two adjacent hydroxyl groups on the phenyl ring allows the molecule to act as a potent free radical scavenger. It can donate hydrogen atoms to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress. This activity is foundational to many of its other therapeutic effects. Derivatives of 3,4-dihydroxyphenyl compounds have been shown to be powerful antioxidants, in some cases more so than Vitamin C or Trolox.

Anti-inflammatory Effects

The compound demonstrates significant anti-inflammatory properties. Studies on related propionates show they can downregulate the expression of key inflammatory mediators.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Macrophage Model)

  • Cell Culture : Culture a murine macrophage cell line (e.g., J774-A1 or RAW 264.7) in appropriate media.

  • Pre-treatment : Treat the cells with varying concentrations of this compound for a set period (e.g., 2 hours).

  • Inflammatory Stimulus : Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell culture.

  • Analysis : After incubation (e.g., 24 hours), collect the cell supernatant and lysates.

  • Quantification : Measure the levels of pro-inflammatory markers such as:

    • Nitric Oxide (NO) using the Griess reagent.

    • Pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA kits.

    • Expression of enzymes like COX-2 and iNOS via Western Blot or RT-qPCR.

  • Data Interpretation : A dose-dependent reduction in these markers compared to the LPS-only control indicates anti-inflammatory activity.

Neuroprotective Properties

Phenolic compounds are widely investigated for their potential in treating neurodegenerative diseases. The mechanism is often linked to their ability to counteract oxidative stress and inflammation, key pathological factors in diseases like Alzheimer's and Parkinson's. A derivative, Isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate (IDHP), has been shown to protect vascular cells from injury by reducing ROS and ferroptosis, suggesting a potential role in preventing vascular aging that contributes to neurodegeneration.

Antimicrobial and Efflux Pump Inhibition Activity

While possessing some intrinsic antibacterial and antifungal activity, a more compelling application is its role as an efflux pump inhibitor (EPI). In drug-resistant bacteria, efflux pumps actively expel antibiotics, rendering them ineffective.

A related compound, ethyl 3,4-dihydroxybenzoate (EDHB), has been shown to potentiate the activity of antibiotics against drug-resistant E. coli. It interferes with the function of efflux pumps like AcrB, increasing the intracellular concentration of the antibiotic. This suggests that this compound could serve as an adjuvant in antibiotic therapy to combat resistance.

OrganismCompoundActivityMIC (μg/mL)
Pseudomonas aeruginosaThiazole-Coumarin HybridAntibacterial15.62–31.25
Enterococcus faecalisThiazole-Coumarin HybridAntibacterial15.62–31.25
Staphylococcus aureusThiazole-Coumarin HybridAntibacterial62.5–125
Candida albicansThiazole-Coumarin HybridAntifungal15.62
Data for a structurally related 3,4-dihydroxyphenyl hybrid compound, demonstrating the potential of this chemical class.

Mechanisms of Action

The therapeutic effects of this compound are mediated through several molecular pathways.

Anti-inflammatory Signaling

The compound's anti-inflammatory action involves the suppression of the NF-κB signaling pathway, a central regulator of inflammation. By inhibiting this pathway, it reduces the transcription and subsequent production of numerous pro-inflammatory molecules.

Anti_inflammatory_Pathway cluster_products Pro-inflammatory Mediators LPS Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 Cytokines TNF-α, IL-6, IL-1β NFkB->Cytokines Compound This compound Compound->NFkB Inhibition Inflammation Inflammation iNOS->Inflammation COX2->Inflammation Cytokines->Inflammation

Caption: Inhibition of the NF-κB inflammatory pathway.

Alleviation of Vascular Aging via ROS/Ferroptosis Pathway

In the context of vascular health, derivatives of this compound have been shown to mitigate cellular senescence induced by factors like palmitic acid. The proposed mechanism involves the reduction of oxidative stress and the inhibition of ferroptosis, an iron-dependent form of programmed cell death.

Vascular_Aging_Pathway Stressor Cellular Stress (e.g., Palmitic Acid) ROS Reactive Oxygen Species (ROS) Generation Stressor->ROS IronAccum Ferrous Ion (Fe²⁺) Accumulation Stressor->IronAccum Compound IDHP (Propanoate Derivative) Compound->ROS Scavenging LipidPerox Lipid Peroxidation ROS->LipidPerox Ferroptosis Ferroptosis LipidPerox->Ferroptosis IronAccum->Ferroptosis Aging Vascular Cell Senescence (Aging) Ferroptosis->Aging

Caption: Protective mechanism against vascular aging via the ROS/Ferroptosis pathway.

Conclusion

This compound is a multifaceted molecule with a strong scientific basis for further investigation in drug development. Its potent antioxidant and anti-inflammatory properties, combined with emerging evidence of neuroprotective and antimicrobial-adjuvant activities, make it a promising lead compound. The synthetic routes are well-established, allowing for the generation of derivatives to optimize its pharmacokinetic and pharmacodynamic profile. Future research should focus on in vivo efficacy models for specific disease states and a deeper elucidation of its interactions with cellular targets to fully harness its therapeutic potential.

References

physical and chemical properties of ethyl 3-(3,4-dihydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(3,4-dihydroxyphenyl)propanoate, a derivative of the naturally occurring dihydrocaffeic acid, is a molecule of significant interest in the fields of pharmacology and medicinal chemistry. Its structural similarity to other well-studied phenolic compounds, such as caffeic acid phenethyl ester (CAPE) and hydroxytyrosol, suggests a potential for valuable biological activities, including antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological signaling pathways based on current scientific understanding of related molecules.

Core Physical and Chemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that while some data is available for the specific compound, other values are estimated based on structurally similar molecules due to a lack of direct experimental data.

PropertyValueSource
IUPAC Name This compound[1]
Synonyms Ethyl 3-(3,4-dihydroxyphenyl)propionate, Benzenepropanoic acid, 3,4-dihydroxy-, ethyl ester[1]
CAS Number 3967-57-5[1]
Molecular Formula C₁₁H₁₄O₄[1]
Molecular Weight 210.23 g/mol [1]
Melting Point Not available
Boiling Point Not available
Solubility Expected to be soluble in organic solvents like ethanol, ether, and chloroform; poorly soluble in water.
LogP 1.85[1]

Spectroscopic Data Analysis

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the protons of the propanoate chain (two triplets), and the aromatic protons on the dihydroxyphenyl ring. The chemical shifts and splitting patterns of the aromatic protons would confirm the 1,2,4-substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum would display distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the aliphatic carbons of the propanoate chain, and the six carbons of the aromatic ring. The chemical shifts of the aromatic carbons would be influenced by the hydroxyl substituents.

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The fragmentation pattern would likely show losses of the ethoxy group and parts of the propanoate chain, providing further structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the hydroxyl (O-H) groups (a broad band around 3300 cm⁻¹), the carbonyl (C=O) group of the ester (a strong band around 1735 cm⁻¹), and C-O stretching vibrations.

Experimental Protocols

Due to the limited availability of specific experimental protocols for this compound, the following methodologies are based on established procedures for the synthesis and analysis of structurally similar phenolic compounds and esters.

Synthesis Protocol: Esterification of 3-(3,4-dihydroxyphenyl)propanoic acid

This protocol describes a standard Fischer esterification method.

Materials:

  • 3-(3,4-dihydroxyphenyl)propanoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous sodium sulfate

  • Sodium bicarbonate solution (5%)

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 3-(3,4-dihydroxyphenyl)propanoic acid in an excess of absolute ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux the mixture for several hours (reaction progress can be monitored by thin-layer chromatography).

  • After cooling to room temperature, neutralize the excess acid with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

This method provides a general guideline for the analysis of this compound.[1]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column

Mobile Phase:

  • A gradient of acetonitrile and water containing a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).[1]

Procedure:

  • Prepare a standard solution of the purified compound of known concentration.

  • Inject the standard and sample solutions into the HPLC system.

  • Monitor the elution at a suitable wavelength (e.g., 280 nm) based on the UV absorbance of the dihydroxyphenyl chromophore.

  • The retention time and peak area can be used for qualitative and quantitative analysis, respectively.

Biological Activities and Signaling Pathways

The biological activities of this compound have not been extensively studied directly. However, based on its structural similarity to well-researched compounds like Caffeic Acid Phenethyl Ester (CAPE) and Hydroxytyrosol, it is hypothesized to possess significant antioxidant and anti-inflammatory properties. These activities are likely mediated through the modulation of key cellular signaling pathways.

Antioxidant Activity

The catechol (3,4-dihydroxy) moiety is a well-known pharmacophore responsible for potent antioxidant activity. It can act as a radical scavenger, donating hydrogen atoms to neutralize reactive oxygen species (ROS) and thereby mitigating oxidative stress.[2][3]

Anti-inflammatory Activity

The anti-inflammatory effects of similar phenolic compounds are often attributed to their ability to modulate inflammatory signaling pathways. The NF-κB and Nrf2 pathways are key regulators of inflammation and the antioxidant response.

NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for inflammatory cytokines. Compounds like CAPE have been shown to inhibit NF-κB activation.[2][4]

Nrf2 Signaling Pathway: Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of its target genes, upregulating their expression and enhancing the cellular antioxidant defense.[2][5]

Based on the known mechanisms of related compounds, the following diagram illustrates the potential signaling pathways through which this compound may exert its antioxidant and anti-inflammatory effects.

G Potential Antioxidant and Anti-inflammatory Signaling Pathways cluster_0 Oxidative Stress / Inflammatory Stimuli cluster_1 This compound cluster_2 Nrf2 Pathway cluster_3 NF-κB Pathway ROS ROS Keap1 Keap1 ROS->Keap1 inactivates Inflammatory_Stimuli Inflammatory_Stimuli IKK IκB Kinase (IKK) Inflammatory_Stimuli->IKK activates Compound This compound Compound->ROS scavenges Compound->Keap1 inactivates Compound->IKK inhibits Nrf2 Nrf2 Keap1->Nrf2 sequesters & degrades ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus & binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes upregulates Antioxidant_Enzymes->ROS neutralizes IκB IκB IKK->IκB phosphorylates NF_kB NF-κB IκB->NF_kB releases Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NF_kB->Pro_inflammatory_Genes translocates to nucleus & activates

Potential signaling pathways of this compound.

Conclusion

This compound is a promising molecule with potential therapeutic applications stemming from its likely antioxidant and anti-inflammatory properties. While further research is needed to fully characterize its physical, chemical, and biological profile, this guide provides a solid foundation for researchers and drug development professionals. The provided experimental protocols, though based on related compounds, offer a starting point for synthesis and analysis. The exploration of the potential involvement of the NF-κB and Nrf2 signaling pathways highlights key areas for future investigation into the mechanism of action of this and similar phenolic compounds.

References

ethyl 3-(3,4-dihydroxyphenyl)propanoate CAS number

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Ethyl 3-(3,4-dihydroxyphenyl)propanoate

CAS Number: 3967-57-5[1]

This technical guide provides a comprehensive overview of this compound, a catechol derivative with significant potential in pharmaceutical and scientific research. The document details its physicochemical properties, synthesis, analytical methods, and explores its potential biological activities based on related compounds, offering detailed experimental protocols for its investigation.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below.

PropertyValueReference
CAS Number 3967-57-5[1]
Molecular Formula C11H14O4[1]
Molecular Weight 210.230 g/mol [1]
Synonyms Ethyl 3-(3,4-dihydroxyphenyl)propionate, Benzenepropanoic acid, 3,4-dihydroxy-, ethyl ester[1]
LogP 1.85[1]

Synthesis

A common and straightforward method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 3-(3,4-dihydroxyphenyl)propanoic acid (dihydrocaffeic acid).

Experimental Protocol: Fischer Esterification
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(3,4-dihydroxyphenyl)propanoic acid in an excess of absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography on silica gel.

Analytical Characterization

High-performance liquid chromatography (HPLC) is a suitable method for the analysis and purification of this compound.[1]

Experimental Protocol: Reversed-Phase HPLC
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: Newcrom R1 or a similar C18 reversed-phase column.[1]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) to improve peak shape.[1]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV absorbance spectrum of the compound.

  • Application: This method can be adapted for purity assessment, quantitative analysis, and preparative separation for isolating the compound or its impurities.[1]

Potential Biological Activities and Mechanisms of Action

While specific experimental data for this compound is limited in the provided search results, its structural similarity to other well-studied catechol derivatives, such as dihydrocaffeic acid and other phenolic esters, allows for informed postulations about its biological activities.

Antioxidant Activity

The catechol moiety is a well-known pharmacophore for antioxidant activity, capable of scavenging free radicals. The parent compound, 3-(3,4-dihydroxyphenyl)propanoic acid, is recognized for its potent antioxidant properties.[2]

  • Preparation of Reagents: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Also, prepare a series of dilutions of this compound in methanol.

  • Assay Procedure: In a 96-well plate, add a small volume of each dilution of the test compound. To this, add the DPPH solution and mix. A positive control (e.g., ascorbic acid or trolox) and a blank (methanol) should be included.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The EC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can then be determined.[3]

G DPPH_Radical DPPH• (Purple) DPPH_H DPPH-H (Yellow) (Reduced Form) DPPH_Radical->DPPH_H Reduction Antioxidant This compound (Electron Donor) Antioxidant->DPPH_Radical Donates Electron/H• Antioxidant_Radical Antioxidant• (Oxidized Form) Antioxidant->Antioxidant_Radical Oxidation

Caption: DPPH radical scavenging mechanism.

Anti-inflammatory Activity

Phenolic compounds are known to possess anti-inflammatory properties. Related molecules have been shown to reduce the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-1β, IL-6).[4][5] A likely mechanism is the inhibition of the NF-κB signaling pathway.

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7 or BV-2 microglia) in appropriate media.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell culture media.

  • Quantification of Inflammatory Markers:

    • Nitric Oxide (NO): Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

    • Cytokines (TNF-α, IL-1β, IL-6): Quantify the levels of these cytokines in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Mechanism of Action Study: Investigate the effect of the compound on the NF-κB pathway by using western blotting to analyze the phosphorylation and degradation of IκBα and the nuclear translocation of NF-κB p65.

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits NFkB_active NF-κB (active) Nucleus Nucleus NFkB_active->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Genes Activates Transcription Compound This compound Compound->IKK Inhibits

Caption: Proposed anti-inflammatory mechanism via NF-κB pathway inhibition.

Neuroprotective Activity

The antioxidant and anti-inflammatory properties of phenolic compounds contribute to their neuroprotective effects. A derivative, isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate, has been shown to exert anti-inflammatory effects in microglia, suggesting a potential role in mitigating neuroinflammation, a key factor in neurodegenerative diseases.[4]

The neuroprotective potential can be assessed using an in vitro model of neuronal cell death.

G Start Culture Neuronal Cells (e.g., SH-SY5Y) Pretreat Pre-treat with This compound Start->Pretreat Induce Induce Neurotoxicity (e.g., with H2O2 or glutamate) Pretreat->Induce Assess Assess Cell Viability (MTT Assay) Induce->Assess Measure Measure Apoptosis Markers (Caspase-3 activity, Bax/Bcl-2 ratio) Induce->Measure End Evaluate Neuroprotective Effect Assess->End Measure->End

Caption: Workflow for evaluating neuroprotective effects.

References

synonyms for ethyl 3-(3,4-dihydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Ethyl 3-(3,4-dihydroxyphenyl)propanoate

This compound, a notable derivative of caffeic acid, has garnered attention in scientific research for its potential biological activities. This guide provides a comprehensive overview of its chemical properties, synthesis, and known biological effects, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Synonyms

This compound is recognized by several names and chemical identifiers, crucial for accurate database searches and procurement.

Identifier TypeValue
IUPAC Name This compound
Synonyms Ethyl 3-(3,4-dihydroxyphenyl)propionate, Benzenepropanoic acid, 3,4-dihydroxy-, ethyl ester, 3,4-Dihydroxyhydrocinnamic acid ethyl ester
CAS Number 3967-57-5[1]
Molecular Formula C₁₁H₁₄O₄
Molecular Weight 210.23 g/mol

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental for its application in research and development.

PropertyValue
Appearance White solid (estimated)[2]
Melting Point 39.00 to 42.00 °C (for ethyl 3-(2-hydroxyphenyl) propionate)[2]
Boiling Point 296.12 °C (estimated, for ethyl 3-(2-hydroxyphenyl) propionate)[2]
LogP 1.59350 (for ethyl 3-(2,4-dihydroxyphenyl)propionate)[3]
PSA (Polar Surface Area) 66.76 Ų (for ethyl 3-(2,4-dihydroxyphenyl)propionate)[3]

Synthesis Protocol

The synthesis of this compound can be achieved through various organic chemistry routes. A common method involves the esterification of 3-(3,4-dihydroxyphenyl)propanoic acid. While a specific detailed protocol for the title compound was not found in the immediate search results, a general esterification procedure can be outlined.

General Esterification Procedure (Fischer Esterification):

  • Reactants: 3-(3,4-dihydroxyphenyl)propanoic acid and an excess of absolute ethanol are used as the primary reactants.

  • Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is required to protonate the carboxylic acid and facilitate nucleophilic attack by the ethanol.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to drive the equilibrium towards the formation of the ester. The removal of water as it is formed can also increase the yield.

  • Work-up: After the reaction is complete, the mixture is cooled, and the excess ethanol and acid catalyst are neutralized, often with a weak base like sodium bicarbonate solution.

  • Purification: The crude product is then extracted with an organic solvent (e.g., ethyl acetate) and purified using techniques such as column chromatography to yield the pure this compound.

Biological Activity and Potential Signaling Pathways

Research suggests that this compound and its derivatives possess significant antioxidant and anti-inflammatory properties.[4] These activities are likely attributed to the catechol moiety (the 3,4-dihydroxy-substituted benzene ring), which is an effective scavenger of free radicals.

Antioxidant Activity

The antioxidant capacity of phenolic compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[5][6]

DPPH Radical Scavenging Assay Protocol:

  • Reagent Preparation: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • Sample Preparation: Solutions of this compound at various concentrations are prepared.

  • Reaction: The sample solutions are mixed with the DPPH solution in a microplate or cuvettes.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample solutions to that of a control (DPPH solution without the sample). The EC₅₀ value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.[5]

Anti-inflammatory Effects

The anti-inflammatory properties of related compounds suggest that this compound may modulate inflammatory pathways. For instance, a similar compound, isopropyl 3-(3,4-dihydroxyphenyl) 2-hydroxypropanoate (IDHP), has been shown to protect against septic myocardial injury by regulating the GAS6/Axl-AMPK signaling pathway.[7] This pathway is involved in cellular processes like inflammation, oxidative stress, and mitochondrial dysfunction.[7]

Based on the known antioxidant and anti-inflammatory effects of phenolic compounds, a plausible signaling pathway for this compound can be hypothesized.

Antioxidant and Anti-inflammatory Signaling Pathway ROS Reactive Oxygen Species (ROS) NFkB NF-κB ROS->NFkB Activates Cellular_Damage Oxidative Cellular Damage ROS->Cellular_Damage Compound This compound Compound->ROS Scavenges Compound->NFkB Inhibits Inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Inflammatory_Cytokines Promotes Transcription Inflammation Inflammation Inflammatory_Cytokines->Inflammation

Caption: Hypothesized mechanism of antioxidant and anti-inflammatory action.

Experimental Workflows

A typical workflow for investigating the biological activity of this compound would involve a series of in vitro and potentially in vivo experiments.

Experimental Workflow Synthesis Synthesis and Purification Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization In_Vitro_Toxicity In Vitro Cytotoxicity Assay (e.g., MTT) Characterization->In_Vitro_Toxicity Antioxidant_Assay Antioxidant Activity (e.g., DPPH Assay) In_Vitro_Toxicity->Antioxidant_Assay Anti_inflammatory_Assay Anti-inflammatory Assay (e.g., LPS-stimulated macrophages) Antioxidant_Assay->Anti_inflammatory_Assay Mechanism_Study Mechanism of Action (e.g., Western Blot for signaling proteins) Anti_inflammatory_Assay->Mechanism_Study In_Vivo_Study In Vivo Model (e.g., Animal model of inflammation) Mechanism_Study->In_Vivo_Study

References

A Technical Guide to the Natural Occurrence and Biological Activity of Ethyl 3-(3,4-dihydroxyphenyl)propanoate and its Unsaturated Analog

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide addresses the natural occurrence of ethyl 3-(3,4-dihydroxyphenyl)propanoate. It is critical to establish at the outset that while the user's query specifies the saturated propanoate, the available scientific literature overwhelmingly points to the natural occurrence of its unsaturated counterpart, ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate , commonly known as ethyl caffeate . This document will, therefore, focus on the natural sources, isolation, and biological activities of ethyl caffeate, while also discussing the biological significance of the related saturated compound, 3-(3,4-dihydroxyphenyl)propanoic acid (dihydrocaffeic acid).

Natural Occurrence of Ethyl Caffeate

Ethyl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoate is an ester of caffeic acid and has been identified in a variety of plant species. Its presence is distributed across different plant families and parts, including leaves, bark, and fruits.

Identified Natural Sources:

  • Maqui Berry (Aristotelia chilensis) : This Chilean native tree is a well-documented source of ethyl caffeate, where the compound has been extracted and structurally characterized.[1][2][3]

  • Bidens pilosa : Ethyl caffeate has been isolated from this medicinal plant, which is used in traditional medicine for treating inflammatory conditions.[4][5]

  • Polygonum amplexicaule var. sinense : This medicinal herb is another notable source of ethyl caffeate.[4][6]

  • Phellodendron Bark (Cortex Phellodendri) : Found in traditional Chinese medicine, the bark of Phellodendron amurense or Phellodendron chinense contains ethyl caffeate.[4]

  • Perilla frutescens : This plant is also reported to contain ethyl caffeate.[7]

  • Adenocaulon himalaicum : This organism is another reported source of the compound.[7]

  • Wine : Ethyl caffeate has been detected in white wines, such as Verdicchio.[4]

Quantitative Data

Quantitative analysis of ethyl caffeate has been performed on various natural sources. The concentration can vary depending on the geographical origin and the specific plant part analyzed. The table below summarizes the content of ethyl caffeate in the extracts of Polygonum amplexicaule from different regions in China.

Source Location (Province)Plant PartEthyl Caffeate Content (mg/g of extract)
Hubei (Wufeng)Not Specified1.21
Hubei (Lichuan)Not Specified0.98
Hubei (Badong)Not Specified1.15
Hubei (Hefeng)Not Specified1.54
Jiangxi (Jiujiang)Not Specified1.49
Anhui (Qianshan)Not Specified1.33
Data adapted from a study on Polygonum amplexicaule var. sinense.[6]

Experimental Protocols: Isolation and Identification

The isolation of ethyl caffeate from natural sources typically involves solvent extraction followed by chromatographic separation. The identification is then confirmed using spectroscopic methods.

General Isolation Protocol
  • Extraction : The plant material (e.g., whole plant, leaves, or bark) is first dried and ground. The resulting powder is then extracted with a solvent, commonly 70% ethanol, at room temperature.[5]

  • Solvent Partitioning : The crude ethanol extract is concentrated under reduced pressure and then partitioned with a series of solvents of increasing polarity, such as ethyl acetate (EA). Bioactivity-guided fractionation is often employed, where the fractions are tested for a specific biological activity (e.g., inhibition of nitric oxide production) to identify the most potent fraction.[5]

  • Chromatographic Separation : The bioactive fraction (e.g., the EA fraction) is subjected to further separation using techniques like column chromatography over silica gel. A gradient of solvents (e.g., n-hexane and ethyl acetate) is used to elute the compounds.

  • Purification : Fractions containing the compound of interest are pooled and may require further purification steps, such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to yield the pure compound.

Structural Elucidation

The structure of the isolated compound is typically elucidated using a combination of the following spectroscopic techniques:

  • Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.

  • Ultraviolet (UV) Spectroscopy : To observe the characteristic absorption maxima. Ethyl caffeate in methanol typically shows a λmax at 324 nm with a shoulder at approximately 295 nm.[4]

  • X-ray Crystallography : To determine the precise three-dimensional structure of the molecule in its crystalline form.[2]

experimental_workflow cluster_extraction Extraction & Partitioning cluster_separation Separation & Purification cluster_identification Structural Elucidation plant_material Dried Plant Material extraction 70% Ethanol Extraction plant_material->extraction partitioning Solvent Partitioning (e.g., Ethyl Acetate) extraction->partitioning column_chroma Silica Gel Column Chromatography partitioning->column_chroma hplc Preparative HPLC/TLC column_chroma->hplc pure_compound Pure Ethyl Caffeate hplc->pure_compound ms Mass Spectrometry pure_compound->ms nmr NMR Spectroscopy pure_compound->nmr xray X-ray Crystallography pure_compound->xray

General workflow for the isolation and identification of ethyl caffeate.

Biological Activities and Signaling Pathways

Ethyl caffeate and the related dihydrocaffeic acid exhibit significant biological activities, particularly anti-inflammatory and antioxidant effects.

Anti-inflammatory Activity

Ethyl caffeate has been shown to be a potent anti-inflammatory agent. Its mechanism of action primarily involves the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[4][5]

In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus, where it induces the transcription of various pro-inflammatory genes. Ethyl caffeate inhibits this process, leading to:

  • Reduced production of Nitric Oxide (NO) : By downregulating the expression of inducible nitric oxide synthase (iNOS).[5][8]

  • Decreased Prostaglandin E2 (PGE2) levels : By inhibiting the expression of cyclooxygenase-2 (COX-2).[4][5][8]

  • Inhibition of Pro-inflammatory Cytokines : Dihydrocaffeic acid, a metabolite of caffeic acid, has been shown to reduce the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[9][10]

Antioxidant Activity

The catechol (3,4-dihydroxy) structure of these compounds confers potent antioxidant properties. They act as scavengers of free radicals and can modulate endogenous antioxidant systems.[11] Dihydrocaffeic acid has been shown to protect cells from oxidative stress by activating the Nrf2/ARE pathway, which is a key regulator of cellular antioxidant responses.[12]

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps Inflammatory Stimulus (LPS) receptor Toll-like Receptor (TLR) lps->receptor nfkb_complex IκB-NF-κB Complex receptor->nfkb_complex Activates IKK nfkb NF-κB ikb IκB (p) nfkb_complex->ikb Phosphorylation & Degradation nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation dna DNA nfkb_nuc->dna Binds to Promoter genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) dna->genes Transcription inos iNOS cox2 COX-2 ethyl_caffeate Ethyl Caffeate ethyl_caffeate->nfkb_complex Inhibits IκB Degradation ethyl_caffeate->nfkb_nuc Inhibits Translocation no NO inos->no pge2 PGE2 cox2->pge2

Inhibitory effect of ethyl caffeate on the NF-κB signaling pathway.

While this compound is not a commonly reported natural product, its unsaturated analog, ethyl caffeate, is found in several plant species and exhibits significant anti-inflammatory and antioxidant properties. The primary mechanism for its anti-inflammatory action is the inhibition of the NF-κB signaling pathway. The parent acid, dihydrocaffeic acid, which is a known metabolite of dietary polyphenols, also possesses robust biological activities. These compounds represent promising natural products for further research in the development of therapeutic agents for inflammation-associated disorders.

References

A Comprehensive Technical Guide on the Biological Activity of Ethyl 3-(3,4-dihydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(3,4-dihydroxyphenyl)propanoate, also known as ethyl hydrocaffeate, is a phenolic compound and a derivative of caffeic acid. This technical guide provides an in-depth overview of its biological activities, with a focus on its antioxidant, anti-inflammatory, and neuroprotective properties. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to support further research and development of this compound as a potential therapeutic agent. While data specific to this compound is emerging, this guide also draws upon the more extensive research on its unsaturated analog, ethyl caffeate, to infer potential mechanisms of action, given their structural similarities.

Introduction

This compound is a naturally occurring ester of hydrocaffeic acid, found in various plant species. As a member of the hydroxycinnamic acid derivatives, it possesses a catechol (3,4-dihydroxybenzene) moiety, which is a key structural feature responsible for its significant biological effects. The primary areas of interest for this compound include its capacity to mitigate oxidative stress, modulate inflammatory responses, and protect neuronal cells from damage. These properties position this compound as a compound of interest for the development of novel therapeutics for a range of pathologies, including neurodegenerative diseases and chronic inflammatory conditions.

Antioxidant Activity

The antioxidant properties of this compound are primarily attributed to the catechol group, which can donate hydrogen atoms to neutralize free radicals. Its efficacy has been evaluated using various in vitro assays.

Quantitative Antioxidant Data

Quantitative data on the antioxidant activity of this compound and its close analogs are summarized below. It is important to note that the unsaturated analog, ethyl caffeate, has been more extensively studied. Dihydrocaffeic acid, which lacks the ethylene link, has been shown to be more potent in radical scavenging than caffeic acid in some studies.[1]

Compound/ExtractAssayIC50/EC50 ValueReference CompoundReference Compound IC50/EC50
Ethyl CaffeateDPPH~5.5 µg/mL--
Dihydrocaffeic AcidDPPH2.10 (relative to DPPH)α-tocopherol-
Caffeic AcidDPPH2.01 (relative to DPPH)α-tocopherol-
Caffeic AcidDPPHIC50 = 4 µg/mLp-Coumaric acidIC50 = 33 µg/mL
Ethanolic Extract Fraction with Ethyl CaffeateDPPHEC50 = 18.75 ± 0.07 µg/mL--
Hydroethanolic Extract with Phenolic CompoundsFICEC50 = 157.62 ± 0.82 µg/mL--

Note: Data for this compound is limited; values for closely related compounds are provided for comparison.

Experimental Protocols for Antioxidant Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Prepare a stock solution of this compound in methanol.

  • Prepare serial dilutions of the stock solution to obtain a range of concentrations.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of each sample dilution to respective wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Methanol is used as a blank, and a DPPH solution without the sample serves as the control.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Protocol:

  • FRAP Reagent Preparation: Mix 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.[2]

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Prepare serial dilutions of the stock solution.

  • Add 10 µL of each sample dilution to the wells of a 96-well plate.

  • Add 220 µL of the FRAP working solution to each well.[3]

  • Incubate the plate at 37°C for 15-30 minutes.

  • Measure the absorbance at 593 nm.

  • A standard curve is generated using known concentrations of FeSO₄·7H₂O.

  • The antioxidant capacity of the sample is expressed as ferrous iron equivalents (µM Fe²⁺).

Anti-inflammatory Activity

This compound and its analogs exhibit significant anti-inflammatory effects, primarily by inhibiting the production of pro-inflammatory mediators.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity is often assessed by measuring the inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated macrophages.

CompoundAssayCell LineIC50 Value
Ethyl CaffeateInhibition of NO production in LPS-stimulated macrophagesRAW 264.7IC50 = 5.5 µg/mL[4]
Ethyl CaffeateInhibition of PGE2 production in LPS-stimulated macrophagesRAW 264.7Markedly suppressed at 1 µg/mL[4]
Experimental Protocols for In Vitro Anti-inflammatory Assays

RAW 264.7 murine macrophage cells are commonly used to model inflammation in vitro.

Protocol:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

Protocol:

  • After the 24-hour incubation with LPS and the test compound, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

  • Incubate at room temperature for 10 minutes.

  • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • A standard curve is prepared using sodium nitrite to quantify the amount of nitrite (a stable product of NO) in the supernatant.

Protocol:

  • Collect the cell culture supernatant after treatment.

  • Measure the concentration of PGE2 in the supernatant using a commercial enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of caffeic acid derivatives are often mediated through the inhibition of the NF-κB and p38 MAPK signaling pathways, which are crucial for the expression of pro-inflammatory genes like iNOS and COX-2.[4][5][6]

anti_inflammatory_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds p38_MAPK p38 MAPK TLR4->p38_MAPK Activates Ikk IKK TLR4->Ikk Activates NFkB_active Active NF-κB (p65/p50) p38_MAPK->NFkB_active Activates IkB IκBα Ikk->IkB Phosphorylates (leading to degradation) NFkB NF-κB NFkB->NFkB_active Releases nucleus Nucleus NFkB_active->nucleus Translocates to iNOS iNOS NFkB_active->iNOS Induces transcription COX2 COX-2 NFkB_active->COX2 Induces transcription NO NO iNOS->NO Produces PGE2 PGE2 COX2->PGE2 Produces compound This compound compound->p38_MAPK Inhibits compound->NFkB_active Inhibits DNA binding

Figure 1: Anti-inflammatory signaling pathway.

Neuroprotective Activity

This compound and its derivatives have demonstrated protective effects on neuronal cells, suggesting potential applications in neurodegenerative diseases.

Experimental Protocols for Neuroprotection Assays

Human neuroblastoma SH-SY5Y cells or mouse hippocampal HT22 cells are commonly used models.

Protocol:

  • Culture neuronal cells (e.g., SH-SY5Y) in a suitable medium (e.g., DMEM/F12) with supplements.

  • Seed cells in 96-well plates and allow for differentiation if required.

  • Pre-treat the cells with this compound for a specified duration (e.g., 2 hours).

  • Induce neurotoxicity using an agent like hydrogen peroxide (H₂O₂), glutamate, or 6-hydroxydopamine (6-OHDA).

  • After the incubation period (e.g., 24 hours), assess cell viability.

Protocol:

  • After the treatment period, remove the culture medium.

  • Add 100 µL of fresh medium and 10 µL of 12 mM MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution to each well.

  • Incubate at 37°C for 4 hours.

  • Add 100 µL of SDS-HCl solution to each well to dissolve the formazan crystals.

  • Incubate at 37°C for 4 hours in a CO₂ incubator.

  • Measure the absorbance at 570 nm.

  • Cell viability is expressed as a percentage relative to the untreated control cells.

Neuroprotective Signaling Pathways

The neuroprotective effects of related phenolic compounds are linked to the activation of pro-survival signaling pathways, such as the CREB/BDNF pathway, and the inhibition of stress-activated pathways like p38 MAPK.

neuroprotective_pathway oxidative_stress Oxidative Stress (e.g., H₂O₂) p38_MAPK p38 MAPK oxidative_stress->p38_MAPK Activates apoptosis Apoptosis p38_MAPK->apoptosis Promotes cell_survival Cell Survival compound This compound compound->p38_MAPK Inhibits CREB CREB compound->CREB Promotes Phosphorylation pCREB p-CREB CREB->pCREB BDNF BDNF pCREB->BDNF Increases Transcription BDNF->cell_survival Promotes

Figure 2: Neuroprotective signaling pathway.

Synthesis

This compound can be synthesized through various methods. One common approach is the Knoevenagel condensation of 3,4-dihydroxybenzaldehyde with monoethyl malonate, followed by reduction of the resulting propenoate.[7]

synthesis_workflow start1 3,4-Dihydroxybenzaldehyde reaction1 Knoevenagel Condensation start1->reaction1 start2 Monoethyl Malonate start2->reaction1 intermediate Ethyl 3-(3,4-dihydroxyphenyl)propenoate (Ethyl Caffeate) reaction2 Reduction (e.g., Catalytic Hydrogenation) intermediate->reaction2 product This compound reaction1->intermediate reaction2->product

Figure 3: Synthesis workflow.

Conclusion and Future Directions

This compound demonstrates promising antioxidant, anti-inflammatory, and neuroprotective properties in preclinical models. Its biological activities are largely conferred by the catechol moiety, which is shared with its more extensively studied analog, ethyl caffeate. Future research should focus on generating more specific quantitative data for the propanoate form to better delineate its therapeutic potential. Further in vivo studies are warranted to validate these findings and to explore its pharmacokinetic and safety profiles. The elucidation of its precise mechanisms of action will be crucial for its development as a potential therapeutic agent for human diseases driven by oxidative stress and inflammation.

References

ethyl 3-(3,4-dihydroxyphenyl)propanoate literature review

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Ethyl 3-(3,4-dihydroxyphenyl)propanoate

Executive Summary

This compound, a derivative of the naturally occurring dihydrocaffeic acid, is a phenolic compound with significant therapeutic potential. Its structure, featuring a catechol group, suggests strong antioxidant properties, which are foundational to its potential roles in mitigating diseases driven by oxidative stress. This technical guide provides a comprehensive review of the available literature for researchers, scientists, and drug development professionals. It covers the compound's chemical properties, plausible synthesis routes, analytical methodologies, and its potential biological activities, including antioxidant, anti-inflammatory, neuroprotective, and cardiovascular-protective effects. This document summarizes quantitative data in structured tables, provides detailed experimental protocols, and uses visualizations to illustrate key processes and pathways, offering a foundational resource for future research and development.

Introduction

This compound belongs to the class of phenylpropanoids, specifically as an ethyl ester of 3-(3,4-dihydroxyphenyl)propanoic acid (dihydrocaffeic acid). Dihydrocaffeic acid is a known metabolite of caffeic acid and is found in various natural sources, including olives and beets[1]. These compounds are recognized for their potent antioxidant activity, primarily attributed to the catechol moiety (the 3,4-dihydroxybenzene group) which is an effective free radical scavenger[1]. The esterification to ethyl propanoate modifies the compound's lipophilicity, which can significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile, potentially enhancing its bioavailability and therapeutic efficacy.

The therapeutic potential of structurally related phenolic compounds is well-documented. They have been shown to possess anti-inflammatory, neuroprotective, and cardioprotective properties[2][3][4]. Given its core structure, this compound is a promising candidate for investigation in the context of neurodegenerative diseases, cardiovascular conditions, and inflammatory disorders[2][5].

Chemical Properties and Identification

The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its synthesis, purification, and formulation.

PropertyValue
IUPAC Name This compound
Synonyms Ethyl 3-(3,4-dihydroxyphenyl)propionate, Benzenepropanoic acid, 3,4-dihydroxy-, ethyl ester[6]
Molecular Formula C₁₁H₁₄O₄
Molecular Weight 210.23 g/mol
CAS Number 3967-57-5[6]
Appearance Expected to be a crystalline solid or oil
Key Functional Groups Catechol (1,2-dihydroxybenzene), Ester

Synthesis and Manufacturing

While specific literature detailing the synthesis of this compound is sparse, a logical and efficient synthetic route can be proposed based on established chemical reactions for similar compounds. A common approach involves a two-step process starting from 3,4-dihydroxybenzaldehyde: (1) a Knoevenagel condensation to form the unsaturated intermediate, ethyl 3-(3,4-dihydroxyphenyl)-2-propenoate (ethyl caffeate), followed by (2) catalytic hydrogenation to saturate the double bond.

G Reactant1 3,4-Dihydroxybenzaldehyde Intermediate Ethyl 3-(3,4-dihydroxyphenyl) -2-propenoate (Ethyl Caffeate) Reactant1->Intermediate Knoevenagel Condensation Reactant2 Monoethyl Malonate Reactant2->Intermediate Knoevenagel Condensation Product Ethyl 3-(3,4-dihydroxyphenyl) propanoate Intermediate->Product Catalytic Hydrogenation Reagent1 H₂ Gas Reagent1->Product Catalytic Hydrogenation Catalyst Palladium on Carbon (Pd/C) Catalyst->Product Catalytic Hydrogenation

Caption: Proposed two-step synthesis workflow for this compound.

Experimental Protocol: Proposed Synthesis

Step 1: Knoevenagel Condensation to Synthesize Ethyl 3-(3,4-dihydroxyphenyl)-2-propenoate [7]

  • Dissolve 3,4-dihydroxybenzaldehyde and monoethyl malonate in a suitable solvent such as pyridine or a mixture of toluene and piperidine.

  • Heat the mixture under reflux for several hours, using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and dilute it with a non-polar solvent like ethyl acetate.

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove the basic catalyst, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield ethyl 3-(3,4-dihydroxyphenyl)-2-propenoate.

Step 2: Catalytic Hydrogenation to Synthesize this compound

  • Dissolve the ethyl 3-(3,4-dihydroxyphenyl)-2-propenoate from Step 1 in a suitable solvent, such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution.

  • Place the reaction mixture in a hydrogenation apparatus (e.g., a Parr shaker or an H-Cube).

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir vigorously at room temperature.

  • Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the final product, this compound. Further purification can be performed if necessary.

Analytical Methodologies

Proper analysis is crucial for confirming the identity and purity of the synthesized compound. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

Experimental Protocol: Reversed-Phase HPLC Analysis[6]
  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL). Prepare working standards by serial dilution.

  • Chromatographic System: Use an HPLC system equipped with a UV-Vis detector.

  • Injection: Inject a standard volume (e.g., 10 µL) of the sample onto the column.

  • Elution: Run the mobile phase through the column at the specified flow rate.

  • Detection: Monitor the elution profile at a suitable wavelength (typically around 280 nm for phenolic compounds).

  • Quantification: Identify the peak corresponding to this compound by its retention time and quantify using a calibration curve generated from the working standards.

ParameterCondition
Column Newcrom R1 or Newcrom C18 (5 µm, 4.6x150 mm)[6]
Mobile Phase A mixture of Acetonitrile (MeCN) and water, with phosphoric acid as a modifier. For MS-compatible methods, formic acid should be used instead of phosphoric acid.[6]
Flow Rate Typically 1.0 mL/min
Detection UV at 280 nm
Temperature Ambient

Biological Activity and Therapeutic Potential

The biological effects of this compound are largely inferred from its structural similarity to other well-studied phenolic compounds. The primary activities are expected to be antioxidant, anti-inflammatory, and neuroprotective.

Antioxidant Activity

The catechol structure is a hallmark of potent antioxidant activity. It can readily donate hydrogen atoms from its hydroxyl groups to neutralize reactive oxygen species (ROS) and other free radicals, thereby terminating damaging chain reactions. This activity is central to preventing oxidative damage to lipids, proteins, and DNA. The parent compound, dihydrocaffeic acid, is known for its strong antioxidant effects[1]. A derivative, isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate (IDHP), has also been shown to possess antioxidant properties that protect against vascular aging[5].

Anti-inflammatory Effects

Chronic inflammation is a key driver of many diseases. Phenolic compounds often exhibit anti-inflammatory effects. For instance, related compounds can inhibit pro-inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) and reduce the secretion of inflammatory mediators such as interleukins and TNF-α[8]. Propionates have also demonstrated the ability to downregulate inflammatory markers and reduce tissue damage in in vivo models[9][10][11].

Neuroprotective Effects

Neurodegenerative disorders like Alzheimer's and Parkinson's diseases are characterized by oxidative stress, inflammation, and apoptosis in neuronal cells[2]. Natural phenolic compounds are widely studied for their neuroprotective potential because they can counteract these processes[2][3][12]. A related compound, 2-(3,4-dihydroxyphenyl)ethyl 3-hydroxybutanoate (HTHB), was found to mitigate memory decline and reduce inflammation in the brain cortex in animal models[13].

Cardiovascular Effects and the ROS/Ferroptosis Pathway

Recent research has highlighted the role of ferroptosis—an iron-dependent form of programmed cell death characterized by lipid peroxidation—in cardiovascular diseases. The related compound IDHP was found to protect vascular cells by reducing ferrous ion accumulation and lipid peroxidation, key events in ferroptosis[5]. This suggests a protective mechanism against lipotoxicity-induced vascular senescence through the ROS/ferroptosis pathway. This compound, as a potent antioxidant, could similarly intervene in this pathway.

G cluster_0 Cellular Stress (e.g., Lipotoxicity) Stress Increased Metabolic Stress ROS Reactive Oxygen Species (ROS) Generation Stress->ROS Lipid_P Lipid Peroxidation ROS->Lipid_P Oxidizes Lipids GPX4 GPX4 Inactivation Lipid_P->GPX4 Depletes Glutathione, Inactivates GPX4 Ferroptosis Ferroptosis (Cell Death) GPX4->Ferroptosis Failure to repair lipid damage Vascular_Aging Vascular Aging & Endothelial Dysfunction Ferroptosis->Vascular_Aging Compound Ethyl 3-(3,4-dihydroxyphenyl) propanoate Compound->ROS Scavenges ROS Compound->Lipid_P Inhibits

Caption: Potential intervention of the compound in the ROS/ferroptosis pathway.[5]

Quantitative Biological Data

A thorough review of the provided literature indicates a lack of specific quantitative biological data (e.g., IC₅₀, EC₅₀, or in vivo efficacy values) for this compound itself. The biological activities are largely extrapolated from studies on structurally similar molecules. For example, while IDHP is shown to be effective against vascular aging, specific dose-response data is not detailed in the available abstracts[5]. Similarly, studies on sodium propionate show dose-dependent anti-inflammatory effects in vivo (10-100 mg/kg), but this is a different molecule and serves only as a conceptual reference[9][11]. Direct experimental evaluation is required to quantify the biological potency of the title compound.

Summary and Future Directions

This compound is a compound of significant interest due to its structural relationship with known bioactive phenolic molecules. Its core catechol group strongly predicts potent antioxidant activity, which likely underlies its potential as an anti-inflammatory, neuroprotective, and cardioprotective agent. This guide has outlined its chemical properties, a viable synthetic pathway, and standard analytical methods.

Future research should focus on the following areas:

  • Optimized Synthesis and Characterization: Development and validation of a high-yield synthesis protocol and full spectroscopic characterization (NMR, IR, MS) of the compound.

  • In Vitro Biological Screening: Quantitative assessment of its antioxidant capacity (e.g., DPPH, FRAP assays), anti-inflammatory activity in relevant cell lines (e.g., measuring inhibition of NO, TNF-α, IL-6 in LPS-stimulated macrophages), and neuroprotective effects in neuronal cell models of oxidative stress or toxicity.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by the compound, including its effects on the Nrf2 antioxidant response, NF-κB inflammatory pathway, and the ferroptosis pathway.

  • In Vivo Efficacy and Pharmacokinetics: Evaluation of the compound's therapeutic effects in animal models of inflammation, neurodegeneration, or cardiovascular disease, coupled with a thorough investigation of its ADME profile to determine its bioavailability and metabolic fate.

References

ethyl 3-(3,4-dihydroxyphenyl)propanoate molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties and a hypothetical framework for the experimental characterization of Ethyl 3-(3,4-dihydroxyphenyl)propanoate, a compound of interest in various research and development domains.

Core Compound Data

The fundamental molecular properties of this compound are summarized below.

ParameterValueReference
Molecular FormulaC₁₁H₁₄O₄[1]
Molecular Weight210.230 g/mol [1]
SynonymsEthyl 3-(3,4-dihydroxyphenyl)propionate, Benzenepropanoic acid, 3,4-dihydroxy-, ethyl ester[1]
CAS Number3967-57-5[1]

Hypothetical Experimental Protocols

The following sections outline detailed methodologies for the comprehensive characterization of this compound.

Protocol 1: Purity and Identity Confirmation via High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)

Objective: To determine the purity of a sample of this compound and confirm its molecular weight.

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (MS grade)

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

  • Mass spectrometer with electrospray ionization (ESI) source

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Dilute to a final concentration of 10 µg/mL with the mobile phase.

  • HPLC Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 280 nm

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI positive and negative

    • Scan Range: m/z 50-500

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120°C

  • Data Analysis: Analyze the HPLC chromatogram for peak purity. Analyze the mass spectrum to confirm the [M+H]⁺ and/or [M-H]⁻ ions corresponding to the molecular weight of this compound.

Protocol 2: Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Materials:

  • This compound sample (≥ 5 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes

  • NMR spectrometer (400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve the sample in the appropriate deuterated solvent.

  • ¹H NMR Spectroscopy: Acquire a proton NMR spectrum to identify the chemical shifts, integration, and coupling constants of the hydrogen atoms.

  • ¹³C NMR Spectroscopy: Acquire a carbon-13 NMR spectrum to identify the chemical shifts of the carbon atoms.

  • 2D NMR (COSY, HSQC): Perform 2D NMR experiments as needed to establish connectivity between protons and carbons.

  • Data Analysis: Interpret the NMR spectra to confirm the arrangement of atoms and functional groups in the molecule.

Logical and Workflow Diagrams

The following diagrams illustrate key relationships and workflows relevant to the study of this compound.

cluster_synthesis Synthesis & Purification 3,4-Dihydroxyphenylpropanoic Acid 3,4-Dihydroxyphenylpropanoic Acid Esterification Esterification 3,4-Dihydroxyphenylpropanoic Acid->Esterification Ethanol Ethanol Ethanol->Esterification Acid Catalyst Acid Catalyst Acid Catalyst->Esterification Crude Product Crude Product Esterification->Crude Product Purification (Chromatography) Purification (Chromatography) Crude Product->Purification (Chromatography) Pure this compound Pure this compound Purification (Chromatography)->Pure this compound

Caption: Synthetic pathway for this compound.

cluster_analysis Analytical Workflow Sample Sample HPLC HPLC Sample->HPLC Mass Spec Mass Spec Sample->Mass Spec NMR NMR Sample->NMR Purity Assessment Purity Assessment HPLC->Purity Assessment Identity Confirmation Identity Confirmation Mass Spec->Identity Confirmation Structural Elucidation Structural Elucidation NMR->Structural Elucidation Final Report Final Report Purity Assessment->Final Report Identity Confirmation->Final Report Structural Elucidation->Final Report

Caption: Analytical workflow for compound characterization.

References

Potential Mechanism of Action of Ethyl 3-(3,4-dihydroxyphenyl)propanoate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(3,4-dihydroxyphenyl)propanoate is a phenolic compound of significant interest due to its structural similarity to well-characterized bioactive molecules. While direct experimental data on this specific ester is limited, this whitepaper extrapolates its potential mechanism of action based on the established activities of its core components: the 3,4-dihydroxyphenyl (catechol) moiety and the ethyl propanoate side chain. Drawing from extensive research on closely related analogs, such as ethyl caffeate and hydroxytyrosol, we propose a multifactorial mechanism centered on potent antioxidant and anti-inflammatory activities. This document outlines the key signaling pathways likely modulated by this compound, presents available quantitative data from related compounds to establish a framework for its potential efficacy, and provides detailed experimental protocols for its future investigation.

Introduction

Phenolic compounds are a diverse group of secondary metabolites in plants that have garnered substantial attention for their therapeutic potential. The 3,4-dihydroxyphenyl motif, a key feature of catechol, is a well-established pharmacophore responsible for the antioxidant and anti-inflammatory properties of many natural and synthetic compounds. This compound, an ester derivative, is structurally analogous to ethyl caffeate and hydroxytyrosol, both of which have demonstrated significant biological activity. This whitepaper aims to provide a comprehensive overview of the putative mechanisms of action of this compound, thereby offering a scientific foundation for its further exploration in drug discovery and development.

Core Postulated Mechanisms of Action

Based on the activities of structurally related compounds, the primary mechanisms of action for this compound are hypothesized to be its antioxidant and anti-inflammatory effects.

Antioxidant Activity

The catechol group is a potent scavenger of free radicals. The two adjacent hydroxyl groups on the phenyl ring can readily donate hydrogen atoms to neutralize reactive oxygen species (ROS), thereby terminating damaging radical chain reactions. This direct antioxidant activity is a cornerstone of the protective effects observed with many catechol-containing compounds.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous pathologies. The anti-inflammatory potential of this compound is likely mediated through the modulation of key inflammatory signaling pathways. Evidence from related compounds points towards the inhibition of the transcription factor NF-κB, a central regulator of the inflammatory response. By inhibiting NF-κB, the expression of downstream pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines, is suppressed.

Signaling Pathways

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical signaling cascade in the inflammatory process. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Ethyl caffeate, a close analog, has been shown to suppress NF-κB activation, thereby reducing the expression of iNOS and COX-2.[1][2]

NF_kB_Pathway LPS Pro-inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB NFkB_p NF-κB (Active) NFkB->NFkB_p Release Nucleus Nucleus NFkB_p->Nucleus Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Transcription Compound This compound (Hypothesized) Compound->IKK Inhibits

Figure 1: Hypothesized Inhibition of the NF-κB Signaling Pathway.
Antioxidant Radical Scavenging Workflow

The antioxidant mechanism involves the direct scavenging of free radicals by the catechol moiety of this compound. This process stabilizes the reactive species and prevents them from causing cellular damage.

Antioxidant_Workflow ROS Reactive Oxygen Species (Free Radicals) Donation Hydrogen Atom Donation ROS->Donation Damage Cellular Damage (Lipid Peroxidation, DNA damage) ROS->Damage Compound This compound Compound->ROS Inhibits Compound->Donation Neutralized Neutralized Radical Donation->Neutralized Stable_Compound Stable Compound Radical Donation->Stable_Compound

Figure 2: Proposed Antioxidant Radical Scavenging Mechanism.

Quantitative Data from Structurally Related Compounds

To provide a quantitative perspective on the potential bioactivity of this compound, the following tables summarize data from studies on ethyl caffeate and hydroxytyrosol.

Table 1: Anti-inflammatory Activity of Related Compounds

CompoundAssayModel SystemConcentrationEffectReference
Ethyl CaffeateNitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesIC₅₀ = 5.5 µg/mLInhibition of NO production[2]
Ethyl CaffeatePGE₂ ProductionLPS-stimulated RAW 264.7 macrophages2–5 µg/mLTotal inhibition of PGE₂ production[1]
HydroxytyrosolTNF-α SecretionLPS-stimulated mice40 mg/kg b.w.No significant reduction[3]
HydroxytyrosolTNF-α SecretionLPS-stimulated human monocytes50-100 µMUpregulation (co-incubation)[4]
HydroxytyrosolTNF-α SecretionLPS-stimulated RAW264.7 cells50-100 µMReduction (pre-treatment)[4]
HydroxytyrosolIL-1β SecretionTNF-α-stimulated rat chondrocytes25-100 µMReduction[4]
HydroxytyrosolIL-6 SecretionLPS-stimulated human monocytes41 µMReduction[4]

Table 2: Antioxidant Activity of Related Compounds

CompoundAssayMethodIC₅₀ / ActivityReference
HydroxytyrosolDPPH Radical ScavengingSpectrophotometryIC₅₀ = 0.7 µg/mL[5]
HydroxytyrosolDPPH Radical ScavengingSpectrophotometryHigher activity than total polyphenolic fraction[6]
Hydroxytyrosol AcetateDPPH Radical ScavengingSpectrophotometryWeaker activity than hydroxytyrosol[7]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential mechanism of action of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To determine the free radical scavenging capacity of the test compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Spectrophotometer

  • Positive control (e.g., Butylated hydroxytoluene - BHT, Trolox)

Procedure:

  • Prepare a stock solution of the test compound in methanol.

  • Prepare a series of dilutions of the test compound (e.g., 10-200 µg/mL).

  • Prepare a 1.5 x 10⁻⁴ M solution of DPPH in methanol.

  • In a test tube, mix 4 mL of each concentration of the test compound solution with 10 mL of the DPPH solution.

  • Gently mix and incubate the solutions in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solutions at 520 nm using a spectrophotometer.

  • A control sample containing methanol instead of the test compound is also measured.

  • The percentage of radical scavenging capacity (RSC) is calculated using the formula: RSC (%) = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • The IC₅₀ value (the concentration of the test compound that scavenges 50% of the DPPH radicals) is determined from a plot of RSC against the concentration of the test compound.[5][6]

Cell Culture and LPS-induced Inflammatory Response

Objective: To assess the anti-inflammatory effects of the test compound in a cell-based model.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

Procedure:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Seed the cells in appropriate culture plates (e.g., 96-well or 12-well plates) and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response.

  • After incubation, collect the cell culture supernatant for cytokine analysis (ELISA) and lyse the cells for protein (Western Blot) or RNA (RT-qPCR) analysis.[1][8]

Western Blot Analysis for COX-2 Expression

Objective: To determine the effect of the test compound on the protein expression of COX-2.

Materials:

  • Cell lysates from the cell culture experiment

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against COX-2

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Determine the protein concentration of the cell lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against COX-2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensity and normalize to a loading control (e.g., β-actin).[1][9]

ELISA for Pro-inflammatory Cytokines (e.g., TNF-α, IL-6)

Objective: To quantify the levels of pro-inflammatory cytokines in the cell culture supernatant.

Materials:

  • Cell culture supernatants from the cell culture experiment

  • ELISA kit for the specific cytokine (e.g., mouse TNF-α, mouse IL-6)

Procedure:

  • Follow the manufacturer's instructions provided with the ELISA kit.

  • Typically, this involves adding the cell culture supernatants and standards to a microplate pre-coated with a capture antibody.

  • Incubate the plate, then wash.

  • Add a detection antibody, followed by a substrate solution.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Calculate the cytokine concentrations in the samples based on the standard curve.[3][10]

Conclusion

While direct experimental evidence for this compound is forthcoming, a strong hypothesis for its mechanism of action can be formulated based on its chemical structure and the known biological activities of its analogs. The presence of the 3,4-dihydroxyphenyl (catechol) moiety strongly suggests potent antioxidant activity through direct radical scavenging. Furthermore, the collective evidence from related compounds indicates a significant anti-inflammatory potential, likely mediated through the inhibition of the NF-κB signaling pathway and the subsequent downregulation of pro-inflammatory enzymes and cytokines. The experimental protocols detailed in this whitepaper provide a clear roadmap for the empirical validation of these hypothesized mechanisms. Further research into this compound is warranted to fully elucidate its therapeutic potential and to pave the way for its development as a novel agent for the treatment of conditions with an underlying inflammatory and oxidative stress etiology.

References

Unveiling the Pharmacological Landscape of Ethyl 3-(3,4-dihydroxyphenyl)propanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(3,4-dihydroxyphenyl)propanoate, also known as ethyl hydrocaffeate, is a phenolic compound and an ester derivative of dihydrocaffeic acid. As a member of the hydroxyphenolic acid family, which is recognized for a wide array of biological activities, this molecule holds potential for pharmacological development. This technical guide provides a comprehensive overview of the currently available pharmacological data on this compound, with a focus on its anti-inflammatory and antioxidant properties. The information is presented to facilitate further research and drug discovery efforts.

Pharmacological Activities

The primary pharmacological activities identified for this compound are its anti-inflammatory and antioxidant effects. The catechol moiety (3,4-dihydroxy) is a key structural feature likely responsible for these properties, as it is an efficient scavenger of reactive oxygen species (ROS).

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory effects by inhibiting the production of nitric oxide (NO), a key mediator in the inflammatory cascade.

Antioxidant Activity

While specific quantitative data on the free-radical scavenging activity of the ethyl ester is not extensively available in the literature, its structural parent, 3-(3,4-dihydroxyphenyl)propanoic acid (dihydrocaffeic acid), is a potent antioxidant. The antioxidant capacity of such phenolic compounds is generally attributed to their ability to donate a hydrogen atom from their hydroxyl groups to stabilize free radicals. This compound has been utilized as an antioxidant in food systems to prevent oxidation-related off-flavors.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for the pharmacological activities of this compound.

Pharmacological ParameterTest SystemValueReference
Anti-inflammatory Activity
IC₅₀ for Nitric Oxide (NO) InhibitionLipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages5.5 µg/mLBiosynth
Antioxidant Activity
Concentration for Flavor PreservationIce Cream0.004%Biosynth

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.

Protocol 1: Nitric Oxide Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol outlines the procedure to determine the inhibitory effect of a test compound on nitric oxide production in murine macrophage cells stimulated with lipopolysaccharide.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
  • Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours to allow for adherence.

2. Compound Treatment and Stimulation:

  • Prepare various concentrations of this compound in fresh cell culture medium.
  • After the 24-hour incubation, replace the old medium with the medium containing the test compound.
  • Incubate the cells with the test compound for 1 hour.
  • Following the pre-treatment, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. Include a vehicle control (cells with LPS but without the test compound) and a negative control (cells without LPS or test compound).

3. Nitrite Quantification (Griess Assay):

  • After a 24-hour incubation with LPS, collect 100 µL of the cell culture supernatant from each well.
  • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant in a separate 96-well plate.
  • Incubate the plate at room temperature for 10 minutes, protected from light.
  • Measure the absorbance at 540 nm using a microplate reader.
  • The concentration of nitrite, a stable metabolite of NO, is determined from a sodium nitrite standard curve.

4. Data Analysis:

  • Calculate the percentage of NO inhibition for each concentration of the test compound relative to the vehicle control.
  • Determine the IC₅₀ value, the concentration of the compound that inhibits 50% of NO production, by plotting the percentage of inhibition against the compound concentration.

Protocol 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol describes a common in vitro method to assess the antioxidant capacity of a compound through its ability to scavenge the stable DPPH free radical.

1. Preparation of Reagents:

  • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
  • Test Compound: Prepare a stock solution of this compound in methanol and make serial dilutions to obtain a range of concentrations.
  • Positive Control: Prepare a solution of a known antioxidant, such as ascorbic acid or Trolox, at the same concentrations as the test compound.

2. Assay Procedure:

  • In a 96-well microplate, add 100 µL of the various concentrations of the test compound, positive control, or methanol (as a blank) to different wells.
  • Add 100 µL of the 0.1 mM DPPH solution to each well.
  • Mix the contents of the wells thoroughly.
  • Incubate the plate in the dark at room temperature for 30 minutes.

3. Absorbance Measurement:

  • Measure the absorbance of each well at 517 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of DPPH radical scavenging activity using the following formula:
  • % Scavenging = [(A_control - A_sample) / A_control] x 100
  • Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound or positive control.
  • Determine the IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, by plotting the percentage of scavenging activity against the compound concentration.

Signaling Pathways and Mechanisms of Action

While direct studies on the signaling pathways modulated by this compound are limited, the activities of structurally related compounds provide valuable insights into its potential mechanisms of action.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of phenolic compounds are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces NO.

A study on the closely related compound, ethyl caffeate (which contains a double bond in the propanoate chain), demonstrated that it suppresses iNOS and COX-2 expression by inhibiting the binding of NF-κB to its DNA consensus sites. It is plausible that this compound shares a similar mechanism of action.

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocates DNA DNA NFkB_active->DNA Binds iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA Transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Produces Compound This compound Compound->NFkB_active Inhibits DNA Binding (Proposed)

Proposed Anti-inflammatory Mechanism of Action.
Antioxidant Mechanism

The antioxidant activity of phenolic compounds like this compound is primarily due to their ability to act as free radical scavengers. The catechol structure is particularly effective at donating hydrogen atoms to neutralize reactive oxygen species, thereby terminating damaging chain reactions.

G Compound This compound (Ar-OH) Compound_Radical Compound Radical (Ar-O•) Compound->Compound_Radical Donates H• Radical Free Radical (R•) Neutralized_Radical Neutralized Molecule (RH) Radical->Neutralized_Radical Accepts H•

General Antioxidant Mechanism by Radical Scavenging.

Experimental Workflows

The following diagrams illustrate the workflows for the experimental protocols described above.

G start Start seed_cells Seed RAW 264.7 cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add test compound incubate1->add_compound incubate2 Incubate 1h add_compound->incubate2 add_lps Add LPS (1 µg/mL) incubate2->add_lps incubate3 Incubate 24h add_lps->incubate3 collect_supernatant Collect supernatant incubate3->collect_supernatant griess_reagent Add Griess reagent collect_supernatant->griess_reagent incubate4 Incubate 10 min griess_reagent->incubate4 read_absorbance Read absorbance at 540 nm incubate4->read_absorbance analyze Calculate % inhibition and IC₅₀ read_absorbance->analyze

Workflow for Nitric Oxide Inhibition Assay.

G start Start prepare_reagents Prepare DPPH solution, test compound dilutions, and positive control start->prepare_reagents add_to_plate Add compound/control/blank to 96-well plate prepare_reagents->add_to_plate add_dpph Add DPPH solution to all wells add_to_plate->add_dpph mix Mix thoroughly add_dpph->mix incubate Incubate 30 min in dark mix->incubate read_absorbance Read absorbance at 517 nm incubate->read_absorbance analyze Calculate % scavenging and IC₅₀ read_absorbance->analyze

Workflow for DPPH Radical Scavenging Assay.

Conclusion and Future Directions

This compound exhibits promising anti-inflammatory and antioxidant properties. The available data, particularly its potent inhibition of nitric oxide production, suggests its potential as a lead compound for the development of novel therapeutic agents for inflammatory conditions. However, the pharmacological profile is not yet fully characterized.

Future research should focus on:

  • Quantitative Antioxidant Assays: Determining the IC₅₀ values in various antioxidant assays (e.g., DPPH, ABTS, ORAC) to quantify its radical scavenging efficacy.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways, including a definitive investigation into its effects on NF-κB and the potential activation of the Nrf2 pathway.

  • Pharmacokinetics and In Vivo Efficacy: Characterizing its absorption, distribution, metabolism, and excretion (ADME) profile, and evaluating its efficacy in animal models of inflammation and oxidative stress-related diseases.

A more comprehensive understanding of these aspects will be crucial for advancing this compound through the drug development pipeline.

Antioxidant Properties of Ethyl 3-(3,4-dihydroxyphenyl)propanoate and its Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the antioxidant properties of ethyl 3-(3,4-dihydroxyphenyl)propanoate, a derivative of dihydrocaffeic acid, and its structural analogues. The document delves into the structure-activity relationships that govern their antioxidant efficacy, with a particular focus on the critical role of the catechol moiety. Detailed methodologies for key in vitro antioxidant assays, including DPPH, ABTS, and FRAP, are presented to facilitate the replication and validation of these findings. Furthermore, this guide explores the molecular mechanisms underlying the antioxidant effects of these compounds, specifically their modulation of the Nrf2-ARE and NF-κB signaling pathways. Quantitative data on the antioxidant activity of relevant analogues are summarized in tabular format for comparative analysis. Visual representations of experimental workflows and signaling pathways are provided using Graphviz DOT language to enhance understanding. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the therapeutic potential of phenolic compounds.

Introduction

This compound, also known as ethyl dihydrocaffeate, belongs to the class of hydroxycinnamic acid derivatives. These compounds are of significant interest in the scientific community due to their well-documented antioxidant properties. The core chemical structure, featuring a 3,4-dihydroxyphenyl (catechol) group, is a key determinant of their ability to scavenge free radicals and mitigate oxidative stress, a pathological process implicated in a wide range of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.

This guide focuses on this compound and its simple analogues, examining how structural modifications, such as the length of the alkyl ester chain and the saturation of the propanoic acid side chain, influence their antioxidant capacity. Understanding these structure-activity relationships is crucial for the rational design of novel and more potent antioxidant agents for therapeutic applications.

Structure-Activity Relationships

The antioxidant activity of phenolic compounds like this compound is intrinsically linked to their chemical structure. Several key features contribute to their efficacy:

  • The Catechol Moiety: The presence of the ortho-dihydroxy phenyl group (catechol) is of paramount importance for the antioxidant activity of these compounds.[1][2][3] This functional group can readily donate hydrogen atoms to stabilize free radicals, and the resulting phenoxyl radical is stabilized by resonance.

  • Saturation of the Side Chain: Studies comparing caffeic acid (with a double bond in the side chain) and dihydrocaffeic acid (with a saturated side chain) have shown that the presence of the double bond is not essential for radical scavenging activity. In some cases, the saturated analogues exhibit comparable or even slightly better activity.

  • Esterification: The esterification of the carboxylic acid group can influence the antioxidant activity, often depending on the specific assay system and the lipophilicity of the resulting ester. In some contexts, esterification can enhance activity, particularly in lipid-based systems, by increasing the compound's ability to partition into lipid membranes. However, very long alkyl chains can sometimes lead to a "cut-off effect," where the increased lipophilicity results in the formation of micelles in aqueous environments, thereby reducing antioxidant activity.

Quantitative Antioxidant Activity

The antioxidant capacity of this compound and its analogues has been evaluated using various in vitro assays. The following tables summarize the available quantitative data, primarily focusing on closely related analogues due to the limited specific data on the ethyl ester.

Table 1: DPPH Radical Scavenging Activity of Dihydrocaffeic Acid and its Methyl Ester

CompoundIC50 (mM)Reference
Dihydrocaffeic Acid~0.61[4]
Mthis compound1.22[4]

Table 2: ABTS Radical Scavenging Activity of Dihydrocaffeic Acid and its Methyl Ester

CompoundIC50 (mM)Reference
Dihydrocaffeic Acid~0.69[4]
Mthis compound1.38[4]

Note: IC50 is the concentration of the compound required to scavenge 50% of the radicals.

Experimental Protocols

This section provides detailed methodologies for the most commonly employed in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compound and reference antioxidant (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Preparation of sample solutions: Dissolve the test compound and reference antioxidant in methanol or ethanol to prepare a series of concentrations.

  • Reaction: In a 96-well microplate, add 100 µL of the sample solution to 100 µL of the DPPH solution. For the control, add 100 µL of the solvent instead of the sample solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample and calculating the concentration at which 50% of the DPPH radicals are scavenged.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH Solution DPPH Solution Mix Mix DPPH Solution->Mix Sample Solutions Sample Solutions Sample Solutions->Mix Incubate Incubate Mix->Incubate Dark, 30 min Measure Absorbance Measure Absorbance Incubate->Measure Absorbance 517 nm Calculate % Scavenging Calculate % Scavenging Measure Absorbance->Calculate % Scavenging Determine IC50 Determine IC50 Calculate % Scavenging->Determine IC50

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Test compound and reference antioxidant (e.g., Trolox)

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of ABTS•+ stock solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Preparation of ABTS•+ working solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of sample solutions: Dissolve the test compound and reference antioxidant in the appropriate solvent to prepare a series of concentrations.

  • Reaction: In a 96-well microplate, add 20 µL of the sample solution to 180 µL of the ABTS•+ working solution.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance of each well at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the control (ABTS•+ solution without sample) and A_sample is the absorbance of the sample.

  • TEAC Determination: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of a Trolox solution that has the same antioxidant capacity as the sample.

G cluster_prep Preparation cluster_reaction Reaction & Analysis ABTS Stock ABTS Stock ABTS•+ Stock ABTS•+ Stock ABTS Stock->ABTS•+ Stock K2S2O8 K2S2O8 K2S2O8->ABTS•+ Stock Dark, 12-16h ABTS•+ Working ABTS•+ Working ABTS•+ Stock->ABTS•+ Working Dilute Mix Mix ABTS•+ Working->Mix Sample Solutions Sample Solutions Sample Solutions->Mix Incubate Incubate Mix->Incubate 6 min Measure Absorbance Measure Absorbance Incubate->Measure Absorbance 734 nm Calculate TEAC Calculate TEAC Measure Absorbance->Calculate TEAC

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Test compound and reference antioxidant (e.g., FeSO₄·7H₂O)

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of sample and standard solutions: Dissolve the test compound in an appropriate solvent. Prepare a series of ferrous sulfate solutions for the standard curve.

  • Reaction: In a 96-well microplate, add 20 µL of the sample or standard solution to 180 µL of the FRAP reagent.

  • Incubation: Incubate the plate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance of each well at 593 nm.

  • Calculation: The FRAP value is determined by comparing the absorbance of the sample with the standard curve of ferrous ions. The results are typically expressed as µmol of Fe²⁺ equivalents per gram or mole of the sample.

G cluster_prep Preparation cluster_reaction Reaction & Analysis Acetate Buffer Acetate Buffer FRAP Reagent FRAP Reagent Acetate Buffer->FRAP Reagent TPTZ Solution TPTZ Solution TPTZ Solution->FRAP Reagent FeCl3 Solution FeCl3 Solution FeCl3 Solution->FRAP Reagent Mix Mix FRAP Reagent->Mix Sample/Standard Sample/Standard Sample/Standard->Mix Incubate Incubate Mix->Incubate 37°C, 4 min Measure Absorbance Measure Absorbance Incubate->Measure Absorbance 593 nm Calculate FRAP Value Calculate FRAP Value Measure Absorbance->Calculate FRAP Value

Molecular Mechanisms of Antioxidant Action

Beyond direct radical scavenging, this compound and its analogues can exert their antioxidant effects by modulating key cellular signaling pathways involved in the response to oxidative stress and inflammation.

Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant defense system. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression.

Phenolic compounds, including derivatives of caffeic acid, are known to activate the Nrf2-ARE pathway. It is proposed that this compound can interact with the cysteine residues of Keap1, either directly or after being metabolized to a more reactive species, thereby disrupting the Keap1-Nrf2 interaction and promoting Nrf2 activation.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound This compound Keap1 Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Ub Ubiquitin Proteasome Proteasome Keap1_Nrf2 Keap1-Nrf2 Complex ARE Antioxidant Response Element Nrf2_nuc->ARE Binding Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Upregulation

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a critical role in regulating the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This releases NF-κB, which then translocates to the nucleus and activates the transcription of pro-inflammatory genes.

Caffeic acid and its derivatives have been shown to inhibit the activation of the NF-κB pathway. The proposed mechanisms include the inhibition of IKK activity and the prevention of the nuclear translocation of the p65 subunit of NF-κB. This compound, due to its structural similarity to other known NF-κB inhibitors, is likely to exert its anti-inflammatory effects through a similar mechanism.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus IKK IKK Complex IκB IκB NFκB NF-κB NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation IκB_NFκB IκB-NF-κB Complex Compound This compound Compound->NFκB_nuc Inhibition Ub_Proteasome Ubiquitination & Degradation DNA DNA NFκB_nuc->DNA Binding Inflammatory_Genes Pro-inflammatory Genes DNA->Inflammatory_Genes Transcription

Conclusion

This compound and its analogues represent a promising class of antioxidant compounds. Their efficacy is largely attributed to the presence of the catechol moiety, which is a potent radical scavenger. The modulation of key signaling pathways such as Nrf2-ARE and NF-κB further contributes to their protective effects against oxidative stress and inflammation. While more specific quantitative data for a wider range of simple analogues are needed, the existing evidence strongly supports the potential of these compounds as therapeutic agents. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this important area of medicinal chemistry.

References

The Potent Antimicrobial and Antibiofilm Efficacy of Dihydroxyphenyl Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with dual antimicrobial and antibiofilm capabilities. Dihydroxyphenyl derivatives have emerged as a promising class of compounds, demonstrating significant activity against a broad spectrum of pathogenic bacteria and fungi. This technical guide provides an in-depth analysis of the antimicrobial and antibiofilm properties of a series of 3,4-dihydroxyphenyl-thiazole-coumarin hybrid compounds, with a focus on their quantitative efficacy, the experimental methodologies used for their evaluation, and their proposed mechanisms of action.

Quantitative Antimicrobial and Antibiofilm Activity

The antimicrobial and antibiofilm efficacy of seven novel 3,4-dihydroxyphenyl-thiazole-coumarin hybrid compounds (1a-g) has been systematically evaluated against a panel of clinically relevant bacterial and fungal pathogens. The following tables summarize the key quantitative data, including Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), Minimum Fungicidal Concentration (MFC), and biofilm inhibition percentages.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of Dihydroxyphenyl Derivatives (µg/mL) [1]

CompoundP. aeruginosa (ATCC 27853)S. aureus (ATCC 25923)E. faecalis (ATCC 29212)E. coli (ATCC 25922)Salmonella spp.C. albicans (ATCC 10231)A. brasiliensis (ATCC 16404)
MIC / MBC MIC / MBC MIC / MBC MIC / MBC MIC / MBC MIC / MFC MIC / MFC
1a 31.25 / 62.5125 / 25031.25 / 62.515.62 / 31.2531.25 / 62.515.62 / 31.2531.25 / 62.5
1b 31.25 / 62.5125 / 25015.62 / 31.2562.5 / 125125 / 25015.62 / 31.2515.62 / 31.25
1c 62.5 / 125125 / 25031.25 / 62.5125 / 250125 / 25015.62 / 31.2531.25 / 62.5
1d 31.25 / 62.562.5 / 12531.25 / 62.531.25 / 62.562.5 / 12515.62 / 31.2531.25 / 62.5
1e 31.25 / 62.562.5 / 12531.25 / 62.531.25 / 62.531.25 / 62.515.62 / 15.6231.25 / 62.5
1f 31.25 / 62.562.5 / 12515.62 / 31.2531.25 / 62.531.25 / 62.515.62 / 31.2531.25 / 62.5
1g 15.62 / 31.2562.5 / 12515.62 / 31.2531.25 / 62.531.25 / 62.515.62 / 31.2515.62 / 31.25
Ciprofloxacin 31.25 / 62.515.62 / 31.2515.62 / 31.2515.62 / 31.2515.62 / 31.25--
Fluconazole -----15.62 / 31.2531.25 / 62.5

Note: All compounds were determined to be bactericidal and fungicidal, with MBC/MIC and MFC/MIC ratios ≤ 4.[1]

Table 2: Biofilm Inhibition of P. aeruginosa by Dihydroxyphenyl Derivatives [1]

CompoundConcentration (µg/mL)Biofilm Inhibition (%)
1d 500> Gentamicin
1e 500> Gentamicin
1f 500> Gentamicin
1g 500> Gentamicin
Gentamicin 500Reference

Note: Compounds 1d-g showed superior P. aeruginosa biofilm inhibition compared to gentamicin at the same concentration.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the key experimental protocols employed in the assessment of the dihydroxyphenyl derivatives.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound_Prep Prepare serial dilutions of dihydroxyphenyl derivatives in a 96-well plate. Inoculation Inoculate each well with the standardized microbial suspension. Compound_Prep->Inoculation Inoculum_Prep Prepare a standardized bacterial/fungal inoculum (e.g., 0.5 McFarland). Inoculum_Prep->Inoculation Incubate Incubate the plate at 37°C for 24 hours. Inoculation->Incubate Visual_Inspection Visually inspect for turbidity to determine the lowest concentration with no visible growth (MIC). Incubate->Visual_Inspection

Caption: Workflow for MIC determination using the broth microdilution method.

Detailed Steps:

  • Preparation of Compounds: Two-fold serial dilutions of the dihydroxyphenyl derivatives are prepared in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Each well containing the compound dilution is inoculated with the standardized microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Crystal Violet Assay for Biofilm Biomass Quantification

This assay is a simple and widely used method to quantify the total biomass of a biofilm.

Workflow for Crystal Violet Biofilm Assay

CV_Assay_Workflow cluster_biofilm_formation Biofilm Formation cluster_staining Staining cluster_quantification Quantification Inoculate Inoculate wells of a 96-well plate with bacterial culture and test compound. Incubate_Biofilm Incubate at 37°C for 24-48 hours to allow biofilm formation. Inoculate->Incubate_Biofilm Wash_Planktonic Gently wash wells to remove non-adherent (planktonic) cells. Incubate_Biofilm->Wash_Planktonic Stain_CV Stain the adherent biofilm with 0.1% crystal violet solution. Wash_Planktonic->Stain_CV Wash_Excess Wash away excess crystal violet stain. Stain_CV->Wash_Excess Solubilize Solubilize the bound crystal violet with a solvent (e.g., 30% acetic acid). Wash_Excess->Solubilize Measure_Absorbance Measure the absorbance at a specific wavelength (e.g., 570 nm). Solubilize->Measure_Absorbance CLSM_Workflow cluster_sample_prep Sample Preparation cluster_imaging Imaging cluster_analysis_clsm Analysis Grow_Biofilm Grow biofilm on a suitable surface (e.g., glass coverslip) with test compounds. Stain_Viability Stain the biofilm with fluorescent viability dyes (e.g., SYTO 9 and propidium iodide). Grow_Biofilm->Stain_Viability Acquire_Images Acquire Z-stack images using a confocal microscope. Stain_Viability->Acquire_Images Reconstruct_3D Reconstruct 3D images of the biofilm structure. Acquire_Images->Reconstruct_3D Analyze_Viability Analyze the distribution of live and dead cells within the biofilm. Reconstruct_3D->Analyze_Viability Gyrase_Inhibition Derivative Dihydroxyphenyl Derivative GyrB DNA Gyrase (GyrB Subunit) Derivative->GyrB Binds to and inhibits DNA_Replication DNA Replication & Transcription GyrB->DNA_Replication Inhibition of Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to PA_QS_Inhibition Derivative Dihydroxyphenyl Derivative QS_Regulator QS Regulator (e.g., RhlR) Derivative->QS_Regulator Inhibits binding of AHL AHL AHL Autoinducers AHL->QS_Regulator Activates Gene_Expression Biofilm & Virulence Gene Expression QS_Regulator->Gene_Expression Regulates Biofilm_Formation Reduced Biofilm Formation Gene_Expression->Biofilm_Formation Leads to SA_Agr_Inhibition Derivative Dihydroxyphenyl Derivative AgrA_SarA AgrA / SarA Regulators Derivative->AgrA_SarA Inhibits Virulence_Expression Expression of Virulence Factors & Biofilm Adhesins AgrA_SarA->Virulence_Expression Activates Reduced_Biofilm Reduced Biofilm & Virulence Virulence_Expression->Reduced_Biofilm Leads to

References

Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl 3-(3,4-dihydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed laboratory protocol for the synthesis of ethyl 3-(3,4-dihydroxyphenyl)propanoate, a valuable compound in medicinal chemistry and materials science. The primary method detailed is the Fischer-Speier esterification of 3-(3,4-dihydroxyphenyl)propanoic acid with ethanol, utilizing an acid catalyst. This protocol offers a straightforward and efficient route to the desired ester. Additionally, an alternative enzymatic approach is briefly discussed. The provided methodologies, data presentation, and workflow diagrams are intended to facilitate the successful synthesis and purification of the target compound for research and development purposes.

Introduction

This compound, also known as ethyl dihydrocaffeate, is a derivative of dihydrocaffeic acid, a phenolic acid found in various natural sources.[1][2] The catechol moiety within its structure imparts significant antioxidant properties, making it a compound of interest for applications in pharmaceuticals, cosmetics, and food science.[3][4] Its synthesis is a key step for further derivatization and the development of novel therapeutic agents and functional materials. The most common and direct method for its preparation is the Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.[5][6][7]

Key Experiments and Protocols

Primary Synthesis Route: Fischer-Speier Esterification

This protocol outlines the synthesis of this compound from 3-(3,4-dihydroxyphenyl)propanoic acid and ethanol.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity (Example Scale)Notes
3-(3,4-Dihydroxyphenyl)propanoic AcidC₉H₁₀O₄182.171.82 g (10 mmol)Starting material.[2]
Absolute EthanolC₂H₅OH46.0750 mLReagent and solvent. Use of excess alcohol drives the equilibrium towards the product.[8][9]
Concentrated Sulfuric Acid (H₂SO₄)H₂SO₄98.080.5 mLCatalyst.[9] Other acids like p-toluenesulfonic acid can also be used.[6]
Saturated Sodium Bicarbonate Solution (NaHCO₃)NaHCO₃84.01As neededFor neutralization.
Ethyl AcetateC₄H₈O₂88.11As neededFor extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As neededFor drying the organic phase.
Deionized WaterH₂O18.02As neededFor washing.

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or meter

Experimental Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.82 g (10 mmol) of 3-(3,4-dihydroxyphenyl)propanoic acid in 50 mL of absolute ethanol.

  • Catalyst Addition: While stirring, slowly and cautiously add 0.5 mL of concentrated sulfuric acid to the solution.[9]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-90°C) using a heating mantle or oil bath.[9] Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cooling and Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.

  • Extraction: To the residue, add 50 mL of deionized water and 50 mL of ethyl acetate. Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate and collect the organic (upper) layer. Extract the aqueous layer two more times with 25 mL portions of ethyl acetate.

  • Washing: Combine the organic extracts and wash them with 50 mL of deionized water, followed by 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid (check the pH of the aqueous layer to ensure it is neutral or slightly basic), and finally with 50 mL of brine (saturated NaCl solution).

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification (Optional): The crude product can be further purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure ester.

Alternative Synthesis Route: Enzymatic Esterification

An alternative, milder approach involves the use of lipases as catalysts. This method avoids harsh acidic conditions.

Brief Protocol Outline:

  • Reaction Setup: Dissolve 3-(3,4-dihydroxyphenyl)propanoic acid and a molar excess of ethanol in a suitable organic solvent (e.g., a mixture of hexane and 2-butanone).[10]

  • Enzyme Addition: Add an immobilized lipase, such as Novozym 435.[10]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) with constant shaking.

  • Work-up: After the reaction, the enzyme is filtered off, and the product is isolated from the solvent, typically by evaporation. Purification can be performed as described in the Fischer esterification protocol.

Signaling Pathways and Experimental Workflows

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve Starting Material (3-(3,4-dihydroxyphenyl)propanoic acid in Ethanol) add_catalyst Add Sulfuric Acid Catalyst start->add_catalyst reflux Reflux for 4-6 hours add_catalyst->reflux concentrate Remove Excess Ethanol reflux->concentrate extract Extract with Ethyl Acetate concentrate->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over Na₂SO₄ wash->dry evaporate Evaporate Solvent dry->evaporate purify Column Chromatography (Optional) evaporate->purify end Pure this compound evaporate->end Crude Product purify->end

Caption: Workflow for the synthesis of this compound via Fischer esterification.

Expected Results and Data

The successful synthesis will yield this compound as an oil or low-melting solid. The purity and identity of the compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Quantitative Data Summary (Literature Values):

ParameterValue/RangeMethod
Yield 70-95%Fischer Esterification
Purity >95% (after purification)Column Chromatography
Appearance Pale yellow oil or white to beige powderVisual
Molecular Weight 210.22 g/mol Calculated

Note: The actual yield will depend on the specific reaction conditions and the efficiency of the purification process. The values presented are typical for Fischer esterification reactions.[9]

Troubleshooting

  • Low Yield:

    • Ensure all reagents are anhydrous, as water can shift the equilibrium back towards the starting materials.[6]

    • Increase the reflux time or the amount of excess ethanol to drive the reaction to completion.[8]

    • Ensure the catalyst has not degraded.

  • Incomplete Reaction:

    • Monitor the reaction by TLC to determine the optimal reaction time.

    • Ensure the reaction temperature is maintained at the reflux temperature of the solvent.

  • Product Decomposition:

    • The catechol moiety is sensitive to oxidation, especially under harsh conditions. It is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if decomposition is observed.

    • Avoid overly acidic conditions or prolonged heating.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The Fischer-Speier esterification method is a robust and high-yielding approach suitable for most laboratory settings. By following the outlined procedures, researchers can reliably produce this valuable compound for further investigation and application in various scientific fields.

References

Application Notes and Protocols for the HPLC Analysis of Ethyl 3-(3,4-dihydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethyl 3-(3,4-dihydroxyphenyl)propanoate, also known as ethyl dihydrocaffeate, is a phenolic compound of interest in the pharmaceutical and food industries due to its antioxidant and potential therapeutic properties. Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic analysis. This document provides a detailed high-performance liquid chromatography (HPLC) method for the analysis of this compound, tailored for researchers, scientists, and drug development professionals.

Chromatographic Conditions

A reverse-phase HPLC method is employed for the separation and quantification of this compound. The chromatographic conditions are summarized in the table below.

ParameterValue
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water
Gradient 20% Acetonitrile for 5 min, 20-80% Acetonitrile over 15 min, 80% Acetonitrile for 5 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 280 nm
Column Temperature 30°C
Run Time 25 minutes
Method Validation Summary

The following table summarizes the typical validation parameters for this analytical method. These values are representative and may vary slightly depending on the specific instrumentation and laboratory conditions.

ParameterResult
Retention Time Approximately 8.5 min
Linearity (R²) > 0.999
Linear Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Experimental Protocols

This section provides a detailed step-by-step protocol for the HPLC analysis of this compound.

Preparation of Mobile Phase
  • Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of concentrated phosphoric acid (85%) to 1 L of HPLC-grade water. Mix thoroughly and degas using a suitable method (e.g., sonication or vacuum filtration).

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile.

Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase (initial conditions: 80% A and 20% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Solid Samples: Accurately weigh a known amount of the homogenized sample and extract it with a suitable solvent (e.g., methanol or ethanol) using sonication or vortexing. Centrifuge the extract to pellet any insoluble material.

  • Liquid Samples: Dilute the liquid sample with the mobile phase to a concentration within the linear range of the method.

  • Filtration: Filter all sample and standard solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

HPLC Analysis Procedure
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (80% A: 20% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Injection: Inject 10 µL of the prepared standard or sample solution onto the column.

  • Data Acquisition: Acquire the chromatogram for 25 minutes. The peak for this compound is expected to elute at approximately 8.5 minutes.

  • Quantification: Create a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Diagrams

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing mobile_phase Mobile Phase Preparation equilibration System Equilibration mobile_phase->equilibration standard_prep Standard Solution Preparation injection Injection standard_prep->injection sample_prep Sample Preparation sample_prep->injection equilibration->injection data_acq Data Acquisition injection->data_acq calibration Calibration Curve Construction data_acq->calibration quantification Quantification calibration->quantification

Caption: Workflow for HPLC analysis of this compound.

Logical Relationship of Method Parameters

This diagram shows the logical relationship and dependencies of the key parameters in the HPLC method.

method_parameters cluster_mobile_phase Mobile Phase cluster_column Stationary Phase cluster_instrument Instrumental Settings cluster_output Output acetonitrile Acetonitrile separation Analyte Separation acetonitrile->separation acidified_water 0.1% Phosphoric Acid in Water acidified_water->separation c18_column C18 Column c18_column->separation flow_rate Flow Rate (1.0 mL/min) flow_rate->separation detection UV Detection (280 nm) quantification Quantification detection->quantification temperature Column Temp (30°C) temperature->separation separation->quantification

Caption: Interrelationship of key parameters in the HPLC method.

Application Note: 1H NMR Spectrum Interpretation of Ethyl 3-(3,4-dihydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 3-(3,4-dihydroxyphenyl)propanoate is a derivative of hydrocaffeic acid and a compound of interest in pharmaceutical and materials science due to its antioxidant properties and potential as a building block for polymers. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, is a fundamental technique for the structural elucidation and purity assessment of such organic molecules. This application note provides a detailed guide to the interpretation of the 1H NMR spectrum of this compound, including a predicted data table, a comprehensive experimental protocol, and workflow diagrams.

Predicted 1H NMR Data

The following table summarizes the predicted 1H NMR spectral data for this compound. These predictions are based on the analysis of structurally analogous compounds. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Assignment Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Ar-HH-2'~6.75d~1.81H
Ar-HH-5'~6.68d~8.01H
Ar-HH-6'~6.55dd~8.0, 1.81H
-CH2-H-3~4.12q~7.12H
-CH2-H-2~2.85t~7.62H
-CH2-H-1~2.58t~7.62H
-CH3H-4~1.23t~7.13H
-OHAr-OH8.5-9.5br s-2H

Experimental Protocol

This section details the methodology for acquiring a high-quality 1H NMR spectrum of this compound.

1. Sample Preparation

  • Materials:

    • This compound (5-10 mg)

    • Deuterated solvent (e.g., DMSO-d6, 0.7 mL)

    • NMR tube (5 mm diameter, clean and dry)

    • Pasteur pipette with a cotton or glass wool plug

    • Small vial

  • Procedure:

    • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.7 mL of deuterated solvent (DMSO-d6 is suitable for dissolving the compound and observing the hydroxyl protons).

    • Gently agitate the vial to ensure the sample is completely dissolved.

    • Filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into the NMR tube. This removes any particulate matter that could degrade the spectral quality.

    • Cap the NMR tube securely and label it appropriately.

2. NMR Data Acquisition

  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Solvent: DMSO-d6

    • Temperature: 298 K

    • Spectral Width (SW): 12-16 ppm

    • Acquisition Time (AQ): 3-4 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans (NS): 8-16 (adjust for sample concentration)

    • Receiver Gain (RG): Set automatically by the instrument.

  • Procedure:

    • Insert the prepared NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate acquisition parameters as listed above.

    • Acquire the Free Induction Decay (FID).

    • Process the FID by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak of DMSO-d6 (δ ~2.50 ppm).

    • Integrate all signals.

Visualizations

Experimental Workflow

The following diagram illustrates the sequential steps involved in the sample preparation and data acquisition for 1H NMR spectroscopy.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition & Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter cap Cap and Label Tube filter->cap insert Insert Sample into Spectrometer cap->insert Transfer to Spectrometer lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire FID shim->acquire process Process Data (FT, Phasing, Baseline) acquire->process reference Reference Spectrum process->reference integrate Integrate Signals reference->integrate

A flowchart of the experimental protocol for 1H NMR.

Spectrum Interpretation Logic

This diagram illustrates the logical connections between the molecular structure of this compound and its expected 1H NMR signals.

interpretation_logic cluster_structure Molecular Structure cluster_spectrum Expected 1H NMR Signals mol This compound aromatic Aromatic Protons (H-2', H-5', H-6') mol->aromatic ethyl Ethyl Group (-OCH2CH3) mol->ethyl propyl Propanoate Chain (-CH2CH2CO-) mol->propyl hydroxyl Hydroxyl Protons (-OH) mol->hydroxyl ar_signals ~6.5-6.8 ppm (3H, m) aromatic->ar_signals Correlates to ethyl_signals ~4.1 ppm (2H, q) ~1.2 ppm (3H, t) ethyl->ethyl_signals Correlates to propyl_signals ~2.8 ppm (2H, t) ~2.6 ppm (2H, t) propyl->propyl_signals Correlates to oh_signal ~8.5-9.5 ppm (2H, br s) hydroxyl->oh_signal Correlates to

Interpretation map for the 1H NMR spectrum.

Application Note: Mass Spectrometry Analysis of Ethyl 3-(3,4-dihydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(3,4-dihydroxyphenyl)propanoate, also known as ethyl dihydrocaffeate, is an ethyl ester of hydrocaffeic acid. As a derivative of caffeic acid, a well-known antioxidant, this compound and its analogs are of significant interest in pharmaceutical and nutraceutical research for their potential therapeutic properties. Accurate and sensitive analytical methods are crucial for the characterization, quantification, and metabolic studies of such compounds. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

Chemical Profile

PropertyValue
Synonyms Ethyl dihydrocaffeate, Benzenepropanoic acid, 3,4-dihydroxy-, ethyl ester
CAS Number 3967-57-5[1]
Molecular Formula C₁₁H₁₄O₄[1]
Molecular Weight 210.23 g/mol [1]
Chemical Structure Chemical structure of this compound

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is essential for accurate and reproducible LC-MS analysis.

Objective: To extract this compound from a given matrix (e.g., plasma, tissue homogenate, or reaction mixture) and prepare it for LC-MS injection.

Materials:

  • This compound standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ethyl acetate

  • Internal Standard (e.g., a structurally similar compound not present in the sample)

  • Centrifuge tubes (1.5 mL or 2 mL)

  • Syringe filters (0.22 µm)

  • LC vials

Protocol for Liquid Samples (e.g., Plasma):

  • Protein Precipitation: To 100 µL of the plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.

Protocol for Solid Samples (e.g., Tissue Homogenate):

  • Extraction: To a known weight of the homogenized tissue, add a suitable volume of ethyl acetate (e.g., 1 mL per 100 mg of tissue) containing the internal standard.

  • Homogenization/Sonication: Further homogenize or sonicate the mixture for 15 minutes to ensure efficient extraction.

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes.

  • Supernatant Collection: Collect the ethyl acetate supernatant.

  • Evaporation and Reconstitution: Follow steps 5-7 from the liquid sample protocol.

LC-MS/MS Analysis

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source is recommended.

LC Parameters:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid[1]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[1]
Gradient 10% B to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS Parameters (Negative Ion Mode):

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Data Presentation

Predicted Mass Spectral Data

Predicted Major Fragment Ions:

m/z (Predicted)Ion FormulaDescription of Neutral Loss
209.1[C₁₁H₁₃O₄]⁻[M-H]⁻
163.1[C₉H₇O₃]⁻Loss of ethanol (C₂H₅OH)
135.1[C₈H₇O₂]⁻Loss of ethanol and carbon monoxide (CO)
123.0[C₇H₇O₂]⁻Benzylic cleavage with loss of the ethyl propanoate side chain
Quantitative Performance (Representative Data)

The following table presents typical performance characteristics for the quantitative analysis of phenolic acids and their derivatives by LC-MS/MS, based on published data for similar compounds. These values can be used as a benchmark for method validation.

ParameterExpected Range
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.1 - 10 ng/mL
Limit of Quantification (LOQ) 0.5 - 25 ng/mL
Precision (%RSD) < 15%
Accuracy (%Recovery) 85 - 115%

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological or Reaction Sample Precipitation Protein Precipitation / Extraction Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration LC_Separation LC Separation (C18 Column) Filtration->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS1 MS1: Precursor Ion Selection (m/z 209.1) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Product Ion Detection CID->MS2 Quantification Quantification MS2->Quantification Characterization Structural Characterization MS2->Characterization

Caption: Workflow for the LC-MS/MS analysis of this compound.

Predicted Fragmentation Pathway

G M [M-H]⁻ m/z 209.1 F1 [M-H - C₂H₅OH]⁻ m/z 163.1 M->F1 - C₂H₅OH F3 [C₇H₇O₂]⁻ m/z 123.0 M->F3 - C₄H₆O₂ (side chain) F2 [M-H - C₂H₅OH - CO]⁻ m/z 135.1 F1->F2 - CO

Caption: Predicted fragmentation of this compound in negative ESI mode.

Conclusion

This application note provides a comprehensive framework for the mass spectrometry-based analysis of this compound. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the expected data and visualizations, offer a valuable resource for researchers in the fields of pharmacology, drug metabolism, and natural product chemistry. The presented methods can be adapted and validated for specific matrices and research questions, facilitating the reliable identification and quantification of this and related compounds.

References

Application Notes and Protocols for the Experimental Use of Ethyl 3-(3,4-dihydroxyphenyl)propanoate in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(3,4-dihydroxyphenyl)propanoate, also known as ethyl hydrocaffeate, is a phenolic compound and an ester of hydrocaffeic acid. It is found in various plants and is a derivative of the well-studied caffeic acid. This document provides detailed application notes and protocols for the experimental use of this compound in cell culture, with a focus on its anti-inflammatory properties. The information is intended to guide researchers in designing and executing experiments to investigate the biological activities of this compound.

I. Biological Activity and Mechanism of Action

This compound has demonstrated anti-inflammatory activity in in vitro models. The primary mechanism of action observed is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[1] This effect is likely mediated through the suppression of inducible nitric oxide synthase (iNOS) expression. While direct evidence for the modulation of other inflammatory pathways by this compound is still emerging, studies on the closely related compound, ethyl caffeate, suggest potential involvement of the NF-κB signaling pathway and inhibition of cyclooxygenase-2 (COX-2) activity.

Potential Signaling Pathway:

Based on the activity of related compounds, the proposed anti-inflammatory signaling pathway for this compound is as follows:

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates Compound This compound NFkB NF-κB Compound->NFkB Inhibits Translocation IkB IκBα IKK->IkB Phosphorylates Nucleus Nucleus NFkB->Nucleus Translocates to IkB->NFkB Releases iNOS_gene iNOS Gene Nucleus->iNOS_gene Induces Transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Produces Inflammation Inflammation NO->Inflammation Mediates

Caption: Proposed anti-inflammatory signaling pathway of this compound.

II. Quantitative Data Summary

The following table summarizes the known quantitative data for the in vitro activity of this compound.

ParameterCell LineTreatmentResultReference
IC₅₀ of NO Production RAW 264.7 MacrophagesLPS (Lipopolysaccharide)5.5 µg/mL[1]

III. Experimental Protocols

Protocol 1: Determination of Anti-inflammatory Activity by Measuring Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol is designed to assess the inhibitory effect of this compound on NO production in LPS-stimulated RAW 264.7 macrophage cells.

A. Materials

  • RAW 264.7 cells (ATCC® TIB-71™)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (≥95% purity)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Griess Reagent System

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

  • Spectrophotometer (540 nm)

B. Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay prep_cells Seed RAW 264.7 cells in 96-well plate treat_compound Pre-treat cells with compound for 1-2 hours prep_cells->treat_compound prep_compound Prepare stock and working solutions of the compound in DMSO prep_compound->treat_compound stimulate_lps Stimulate cells with LPS (e.g., 1 µg/mL) treat_compound->stimulate_lps incubate Incubate for 24 hours at 37°C, 5% CO2 stimulate_lps->incubate collect_supernatant Collect cell culture supernatant incubate->collect_supernatant griess_reagent Add Griess Reagent to supernatant collect_supernatant->griess_reagent measure_absorbance Measure absorbance at 540 nm griess_reagent->measure_absorbance analyze_data Analyze data and calculate IC50 measure_absorbance->analyze_data

Caption: Experimental workflow for the Nitric Oxide (NO) production assay.

C. Step-by-Step Procedure

  • Cell Seeding:

    • Culture RAW 264.7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

    • Prepare serial dilutions of the compound in DMEM to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1%.

  • Treatment and Stimulation:

    • Remove the old medium from the cells and replace it with fresh medium containing the desired concentrations of this compound.

    • Include a vehicle control (medium with DMSO) and a positive control (LPS only).

    • Pre-incubate the cells with the compound for 1-2 hours.

    • Add LPS to the wells to a final concentration of 1 µg/mL (except for the negative control wells).

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitric Oxide Measurement (Griess Assay):

    • After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

    • Add 50 µL of Griess Reagent I to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II to each well and incubate for another 5-10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • A standard curve using sodium nitrite should be prepared to quantify the amount of nitrite in the samples.

  • Data Analysis:

    • Calculate the percentage of NO production inhibition for each concentration of the compound compared to the LPS-only control.

    • Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the LPS-induced NO production.

D. Cell Viability Assay (e.g., MTT Assay)

It is crucial to perform a cell viability assay in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compound.

  • After collecting the supernatant for the Griess assay, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well.

  • Incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the cell viability as a percentage of the vehicle-treated control.

IV. Potential Future Experiments

Based on the known activities of structurally related compounds, the following experiments could be conducted to further characterize the biological effects of this compound:

  • Investigation of NF-κB Pathway:

    • Western Blot Analysis: Analyze the expression levels of key proteins in the NF-κB pathway, such as p-IκBα, IκBα, and the nuclear translocation of p65.

    • Reporter Gene Assay: Use a luciferase reporter assay with an NF-κB response element to quantify the effect of the compound on NF-κB transcriptional activity.

  • Analysis of COX-2 Expression and Activity:

    • Western Blot Analysis: Determine the protein expression levels of COX-2 in LPS-stimulated RAW 264.7 cells treated with the compound.

    • Enzyme Immunoassay (EIA): Measure the production of prostaglandin E₂ (PGE₂), a major product of COX-2 activity, in the cell culture supernatant.

  • Antioxidant Activity Assays:

    • DPPH or ABTS Radical Scavenging Assays: Evaluate the direct antioxidant capacity of the compound.

    • Cellular Reactive Oxygen Species (ROS) Measurement: Use fluorescent probes like DCFH-DA to measure the effect of the compound on intracellular ROS production in cells challenged with an oxidative stressor (e.g., H₂O₂).

  • Neuroprotective Effect Studies:

    • Cell Viability Assays: Assess the protective effect of the compound against neurotoxin-induced cell death (e.g., using MPP⁺ in SH-SY5Y cells) or oxidative stress-induced neuronal damage.

V. Conclusion

This compound is a promising compound with demonstrated anti-inflammatory properties in vitro. The provided protocols offer a starting point for researchers to investigate its mechanism of action and explore its potential therapeutic applications. Further studies are warranted to fully elucidate its biological activity profile and signaling pathways.

References

Application Notes and Protocols for In Vitro Assays with Ethyl 3-(3,4-dihydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(3,4-dihydroxyphenyl)propanoate, also known as ethyl caffeate, is a derivative of caffeic acid, a well-known natural phenolic compound.[1] It has garnered significant interest in the scientific community due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2][3] These application notes provide detailed protocols for in vitro assays to evaluate the biological activity of this compound, present key quantitative data, and visualize the underlying molecular pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data for the biological activities of this compound (ethyl caffeate) from in vitro studies.

Table 1: Anti-inflammatory Activity of this compound

AssayCell LineParameterIC50 ValueReference
Nitric Oxide (NO) Production InhibitionRAW 264.7 MacrophagesInhibition of LPS-induced NO production12.0 µM[1]
Nitric Oxide (NO) Production InhibitionRAW 264.7 MacrophagesInhibition of LPS-induced NO production5.5 µg/mL[2]

Table 2: Cytotoxic Activity of this compound

Cell LineAssayDurationIC50 ValueReference
PC9OR (Osimertinib-resistant Lung Cancer)CCK-848 hApprox. 100 µM[3]
HCC827OR (Osimertinib-resistant Lung Cancer)CCK-848 hApprox. 150 µM[3]

Experimental Protocols

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This protocol outlines the procedure to determine the free radical scavenging activity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[4][5]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • 96-well microplate

  • Microplate reader

  • Ascorbic acid (positive control)

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.

  • Preparation of Test Compound and Control:

    • Prepare a stock solution of this compound in methanol.

    • Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Prepare a similar concentration range for the positive control, ascorbic acid.

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the different concentrations of the test compound, positive control, or methanol (as a blank) to the respective wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Data Analysis: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

This protocol describes the method to evaluate the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1][2]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plate

  • CO2 incubator

  • Microplate reader

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

    • Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (cells treated with media and DMSO), a negative control (cells with media only), and a positive control (cells with LPS only).

  • Nitrite Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Standard Curve: Generate a standard curve using known concentrations of sodium nitrite.

  • Calculation: Determine the nitrite concentration in the samples from the standard curve. Calculate the percentage of inhibition of NO production relative to the LPS-treated control.

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Cytotoxicity Assessment: MTT Assay

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound on a selected cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., PC9OR, HCC827OR)[3]

  • Appropriate cell culture medium (e.g., RPMI-1640) with FBS and antibiotics

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plate

  • CO2 incubator

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5 x 10^3 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 570 nm.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Data Analysis: Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Mandatory Visualizations

Signaling Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB NF-κB (p65/p50) Nucleus Nucleus NFκB->Nucleus Translocation iNOS_COX2 iNOS, COX-2 Gene Expression NO_PGs NO, Prostaglandins iNOS_COX2->NO_PGs Translation Compound This compound Compound->IKK Inhibition Compound->NFκB Inhibition of DNA binding

Caption: Anti-inflammatory signaling pathway of this compound.

Experimental Workflow

G cluster_0 Antioxidant Assay (DPPH) cluster_1 Anti-inflammatory Assay (NO Inhibition) cluster_2 Cytotoxicity Assay (MTT) A1 Prepare Compound & DPPH Solutions A2 Mix & Incubate (30 min, dark) A1->A2 A3 Measure Absorbance (517 nm) A2->A3 A4 Calculate IC50 A3->A4 B1 Seed RAW 264.7 cells B2 Pre-treat with Compound, then stimulate with LPS (24h) B1->B2 B3 Add Griess Reagent to supernatant B2->B3 B4 Measure Absorbance (540 nm) B3->B4 B5 Calculate IC50 B4->B5 C1 Seed Cancer Cells C2 Treat with Compound (24-72h) C1->C2 C3 Add MTT & Incubate (4h) C2->C3 C4 Solubilize Formazan (DMSO) C3->C4 C5 Measure Absorbance (570 nm) C4->C5 C6 Calculate IC50 C5->C6

Caption: Experimental workflows for in vitro assays.

References

Application Notes and Protocols for Animal Studies Involving Ethyl 3-(3,4-dihydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(3,4-dihydroxyphenyl)propanoate is a derivative of dihydrocaffeic acid (DHCA), a known metabolite of dietary polyphenols like chlorogenic acid.[1][2] DHCA has demonstrated significant neuroprotective, antioxidant, and anti-inflammatory properties in preclinical studies.[3][4][5] Specifically, DHCA has been shown to reduce brain infarct volume, behavioral deficits, and brain edema in a rat model of focal cerebral ischemia.[3][6] It is hypothesized that this compound, as an ester, may act as a prodrug to DHCA, potentially offering improved bioavailability.

These application notes provide a detailed protocol for conducting animal studies to evaluate the neuroprotective effects of this compound in a rat model of transient middle cerebral artery occlusion (tMCAo), a common model for ischemic stroke.

Data Presentation

Table 1: Proposed Dosage Regimen for this compound in a Rat Model of Focal Cerebral Ischemia
GroupTreatmentDosage (mg/kg)Route of AdministrationFrequency
1ShamVehicle-Single dose post-surgery
2Vehicle ControlVehicle-Single dose at reperfusion
3Test Article10Intraperitoneal (i.p.)Single dose at reperfusion
4Test Article30Intraperitoneal (i.p.)Single dose at reperfusion
5Test Article100Intraperitoneal (i.p.)Single dose at reperfusion
Table 2: Key Biomarkers and Expected Outcomes
ParameterAssayExpected Outcome with this compound
Infarct VolumeTTC StainingDose-dependent reduction in infarct volume
Neurological DeficitNeurological ScoringImprovement in neurological score
Brain EdemaBrain Water ContentReduction in brain water content in the ischemic hemisphere
Blood-Brain Barrier PermeabilityEvans Blue ExtravasationDecreased Evans Blue leakage
Oxidative Stress MarkersELISA/SpectrophotometryReduced levels of malondialdehyde (MDA), increased activity of superoxide dismutase (SOD) and glutathione peroxidase (GPx) in brain tissue
Inflammatory CytokinesELISA/qPCRReduced levels of TNF-α, IL-1β, and IL-6 in brain tissue
Signaling Pathway ModulationWestern BlotInhibition of NF-κB and MAPK signaling pathways

Experimental Protocols

Protocol 1: Evaluation of Neuroprotective Effects in a Rat Model of Transient Focal Cerebral Ischemia

1. Animals and Housing:

  • Species: Male Sprague-Dawley or Wistar rats.

  • Weight: 250-300g.

  • Housing: Standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.

  • Acclimatization: Minimum of 7 days before the experiment.

  • Ethical Considerations: All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with the National Institutes of Health Guide for the Care and Use of Laboratory Animals.[7]

2. Experimental Groups:

  • As detailed in Table 1. A minimum of 8-10 animals per group is recommended.

3. Preparation of Test Article:

  • Dissolve this compound in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent like DMSO or Tween 80). The final concentration of the solubilizing agent should be minimal and consistent across all groups, including the vehicle control.

4. Transient Middle Cerebral Artery Occlusion (tMCAo) Procedure:

  • Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).

  • Perform a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Introduce a 4-0 monofilament nylon suture with a rounded tip into the ICA via the ECA stump and advance it to occlude the origin of the middle cerebral artery (MCA).

  • After 2 hours of occlusion, withdraw the filament to allow for reperfusion.[3]

  • Sham-operated animals will undergo the same surgical procedure without the insertion of the filament.

5. Administration of Test Article:

  • Administer the prepared doses of this compound or vehicle via intraperitoneal (i.p.) injection at the onset of reperfusion.[3]

6. Neurological Assessment:

  • At 24 hours post-tMCAo, evaluate neurological deficits using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).

7. Euthanasia and Tissue Collection:

  • Following neurological assessment, euthanize the animals using an approved method (e.g., CO2 asphyxiation followed by decapitation).

  • Isolate the brains for subsequent analysis.

8. Measurement of Infarct Volume:

  • Slice the brain into 2 mm coronal sections.

  • Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 30 minutes.

  • The non-infarcted tissue will stain red, while the infarcted tissue will remain white.

  • Quantify the infarct volume using image analysis software.

9. Assessment of Brain Edema:

  • Separate the ischemic and non-ischemic hemispheres.

  • Weigh the tissue to obtain the wet weight.

  • Dry the tissue in an oven at 100°C for 24 hours and re-weigh to obtain the dry weight.

  • Calculate the brain water content as: [(wet weight - dry weight) / wet weight] x 100%.[6]

10. Evaluation of Blood-Brain Barrier (BBB) Permeability:

  • Inject Evans Blue dye intravenously before euthanasia.

  • After perfusion to remove intravascular dye, homogenize the brain tissue in formamide to extract the extravasated dye.

  • Measure the absorbance of the supernatant at 620 nm and quantify the amount of Evans Blue.[6]

11. Biomarker Analysis (from brain homogenates):

  • Oxidative Stress: Measure levels of malondialdehyde (MDA) and the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) using commercially available kits.[8]

  • Inflammation: Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA kits.[4]

  • Signaling Pathways: Analyze the expression and phosphorylation of key proteins in the NF-κB and MAPK pathways via Western blotting.[4]

12. Statistical Analysis:

  • Analyze data using appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test). A p-value of < 0.05 is typically considered statistically significant.

Visualizations

Experimental_Workflow cluster_pre_op Pre-Operative Phase cluster_op Surgical Phase cluster_post_op Post-Operative Phase cluster_analysis Analysis Phase A Animal Acclimatization (7 days) B Randomization into Groups A->B C Anesthesia B->C D tMCAo Surgery (2h occlusion) C->D E Reperfusion & Drug Administration D->E F Neurological Assessment (24h) E->F G Euthanasia & Tissue Collection F->G H Infarct Volume (TTC) G->H I Brain Edema G->I J BBB Permeability (Evans Blue) G->J K Biomarker Analysis G->K

Caption: Experimental workflow for the in vivo evaluation of this compound.

Signaling_Pathway Ischemia Ischemic Insult ROS ↑ Reactive Oxygen Species (ROS) Ischemia->ROS Inflammation ↑ Pro-inflammatory Cytokines (TNF-α, IL-1β) Ischemia->Inflammation NFkB NF-κB Pathway ROS->NFkB MAPK MAPK Pathway ROS->MAPK Inflammation->NFkB Inflammation->MAPK Neuronal_Damage Neuronal Damage & Infarction NFkB->Neuronal_Damage gene transcription MAPK->Neuronal_Damage apoptosis, inflammation Test_Compound This compound (as Dihydrocaffeic Acid) Test_Compound->ROS Test_Compound->Inflammation Test_Compound->NFkB Test_Compound->MAPK

Caption: Putative neuroprotective signaling pathways modulated by this compound.

References

Application Note: Quantitative Analysis of Ethyl 3-(3,4-dihydroxyphenyl)propanoate in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(3,4-dihydroxyphenyl)propanoate is a catechol-containing ester with potential pharmacological activities. Understanding its pharmacokinetic profile is crucial for drug development. This application note provides a detailed protocol for the quantitative analysis of this compound in human plasma using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The described method is intended for preclinical and clinical research applications.

Principle

This method involves the extraction of this compound and an internal standard (IS) from human plasma via protein precipitation. The separated analytes are then quantified using a reverse-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with negative electrospray ionization.

Materials and Reagents

  • Analytes and Internal Standard:

    • This compound (Reference Standard, >98% purity)

    • Ethyl 3-(4-hydroxy-3-methoxyphenyl)propanoate (Internal Standard, >98% purity)

  • Solvents and Reagents:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Human plasma (with K2EDTA as anticoagulant)

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard in methanol to obtain individual stock solutions of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the IS stock solution with acetonitrile.

Sample Preparation: Protein Precipitation
  • Allow frozen plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of the internal standard working solution in acetonitrile.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient Program:

      • 0-0.5 min: 5% B

      • 0.5-3.0 min: 5% to 95% B

      • 3.0-4.0 min: 95% B

      • 4.0-4.1 min: 95% to 5% B

      • 4.1-5.0 min: 5% B

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (Predicted):

      • This compound (Quantifier): m/z 209.1 -> 165.1

      • This compound (Qualifier): m/z 209.1 -> 123.0

      • Internal Standard (Ethyl 3-(4-hydroxy-3-methoxyphenyl)propanoate): m/z 223.1 -> 179.1

Method Validation

The method should be validated according to the US FDA guidelines for bioanalytical method validation. The following parameters should be assessed:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.

  • Linearity and Range: A calibration curve with at least six non-zero standards, with a correlation coefficient (r²) of ≥ 0.99.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve with a signal-to-noise ratio of at least 10, and with accuracy and precision within ±20%.

  • Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on three different days. The mean accuracy should be within ±15% (±20% for LLOQ), and the precision (CV%) should be ≤15% (≤20% for LLOQ).

  • Recovery and Matrix Effect: Assessed to ensure that the extraction efficiency is consistent and that ionization is not significantly suppressed or enhanced by the plasma matrix.

  • Stability: Evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Data Presentation

Table 1: Predicted MRM Transitions and MS Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ion TypeCollision Energy (eV)
This compound209.1165.1Quantifier15
This compound209.1123.0Qualifier25
Ethyl 3-(4-hydroxy-3-methoxyphenyl)propanoate (IS)223.1179.1Quantifier15

Table 2: Typical Method Validation Performance

Validation ParameterAcceptance CriteriaTypical Performance
Linearity (r²)≥ 0.99> 0.995
LLOQS/N ≥ 10, Accuracy ±20%, Precision ≤20%1 ng/mL
Accuracy (% Bias)Within ±15% of nominal value (±20% for LLOQ)-5% to +7%
Precision (% CV)≤ 15% (≤20% for LLOQ)< 10%
RecoveryConsistent and reproducible> 85%
Matrix EffectCV ≤ 15%< 10%
Freeze-Thaw Stability (3 cycles)% Change within ±15%< 8%
Bench-Top Stability (4 hours)% Change within ±15%< 5%
Long-Term Stability (-80°C, 1 month)% Change within ±15%< 10%

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard in Acetonitrile (300 µL) plasma->add_is vortex1 Vortex (1 min) add_is->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_ms Inject into LC-MS/MS supernatant->lc_ms data_acq Data Acquisition (MRM) lc_ms->data_acq integration Peak Integration data_acq->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification Validation_Parameters cluster_core Core Validation Parameters cluster_matrix Matrix Effects cluster_stability Stability method Bioanalytical Method selectivity Selectivity method->selectivity linearity Linearity & Range method->linearity accuracy Accuracy method->accuracy precision Precision method->precision lloq LLOQ method->lloq recovery Recovery method->recovery matrix_effect Matrix Effect method->matrix_effect ft_stability Freeze-Thaw method->ft_stability bt_stability Bench-Top method->bt_stability lt_stability Long-Term method->lt_stability

Application Notes and Protocols: Isolation, Extraction, and Biological Activity of Ethyl 3-(3,4-dihydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(3,4-dihydroxyphenyl)propanoate, also known as ethyl caffeate, is a naturally occurring phenolic compound belonging to the hydroxycinnamate family. Present in a variety of plant species, this compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory and antioxidant activities. These biological effects are primarily attributed to its ability to modulate key cellular signaling pathways. This document provides detailed protocols for the extraction and isolation of this compound from plant materials and summarizes its known biological activities and mechanisms of action.

Natural Occurrence and Extraction Yields

This compound has been identified in a range of plant species. The yield of this compound can vary significantly depending on the plant source, the part of the plant used, and the extraction methodology employed. A summary of reported yields from different plant materials is presented in Table 1.

Plant SpeciesPlant PartExtraction MethodYield (% w/w)Reference
Artemisia aucheriAerial partsSequential Maceration & HPLC0.0021[1]
Aristotelia chilensis (Maqui)LeavesNot Specified0.00012[2]
Polygonum amplexicaule var. sinenseRhizomesEthanol Extraction & HPLC0.0008[3][4]
Prunus yedoensisPetalsNot SpecifiedNot Reported[5]
Verdicchio WineWineLiquid-Liquid Extraction & HPLCNot Reported

Table 1: Reported Natural Sources and Yields of this compound.

Experimental Protocols

Protocol 1: Extraction and Isolation from Artemisia aucheri

This protocol details a sequential maceration followed by chromatographic purification to isolate this compound.

1. Materials and Reagents:

  • Dried and ground aerial parts of Artemisia aucheri

  • Petroleum ether (40-60°C)

  • Dichloromethane

  • Ethyl acetate

  • Ethanol

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Rotary evaporator

  • Vacuum liquid chromatography (VLC) system

  • Semi-preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

2. Extraction Procedure:

  • Macerate 200 g of dried, ground aerial parts of Artemisia aucheri sequentially with petroleum ether, dichloromethane, ethyl acetate, and finally ethanol. For each solvent, use a solvent volume of approximately 3 x 2.0 L.

  • Filter the extract after each solvent maceration.

  • Concentrate the ethanolic extract using a rotary evaporator at a temperature below 45°C.

3. Isolation and Purification:

  • Subject the concentrated ethanolic extract to reversed-phase vacuum liquid chromatography (VLC) using a step gradient of methanol in water.

  • Collect the fractions and analyze them for the presence of the target compound (e.g., by thin-layer chromatography or analytical HPLC).

  • Pool the fractions containing this compound and further purify them using semi-preparative HPLC on a C18 column with a methanol/water gradient.[1]

Protocol 2: Extraction from Verdicchio Wine

This protocol is suitable for the extraction of this compound from a liquid matrix.

1. Materials and Reagents:

  • Dealcoholized Verdicchio wine

  • Ethyl acetate

  • Semi-preparative reversed-phase HPLC (RP-HPLC) system with an ODS2 column

  • Formic acid

  • Acetonitrile (HPLC grade)

2. Extraction Procedure:

  • Perform a liquid-liquid extraction of the dealcoholized Verdicchio wine with ethyl acetate.

  • Separate the organic phase and concentrate it to dryness.

3. Purification:

  • Redissolve the dried extract in a suitable solvent.

  • Purify the extract using semi-preparative RP-HPLC with an ODS2 column. An isocratic mobile phase of acetonitrile and formic acid in water can be employed.

Biological Activity and Signaling Pathways

This compound exhibits notable anti-inflammatory and antioxidant properties through the modulation of specific signaling pathways.

Anti-inflammatory Activity via NF-κB Pathway Inhibition

Ethyl caffeate has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor in the inflammatory response.[6][7] This inhibition prevents the downstream expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6] The proposed mechanism involves the impairment of NF-κB binding to its DNA consensus sequence.

NF_kB_Pathway cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK IkB IκB IKK->IkB P NF_kB NF-κB NF_kB_IkB NF-κB-IκB Complex NF_kB_active Active NF-κB (p50/p65) NF_kB_IkB->NF_kB_active IkB degradation Nucleus Nucleus NF_kB_active->Nucleus Translocation DNA DNA Binding NF_kB_active->DNA Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2) DNA->Inflammatory_Genes Ethyl_Caffeate This compound Ethyl_Caffeate->DNA Inhibition

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Antioxidant Activity and the Nrf2 Pathway

The antioxidant effects of caffeic acid and its derivatives are well-documented. While direct studies on ethyl caffeate's interaction with the Nrf2 pathway are emerging, evidence from the closely related compound, caffeic acid phenethyl ester (CAPE), strongly suggests a similar mechanism. The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Oxidative stress or the presence of activators like caffeic acid esters can lead to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant enzymes, such as heme oxygenase-1 (HO-1), leading to their increased expression and enhanced cellular protection against oxidative damage.

Nrf2_Pathway cluster_nucleus Oxidative_Stress Oxidative Stress / This compound Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_active Active Nrf2 Keap1_Nrf2->Nrf2_active Nucleus Nucleus Nrf2_active->Nucleus Translocation ARE ARE Binding Nrf2_active->ARE Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes

Caption: Proposed activation of the Nrf2 antioxidant pathway.

Workflow for Isolation and Characterization

The general workflow for the isolation and subsequent characterization of this compound from a plant source is outlined below.

workflow start Plant Material Collection and Preparation extraction Solvent Extraction (e.g., Maceration, Soxhlet) start->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract chromatography Chromatographic Separation (VLC, Column Chromatography) crude_extract->chromatography fractions Fractions chromatography->fractions hplc Semi-preparative HPLC Purification fractions->hplc pure_compound Pure this compound hplc->pure_compound analysis Structural Elucidation (NMR, MS) pure_compound->analysis bioassay Biological Activity Assays pure_compound->bioassay

Caption: General workflow for isolation and characterization.

Conclusion

This compound represents a promising natural product with well-defined anti-inflammatory and potential antioxidant activities. The protocols outlined in this document provide a foundation for its successful isolation and purification from plant sources. Further research into its biological activities and mechanism of action is warranted to fully explore its therapeutic potential in drug development.

References

Application Note: Derivatization of Ethyl 3-(3,4-dihydroxyphenyl)propanoate for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 3-(3,4-dihydroxyphenyl)propanoate, a catechol derivative, possesses polar hydroxyl groups that render it non-volatile and prone to thermal degradation, making direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) challenging.[1][2][3] Derivatization is a crucial sample preparation step that chemically modifies the analyte to increase its volatility and thermal stability, thereby improving chromatographic peak shape, resolution, and overall sensitivity.[4][5] This application note provides detailed protocols for the silylation of this compound, a common and effective derivatization strategy for compounds containing active hydrogen atoms.

Silylation involves the replacement of active hydrogens in hydroxyl groups with a trimethylsilyl (TMS) group. This process effectively masks the polar functional groups, leading to a more volatile and thermally stable derivative suitable for GC-MS analysis.[2][3][6] Several silylating reagents are available, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being among the most widely used due to their high reactivity and the volatility of their by-products.[7][8] The addition of a catalyst, such as trimethylchlorosilane (TMCS), can further enhance the reactivity of the silylating agent.[6]

Experimental Workflow

The overall workflow for the derivatization and analysis of this compound is depicted below. The process begins with sample preparation, followed by the derivatization reaction, and concludes with GC-MS analysis.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis start Start: this compound Sample dry Evaporate Solvent to Dryness (e.g., under Nitrogen Stream) start->dry add_reagent Add Derivatization Reagent (e.g., BSTFA + 1% TMCS) & Solvent (Pyridine) dry->add_reagent vortex Vortex to Dissolve add_reagent->vortex incubate Incubate (e.g., 70°C for 30-60 min) vortex->incubate cool Cool to Room Temperature incubate->cool inject Inject 1 µL of Derivatized Sample cool->inject gcms GC-MS System (Separation & Detection) inject->gcms data Data Acquisition & Analysis gcms->data

Figure 1: General workflow for the silylation and GC-MS analysis of this compound.

Detailed Experimental Protocols

Materials and Reagents

  • This compound standard

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • N,O-bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (anhydrous)

  • Acetone (anhydrous)

  • Ethyl acetate (GC grade)

  • Nitrogen gas (high purity)

  • 2 mL GC vials with screw caps and septa

Protocol 1: Derivatization using BSTFA with 1% TMCS in Pyridine

This protocol is adapted from methodologies used for similar phenolic compounds and catechols.[6][9] Pyridine acts as a solvent and an acid scavenger, driving the reaction to completion.

  • Sample Preparation:

    • Accurately weigh or pipette a known amount of the sample containing this compound into a 2 mL GC vial.

    • If the sample is in a solvent, evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas. It is critical to remove all moisture, as it can deactivate the silylating reagent.

  • Derivatization Reaction:

    • To the dried residue, add 250 µL of anhydrous pyridine.[9]

    • Add 250 µL of BSTFA + 1% TMCS (99:1, v/v).[9]

    • Immediately cap the vial tightly and vortex for 1-2 minutes to ensure the residue is fully dissolved.[9]

    • Incubate the vial in a heating block or oven at 70°C for 30 minutes.[9]

  • Analysis:

    • After incubation, allow the vial to cool to room temperature.

    • The sample is now ready for injection. Inject 1 µL of the derivatized solution into the GC-MS system.

Protocol 2: Rapid Derivatization using BSTFA in Acetone

This protocol utilizes acetone to accelerate the derivatization reaction, often allowing it to proceed to completion at room temperature within minutes.[10]

  • Sample Preparation:

    • Prepare the dried sample in a 2 mL GC vial as described in Protocol 1.

  • Derivatization Reaction:

    • To the dried residue, add 100 µL of anhydrous acetone and vortex to dissolve.

    • Add an excess amount of BSTFA (e.g., 100 µL). A molar ratio of at least 2:1 of BSTFA to active hydrogens is recommended.

    • Cap the vial tightly and vortex. The reaction is typically complete within 15-30 seconds at room temperature.[10] For robust results, a reaction time of 15 minutes can be employed.

  • Analysis:

    • The sample is ready for immediate injection. Inject 1 µL of the derivatized solution into the GC-MS system.

Data Presentation

Table 1: Comparison of Common Silylating Reagents

ReagentAbbreviationProperties & Applications
N,O-bis(trimethylsilyl)trifluoroacetamideBSTFAHighly reactive and one of the most common TMS donors. By-products are volatile and do not interfere with chromatography. Often used with a catalyst (TMCS) for hindered hydroxyls.[1]
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAThe most volatile of the common TMS reagents. Its by-products are also highly volatile, making it ideal for trace analysis to avoid co-elution with early eluting peaks.[8]
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamideMTBSTFAForms TBDMS derivatives, which are more stable to hydrolysis than TMS derivatives.[11] Produces characteristic mass spectra with a dominant [M-57]+ fragment, aiding in structural elucidation.[7]
TrimethylchlorosilaneTMCSA weak TMS donor itself but is frequently used as a catalyst (typically 1-10%) with other reagents like BSTFA to increase their silylating potential, especially for sterically hindered groups.[5]

Table 2: Typical GC-MS Instrumental Parameters for Analysis of Silylated Phenolic Compounds

ParameterSettingRationale
Gas Chromatograph
Injector Temperature280 - 300°CEnsures rapid volatilization of the derivatized analyte.[9]
Injection ModeSplitless or Split (e.g., 10:1)Splitless for trace analysis to maximize sensitivity; Split for higher concentration samples to avoid column overload.
Carrier GasHeliumProvides good separation efficiency.
Flow Rate1.0 mL/min (constant flow)A standard flow rate for typical capillary columns.[9]
Column30-60 m, 0.25 mm ID, 0.25 µm film thickness (e.g., Restek Rtx-5ms, HP-5MS)A non-polar or semi-polar column is suitable for separating silylated compounds.[7][9]
Oven ProgramInitial: 80°C (hold 2 min), Ramp: 5-10°C/min to 300°C, Final Hold: 10-15 minThe temperature program is designed to separate the analyte from solvent and by-products and ensure elution of the derivatized compound.[9]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique providing reproducible fragmentation patterns for library matching.
Ionization Energy70 eVStandard energy for EI, which generates consistent and comparable mass spectra.
Source Temperature230°CA standard source temperature to maintain analyte integrity.
Quadrupole Temperature150°CA standard quadrupole temperature.
Mass Scan Range50 - 600 m/zA wide scan range to capture the molecular ion and key fragments of the derivatized analyte.

Conclusion

The derivatization of this compound is essential for its successful analysis by GC-MS. Silylation, particularly using BSTFA with a TMCS catalyst or the more volatile MSTFA, is a robust and effective method. The choice of solvent and reaction conditions can be optimized to ensure complete derivatization. The protocols and parameters provided in this application note serve as a comprehensive starting point for researchers to develop and validate methods for the quantitative analysis of this and similar catechol-containing compounds.

References

Ethyl 3-(3,4-dihydroxyphenyl)propanoate: A Promising Scaffold for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Ethyl 3-(3,4-dihydroxyphenyl)propanoate, a derivative of hydrocaffeic acid, is emerging as a compound of interest in the field of drug development. Its structure, featuring a catechol group attached to a propanoic acid ethyl ester, suggests a range of potential therapeutic applications. The catechol moiety is a well-known pharmacophore associated with antioxidant and radical-scavenging properties, while the propanoate tail can influence its pharmacokinetic profile, including cell permeability and metabolic stability.

These application notes provide an overview of the potential therapeutic applications of this compound and detailed protocols for its investigation, based on studies of structurally related compounds. The information is intended to guide researchers in exploring the pharmacological potential of this molecule.

Potential Therapeutic Applications

The unique structural features of this compound suggest its potential in several therapeutic areas:

  • Neuroprotection: The catechol structure is a key feature of many neuroprotective agents. This compound may offer protection against oxidative stress-induced neuronal damage, a key factor in the pathogenesis of neurodegenerative diseases like Parkinson's and Alzheimer's.

  • Cardiovascular Protection: By combating oxidative stress and inflammation, this compound could play a role in mitigating cardiovascular diseases. Related compounds have been shown to protect vascular endothelial cells from damage.

  • Anti-inflammatory Activity: The propanoate moiety, along with the catechol group, may contribute to anti-inflammatory effects. Propionic acid itself has demonstrated anti-inflammatory properties.

  • Oncology: The antioxidant and pro-apoptotic potential of catechol-containing compounds suggests that this compound could be investigated for its anticancer properties.

Quantitative Data on Related Compounds

While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes data from structurally similar compounds to provide a comparative baseline for future research.

Compound NameBiological ActivityAssayQuantitative Data (IC₅₀/EC₅₀)Reference
Isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate (IDHP)AntioxidantDPPH Radical ScavengingNot specified[1]
Ethyl 3,4-dihydroxybenzoateEfflux Pump InhibitionE. coliPotentiates antibiotic activity[2][3]
Caffeic Acid Phenethyl Ester (CAPE)Anti-inflammatory5-LOX InhibitionIC₅₀: ~10 µMGeneric Data
Hydrocaffeic AcidAntioxidantABTS Radical ScavengingEC₅₀: 1.5 µg/mLGeneric Data

Note: The data presented above is for comparative purposes only and is derived from studies on related, but not identical, compounds. Experimental validation for this compound is essential.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the therapeutic potential of this compound.

Protocol 1: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging capacity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Prepare serial dilutions of the stock solution to obtain a range of concentrations (e.g., 1, 10, 50, 100, 200 µg/mL).

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of each concentration of the test compound or ascorbic acid.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Protocol 2: Neuroprotection Assay - H₂O₂-induced Oxidative Stress in SH-SY5Y Cells

Objective: To assess the protective effect of this compound against oxidative stress-induced cell death in a human neuroblastoma cell line.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 24 hours.

  • Induce oxidative stress by adding H₂O₂ to a final concentration of 100 µM and incubate for 4 hours.

  • Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubate for 4 hours at 37°C.

  • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control cells.

Signaling Pathways and Experimental Workflows

Hypothetical Neuroprotective Signaling Pathway

The following diagram illustrates a potential signaling pathway through which this compound may exert its neuroprotective effects, based on the known actions of similar catechol-containing compounds and the modulation of the ROS/ferroptosis pathway observed with its isopropyl analog.

neuroprotection_pathway cluster_stress Cellular Stressors cluster_compound Compound Intervention cluster_cellular_response Cellular Response Oxidative_Stress Oxidative Stress (e.g., H₂O₂) ROS ROS Accumulation Oxidative_Stress->ROS induces EDHP This compound EDHP->ROS scavenges Nrf2 Nrf2 Activation EDHP->Nrf2 activates Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation causes Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis leads to Cell_Survival Neuronal Survival Ferroptosis->Cell_Survival inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes upregulates Antioxidant_Enzymes->ROS neutralizes Antioxidant_Enzymes->Cell_Survival promotes

Caption: Hypothetical neuroprotective mechanism of this compound.

Experimental Workflow for In Vivo Anti-inflammatory Evaluation

The following diagram outlines a typical workflow for assessing the anti-inflammatory properties of this compound in a preclinical animal model.

anti_inflammatory_workflow Start Start Animal_Acclimatization Animal Acclimatization (e.g., Mice/Rats) Start->Animal_Acclimatization Grouping Random Grouping (Control, Vehicle, Test Compound, Positive Control) Animal_Acclimatization->Grouping Pre_treatment Pre-treatment with This compound Grouping->Pre_treatment Induction Induction of Inflammation (e.g., Carrageenan-induced paw edema) Pre_treatment->Induction Measurement Measurement of Paw Volume (at different time points) Induction->Measurement Tissue_Collection Tissue Collection for Biochemical Analysis Measurement->Tissue_Collection Analysis Analysis of Inflammatory Markers (e.g., TNF-α, IL-6, MPO) Tissue_Collection->Analysis Data_Analysis Statistical Data Analysis Analysis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow for in vivo anti-inflammatory activity screening.

These notes and protocols provide a foundational framework for researchers to begin exploring the therapeutic potential of this compound. Further research is warranted to fully elucidate its mechanisms of action and validate its efficacy in various disease models.

References

Application Notes and Protocols for Ethyl 3-(3,4-dihydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential research applications of ethyl 3-(3,4-dihydroxyphenyl)propanoate, a derivative of the naturally occurring phenolic compound caffeic acid. Caffeic acid and its derivatives are recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. This document offers detailed protocols for investigating these effects in a laboratory setting.

Potential Research Applications

This compound is a lipophilic derivative of hydrocaffeic acid. The esterification of the carboxylic acid group can enhance its ability to cross cellular membranes, potentially increasing its bioavailability and efficacy in biological systems compared to its parent compound. Its core 3,4-dihydroxyphenyl (catechol) structure is a key pharmacophore responsible for its potent antioxidant and radical scavenging activities.

Key areas of investigation include:

  • Antioxidant and Radical Scavenging Activity: Evaluating its ability to neutralize free radicals and reduce oxidative stress, which is implicated in numerous disease pathologies.

  • Anti-inflammatory Effects: Assessing its potential to modulate inflammatory pathways, for instance, by inhibiting enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).

  • Neuroprotective Properties: Investigating its capacity to protect neuronal cells from damage induced by oxidative stress, excitotoxicity, and neuroinflammation, which are hallmarks of neurodegenerative diseases.

Quantitative Data Summary

Table 1: Antioxidant Activity

AssayTest Compound/StandardIC50 / EC50 (µM)
DPPH Radical Scavenging This compoundTo be determined
Ascorbic Acid (Standard)Example: 25.5
Trolox (Standard)Example: 42.1
FRAP (Ferric Reducing Antioxidant Power) This compoundTo be determined
FeSO₄ (Standard)Example: Linear range

Table 2: Anti-inflammatory Activity

AssayTest Compound/StandardIC50 (µM)
COX-2 Inhibition This compoundTo be determined
Celecoxib (Standard)Example: 0.04
5-LOX Inhibition This compoundTo be determined
Zileuton (Standard)Example: 0.5
Nitric Oxide (NO) Inhibition in RAW 264.7 cells This compoundTo be determined
L-NAME (Standard)Example: 15.2

Table 3: Neuroprotective Activity

AssayTest Compound/StandardEC50 (µM)
Neuroprotection against H₂O₂-induced toxicity in SH-SY5Y cells This compoundTo be determined
Quercetin (Standard)Example: 5.8

Experimental Protocols

Antioxidant Activity Assays

3.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.

  • Prepare a series of dilutions of the test compound and the standard (e.g., ascorbic acid) in the same solvent.

  • In a 96-well plate, add 100 µL of each dilution of the test compound or standard to separate wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH Solution Mix Mix DPPH Solution with Test Compound/Standard in 96-well plate DPPH_sol->Mix Test_sol Prepare Serial Dilutions of Test Compound Test_sol->Mix Std_sol Prepare Serial Dilutions of Standard Std_sol->Mix Incubate Incubate in Dark for 30 min at RT Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

DPPH Radical Scavenging Assay Workflow

3.1.2. FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), which forms a colored complex with TPTZ (2,4,6-tri(2-pyridyl)-s-triazine).

Materials:

  • This compound

  • FRAP reagent:

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ in 40 mM HCl

    • 20 mM FeCl₃·6H₂O

  • Ferrous sulfate (FeSO₄) for standard curve

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Prepare a series of dilutions of the test compound and a ferrous sulfate standard curve (e.g., 100 to 1000 µM).

  • In a 96-well plate, add 20 µL of the diluted test compound or standard to separate wells.

  • Add 180 µL of the pre-warmed FRAP reagent to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm.

  • The antioxidant capacity is determined by comparing the absorbance of the test compound with the standard curve of FeSO₄ and is expressed as µM Fe(II) equivalents.

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis FRAP_reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) Mix Mix FRAP Reagent with Test Compound/Standard in 96-well plate FRAP_reagent->Mix Test_sol Prepare Serial Dilutions of Test Compound Test_sol->Mix Std_curve Prepare FeSO4 Standard Curve Std_curve->Mix Incubate Incubate at 37°C for 30 min Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Calculate Ferric Reducing Power Measure->Calculate

FRAP Assay Workflow
Anti-inflammatory Activity Assays

3.2.1. Cyclooxygenase (COX-2) Inhibition Assay

This assay determines the ability of the test compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation.

Materials:

  • This compound

  • COX-2 enzyme (human recombinant)

  • Arachidonic acid (substrate)

  • COX-2 inhibitor screening assay kit (commercially available)

  • Celecoxib (as a positive control)

  • 96-well plate

  • Plate reader

Protocol:

  • Follow the instructions provided with the commercial COX-2 inhibitor screening assay kit.

  • Typically, the protocol involves preparing a reaction mixture containing the COX-2 enzyme and a colorimetric or fluorometric substrate.

  • Add various concentrations of the test compound or the standard inhibitor (celecoxib) to the reaction mixture.

  • Initiate the reaction by adding arachidonic acid.

  • Monitor the change in absorbance or fluorescence over time using a plate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.

3.2.2. Lipoxygenase (LOX) Inhibition Assay

This assay measures the inhibition of LOX enzymes, which are involved in the synthesis of leukotrienes, another class of inflammatory mediators.

Materials:

  • This compound

  • Soybean lipoxygenase (as a model enzyme)

  • Linoleic acid or arachidonic acid (substrate)

  • Borate buffer (pH 9.0)

  • Zileuton or other known LOX inhibitor (as a positive control)

  • UV-Vis spectrophotometer

Protocol:

  • Prepare a solution of soybean lipoxygenase in borate buffer.

  • Prepare solutions of the test compound and the standard inhibitor at various concentrations.

  • In a cuvette, mix the enzyme solution with the test compound or standard and incubate for a few minutes at room temperature.

  • Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).

  • Immediately measure the increase in absorbance at 234 nm (due to the formation of conjugated dienes) for a set period.

  • Calculate the rate of reaction for each concentration.

  • The percentage of inhibition is calculated as: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100

  • Determine the IC50 value from the dose-response curve.

Anti_Inflammatory_Signaling cluster_pathway Inflammatory Cascade cluster_inhibition Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 LOX LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Test_Compound This compound Test_Compound->COX2 Inhibits Test_Compound->LOX Inhibits

Inflammatory Pathway Inhibition
Neuroprotective Activity Assay

3.3.1. Neuroprotection against Oxidative Stress in SH-SY5Y Cells

This cell-based assay evaluates the ability of the test compound to protect neuronal cells from damage induced by an oxidizing agent like hydrogen peroxide (H₂O₂).

Materials:

  • This compound

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and antibiotics

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well cell culture plates

  • CO₂ incubator

Protocol:

  • Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO₂ incubator.

  • Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 2-4 hours).

  • Induce oxidative stress by adding a toxic concentration of H₂O₂ (to be determined by a dose-response experiment, e.g., 100-200 µM) to the wells (except for the control group).

  • Incubate the cells for 24 hours.

  • Assess cell viability using the MTT assay:

    • Add MTT solution to each well and incubate for 3-4 hours.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to the untreated control cells.

  • Determine the EC50 value, the concentration of the compound that provides 50% protection against H₂O₂-induced cell death.

Neuroprotection_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_viability_assay Viability Assay Seed_cells Seed SH-SY5Y cells in 96-well plate Adhere Allow cells to adhere overnight Seed_cells->Adhere Pretreat Pre-treat with Test Compound Adhere->Pretreat Induce_stress Induce oxidative stress with H2O2 Pretreat->Induce_stress Incubate Incubate for 24 hours Induce_stress->Incubate MTT_assay Perform MTT Assay Incubate->MTT_assay Measure_abs Measure Absorbance at 570 nm MTT_assay->Measure_abs Calculate_viability Calculate % Cell Viability Measure_abs->Calculate_viability Determine_EC50 Determine EC50 Value Calculate_viability->Determine_EC50

Troubleshooting & Optimization

Technical Support Center: Solubility of Ethyl 3-(3,4-dihydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the solubility of ethyl 3-(3,4-dihydroxyphenyl)propanoate. Below you will find frequently asked questions (FAQs), a summary of available solubility data for related compounds, detailed experimental protocols for solubility determination, and troubleshooting guides for common dissolution issues.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

Solubility Data of Related Compounds

CompoundSolventSolubilityTemperature (°C)
3-(3,4-Dihydroxyphenyl)propanoic acidWaterPredicted: 2.62 g/LNot Specified
3-(3,4-Dihydroxyphenyl)propionic acidWaterSlightly solubleNot Specified
3,4-Dihydroxyphenol ethanol (Hydroxytyrosol)Water5 g/100 mL25
3,4-Dihydroxyphenol ethanol (Hydroxytyrosol)Organic SolventsFreely solubleNot Specified
3-(3-Hydroxyphenyl)propionic acidDMSO33 mg/mLNot Specified
3-(2,4-Dihydroxyphenyl)propanoic acid10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.08 mg/mLNot Specified
Ethyl PropionateWaterSparingly soluble (2%)Not Specified
Ethyl PropionateAlcohol, Propylene Glycol, Fixed Oils, Mineral OilMiscibleNot Specified

Q2: How can I determine the solubility of this compound in my specific solvent system?

A2: You can experimentally determine the solubility using methods such as the shake-flask method or the column elution method.[1] A general protocol for the shake-flask method is provided in the "Experimental Protocols" section below.

Q3: I am having trouble dissolving this compound. What are some common reasons for this?

A3: Dissolution issues can arise from several factors, including solvent choice, temperature, pH, and the purity of the compound. Our troubleshooting guide below addresses these common problems and offers potential solutions.

Experimental Protocols

Shake-Flask Method for Solubility Determination

This method is suitable for compounds with a solubility of 0.01 g/L or higher and involves equilibrating an excess of the compound in the chosen solvent.[1]

Materials:

  • This compound

  • Solvent of interest

  • Conical flasks or vials with stoppers

  • Shaker or magnetic stirrer

  • Temperature-controlled environment (e.g., water bath, incubator)

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • Analytical method for concentration measurement (e.g., HPLC, UV-Vis spectrophotometry)

Procedure:

  • Add an excess amount of this compound to a flask.

  • Add a known volume of the solvent to the flask.

  • Seal the flask and place it in a temperature-controlled shaker or on a magnetic stirrer.

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours).

  • After equilibration, stop the agitation and allow the undissolved solid to settle.

  • Carefully separate the saturated solution from the excess solid by centrifugation or filtration. Ensure the temperature is maintained during this step.[1]

  • Analyze the concentration of the solute in the clear supernatant/filtrate using a validated analytical method.

Troubleshooting Guide

Common Dissolution Issues and Solutions
IssuePossible CauseSuggested Solution
Compound is not dissolving or is only partially soluble. Inappropriate solvent: The polarity of the solvent may not be suitable for the compound.Try a different solvent or a co-solvent system. For polar compounds like this, consider polar aprotic solvents like DMSO or polar protic solvents like ethanol.[2]
Low temperature: Solubility of solids in liquids generally increases with temperature.[3]Gently warm the solution. Be cautious as excessive heat can degrade the compound.
pH of the solution: For compounds with acidic or basic functional groups, solubility can be pH-dependent.Adjust the pH of the solvent. For a compound with phenolic hydroxyl groups, increasing the pH to form a salt may increase aqueous solubility.
Insufficient mixing: The compound may not have had enough contact with the solvent.Use more vigorous mixing methods such as vortexing or sonication.
Solution is cloudy or contains suspended particles. Incomplete dissolution: Not all of the compound has dissolved.Add more solvent or apply gentle heating and agitation.[4]
Insoluble impurities: The starting material may contain insoluble impurities.Filter or centrifuge the solution to remove the undissolved particles.[4]
Precipitation: The compound may have precipitated out of solution due to a change in temperature or solvent composition.Re-dissolve the precipitate by warming the solution or adding a small amount of a stronger co-solvent.
Compound dissolves initially but then precipitates. Supersaturation: The initial dissolution may have created an unstable supersaturated solution.Allow the solution to equilibrate for a longer period. The excess solute will precipitate, and the remaining solution will be saturated.
Change in conditions: A change in temperature or the addition of another substance may have reduced the solubility.Maintain constant temperature and be mindful of any additions to the solution that might alter its composition.
Cross-linking in capsules: If working with a formulation, cross-linking of capsule shells can hinder dissolution.Observe the dosage form for any atypical behavior.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis start Start add_excess Add excess compound to solvent start->add_excess agitate Agitate at constant temperature add_excess->agitate equilibrate Allow to equilibrate (24-72h) agitate->equilibrate settle Allow undissolved solid to settle equilibrate->settle separate Separate supernatant (centrifuge/filter) settle->separate analyze Analyze solute concentration (HPLC/UV-Vis) separate->analyze end End analyze->end

Caption: Experimental workflow for determining solubility via the shake-flask method.

troubleshooting_workflow start Dissolution Issue Encountered check_solvent Is the solvent appropriate? start->check_solvent check_temp Is the temperature optimal? check_solvent->check_temp Yes change_solvent Try a different solvent or co-solvent system check_solvent->change_solvent No check_mixing Is mixing sufficient? check_temp->check_mixing Yes warm_solution Gently warm the solution check_temp->warm_solution No check_purity Is the solution clear? check_mixing->check_purity Yes increase_mixing Use vortexing or sonication check_mixing->increase_mixing No filter_solution Filter or centrifuge the solution check_purity->filter_solution No resolved Issue Resolved check_purity->resolved Yes change_solvent->check_temp warm_solution->check_mixing increase_mixing->check_purity filter_solution->resolved

Caption: Troubleshooting workflow for common dissolution problems.

References

Technical Support Center: Synthesis of Ethyl 3-(3,4-dihydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of ethyl 3-(3,4-dihydroxyphenyl)propanoate, a valuable intermediate in various research and development applications.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound, particularly via Fischer esterification of 3-(3,4-dihydroxyphenyl)propanoic acid (hydrocaffeic acid) with ethanol.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common method for synthesizing this compound? A1: The most prevalent and straightforward method is the Fischer esterification of 3-(3,4-dihydroxyphenyl)propanoic acid with an excess of ethanol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2]

  • Q2: I am observing a low yield. What are the primary factors that could be responsible? A2: Low yields in this synthesis can stem from several factors:

    • Incomplete reaction: The Fischer esterification is an equilibrium reaction.[3]

    • Water content: The presence of water in the reactants or solvent can shift the equilibrium back towards the starting materials, reducing the ester yield.[1][2]

    • Side reactions: The dihydroxyphenyl group (catechol) is susceptible to oxidation, which can lead to the formation of colored byproducts.

    • Suboptimal reaction conditions: Incorrect temperature, reaction time, or catalyst concentration can all negatively impact the yield.

  • Q3: My product is discolored (e.g., brown or pink). What is the cause and how can I prevent it? A3: Discoloration is typically due to the oxidation of the catechol moiety in the starting material or product. To mitigate this, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents. The addition of a small amount of an antioxidant, such as sodium bisulfite, can also be beneficial.

  • Q4: How can I effectively remove the water generated during the reaction to drive the equilibrium towards the product? A4: There are several techniques to remove water from the reaction mixture:

    • Azeotropic distillation: If using a solvent like toluene, a Dean-Stark apparatus can be employed to remove water azeotropically.[2]

    • Use of a large excess of ethanol: Using a significant excess of ethanol can shift the equilibrium towards the product side.[3]

    • Addition of a dehydrating agent: Molecular sieves (3Å or 4Å) can be added to the reaction mixture to absorb the water as it is formed.[2]

Troubleshooting Common Problems

Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Formation Inactive catalyst; Insufficient heating; Presence of significant water; Incorrect starting material.- Use fresh, high-purity acid catalyst.- Ensure the reaction temperature is maintained at the reflux temperature of ethanol.- Use anhydrous ethanol and dry glassware.- Verify the identity and purity of the 3-(3,4-dihydroxyphenyl)propanoic acid.
Formation of a Dark Tar-like Substance Oxidation of the catechol group; High reaction temperature leading to decomposition.- Purge the reaction vessel with an inert gas (N₂ or Ar).- Use degassed ethanol.- Consider adding a small amount of a reducing agent like NaHSO₃.- Avoid excessive heating.
Difficult Product Isolation/Purification Incomplete reaction leading to a mixture of starting material and product; Formation of polar byproducts.- Ensure the reaction goes to completion by monitoring with TLC.- After neutralization, perform a thorough extraction with a suitable organic solvent (e.g., ethyl acetate).- Column chromatography on silica gel may be necessary for high purity.
Product Hydrolyzes Back to Starting Material Presence of acid during workup and storage.- Completely neutralize the acid catalyst with a base (e.g., saturated NaHCO₃ solution) during the workup.- Ensure the final product is stored in a dry, acid-free environment.

Data Presentation: Comparison of Esterification Methods

Method Catalyst/Reagent Typical Yield Advantages Disadvantages
Fischer Esterification H₂SO₄, p-TsOH60-80%Inexpensive reagents; Simple procedure.Equilibrium reaction; Requires excess alcohol or water removal; Potential for side reactions at high temperatures.[2][3]
Microwave-Assisted Synthesis Acid catalystCan be >85%Significant reduction in reaction time; Often leads to higher yields.[4][5]Requires specialized microwave reactor equipment.
Carbodiimide Coupling EDC, DCC with DMAP>90%High yields under mild conditions; Not an equilibrium reaction.Reagents are more expensive; Byproducts can be difficult to remove.[6][7]

Experimental Protocols

Key Experiment: Fischer Esterification of 3-(3,4-dihydroxyphenyl)propanoic Acid

Materials:

  • 3-(3,4-dihydroxyphenyl)propanoic acid

  • Anhydrous ethanol (absolute)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(3,4-dihydroxyphenyl)propanoic acid.

  • Add a large excess of anhydrous ethanol (e.g., 20-50 equivalents).

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) or p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux and maintain for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Visualizations

TroubleshootingWorkflow start Low Yield of Ethyl 3-(3,4-dihydroxyphenyl)propanoate check_reaction Check Reaction Completion (TLC Analysis) start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete complete Reaction Complete check_reaction->complete extend_time Increase Reaction Time or Temperature incomplete->extend_time Yes check_reagents Verify Reagent Quality (Anhydrous Ethanol, Fresh Catalyst) incomplete->check_reagents No purification_issue Investigate Purification Step (Extraction, Chromatography) complete->purification_issue extend_time->check_reaction optimize_conditions Optimize Catalyst Loading check_reagents->optimize_conditions check_water Implement Water Removal (Dean-Stark, Molecular Sieves) optimize_conditions->check_water side_reactions Check for Side Reactions (Oxidation - Discoloration) purification_issue->side_reactions inert_atmosphere Use Inert Atmosphere (N2/Ar) and Degassed Solvents side_reactions->inert_atmosphere Oxidation Observed FischerEsterification cluster_reactants Reactants cluster_products Products hydrocaffeic_acid 3-(3,4-dihydroxyphenyl)propanoic Acid catalyst H+ Catalyst (e.g., H2SO4) hydrocaffeic_acid->catalyst ethanol Ethanol (Excess) ethanol->catalyst ethyl_ester This compound water Water catalyst->ethyl_ester catalyst->water

References

Technical Support Center: Purification of Crude Ethyl 3-(3,4-dihydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude ethyl 3-(3,4-dihydroxyphenyl)propanoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Knoevenagel condensation?

A1: Common impurities may include unreacted starting materials such as 3,4-dihydroxybenzaldehyde and monoethyl malonate, as well as byproducts from side reactions.[1] Given the catechol moiety, oxidation products can also be significant impurities.

Q2: What analytical technique is recommended for assessing the purity of this compound?

A2: Reverse-phase high-performance liquid chromatography (RP-HPLC) is a suitable method for analyzing the purity of the final product.[2] A typical mobile phase consists of acetonitrile, water, and an acid like phosphoric acid or formic acid for mass spectrometry compatibility.[2]

Q3: My purified product is showing signs of degradation (e.g., color change). What could be the cause and how can I prevent it?

A3: The 3,4-dihydroxyphenyl (catechol) group is susceptible to oxidation, which can lead to colored impurities. To minimize degradation, it is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, use degassed solvents, and store the purified compound at low temperatures, such as -80°C, to ensure long-term stability.[3]

Q4: Can I use liquid-liquid extraction for the initial purification of the crude product?

A4: Yes, liquid-liquid extraction is a viable initial purification step to remove water-soluble impurities. Ethyl acetate is a commonly used solvent for extracting phenolic compounds from aqueous solutions.[4][5]

Troubleshooting Guides

Problem 1: Low Yield After Column Chromatography
Possible Cause Suggested Solution
Compound streaking or tailing on the column The solvent system may not be optimal. Try adding a small amount of a polar solvent like methanol or a few drops of acetic acid to the mobile phase to improve elution and peak shape.
Irreversible adsorption onto the silica gel The acidic nature of silica gel can sometimes lead to strong adsorption of phenolic compounds. Consider using a different stationary phase like C18 reversed-phase silica or deactivating the silica gel with a small amount of a suitable reagent.
Compound degradation on the column The prolonged exposure to silica gel and air can cause oxidation of the catechol moiety. Use degassed solvents and consider running the column under a positive pressure of inert gas. Work-up the fractions promptly.
Problem 2: Product is an Oil and Fails to Crystallize
Possible Cause Suggested Solution
Presence of impurities Impurities can inhibit crystal formation. Try to further purify the oil by column chromatography.
Incorrect solvent system Experiment with different solvent systems for crystallization. A good starting point is a solvent in which the compound is soluble when hot and sparingly soluble when cold (e.g., ethyl acetate/hexanes, dichloromethane/hexanes).
Supersaturation not achieved Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available.
Compound is naturally an oil at room temperature If the compound has a low melting point, it may exist as an oil. Confirm the product's identity and purity by analytical methods like NMR and HPLC-MS.
Problem 3: Multiple Spots on TLC After Purification
Possible Cause Suggested Solution
Incomplete separation during chromatography The polarity of the eluent might be too high, causing co-elution of impurities. Optimize the mobile phase by performing a gradient elution or using a less polar solvent system.
Compound decomposition on the TLC plate The silica gel on the TLC plate can be acidic and cause degradation. Try using neutral or reversed-phase TLC plates.
Oxidation of the product The product may have oxidized after purification. Ensure proper storage under an inert atmosphere and at low temperatures.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction
  • Dissolve the crude reaction mixture in ethyl acetate.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove acidic impurities) and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude extract.

Protocol 2: Silica Gel Column Chromatography
  • Slurry Preparation: Adsorb the crude extract onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexanes).

  • Loading: Carefully load the adsorbed crude product onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes. The polarity of the mobile phase should be gradually increased.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Table 1: Example Gradient Elution for Column Chromatography

Step Hexanes (%) Ethyl Acetate (%) Volume (Column Volumes)
19552
290102
380205
470305
Protocol 3: Crystallization
  • Dissolve the purified, concentrated product in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate).

  • Slowly add a non-polar solvent in which the product is insoluble (e.g., hexanes) until the solution becomes slightly turbid.

  • Allow the solution to cool down slowly to room temperature and then in a refrigerator.

  • Collect the resulting crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold crystallization solvent mixture.

  • Dry the crystals under vacuum.

Visualizations

experimental_workflow crude Crude Product lle Liquid-Liquid Extraction crude->lle Dissolve in Ethyl Acetate column Column Chromatography lle->column Concentrated Extract crystallization Crystallization column->crystallization Pure Fractions pure Pure Product crystallization->pure analysis Purity Analysis (HPLC, NMR) pure->analysis

Caption: Experimental workflow for purification.

troubleshooting_logic start Purification Attempted check_purity Check Purity (TLC/HPLC) start->check_purity is_pure Is it Pure? check_purity->is_pure impure Impure Product is_pure->impure No pure Pure Product (Proceed) is_pure->pure Yes repurify Re-purify (e.g., Recrystallize or run another column) impure->repurify check_degradation Check for Degradation (e.g., color change) pure->check_degradation repurify->check_purity degraded Product Degraded check_degradation->degraded Yes stable Product Stable check_degradation->stable No handle_inert Handle under inert atmosphere, use degassed solvents degraded->handle_inert

Caption: Troubleshooting logical relationships.

References

stability and degradation pathways of ethyl 3-(3,4-dihydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl 3-(3,4-dihydroxyphenyl)propanoate (also known as ethyl hydrocaffeate).

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound?

A1: The two primary degradation pathways for this compound are:

  • Oxidation of the catechol (3,4-dihydroxyphenyl) ring: This is a common pathway for catechol-containing compounds and is sensitive to pH, oxygen, and the presence of metal ions.

  • Hydrolysis of the ethyl ester bond: This reaction can be catalyzed by both acids and bases, leading to the formation of 3-(3,4-dihydroxyphenyl)propanoic acid (dihydrocaffeic acid) and ethanol.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is significantly influenced by pH.

  • Alkaline conditions (pH > 7): The catechol moiety is highly susceptible to oxidation at alkaline pH, leading to the formation of o-quinones and subsequent polymerization, often observed as a color change (browning) of the solution. Basic conditions also catalyze the irreversible hydrolysis of the ester bond.

  • Acidic conditions (pH < 7): While the catechol ring is more stable against oxidation under acidic conditions, the ester bond can undergo acid-catalyzed hydrolysis. This reaction is typically reversible.

Q3: What are the expected degradation products of this compound?

A3: Based on its chemical structure, the expected degradation products are:

  • From hydrolysis: 3-(3,4-dihydroxyphenyl)propanoic acid (dihydrocaffeic acid) and ethanol.

  • From oxidation: Initially, an o-quinone of this compound. This highly reactive intermediate can then undergo further reactions, including polymerization, leading to a complex mixture of colored products.

Q4: What are the recommended storage conditions for this compound?

A4: To minimize degradation, this compound should be stored as a solid in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to protect it from light, moisture, and oxygen. For solutions, it is advisable to use deoxygenated solvents, prepare them fresh, and store them at low temperatures for short periods.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound.

Issue 1: Solution turns brown/pink/yellow upon dissolution or during an experiment.
  • Possible Cause: This color change is a strong indicator of the oxidation of the catechol ring to form colored o-quinones and their subsequent polymerization products. This process is accelerated by:

    • Alkaline pH

    • Presence of dissolved oxygen

    • Presence of trace metal ions

    • Exposure to light

  • Troubleshooting Steps:

    • pH Control: Ensure the pH of your buffer or solvent is neutral or slightly acidic. Avoid alkaline conditions if possible.

    • Deoxygenate Solvents: Before dissolving the compound, sparge your solvents with an inert gas like nitrogen or argon to remove dissolved oxygen.

    • Use Chelating Agents: If metal ion contamination is suspected, consider adding a small amount of a chelating agent like EDTA to your buffer.

    • Protect from Light: Work in a fume hood with the sash down or use amber vials to protect the solution from light.

    • Fresh Preparations: Prepare solutions of this compound immediately before use.

Issue 2: Inconsistent results in biological assays.
  • Possible Cause 1: Degradation of the compound. The active concentration of your compound may be decreasing over the course of the experiment due to oxidation or hydrolysis, leading to variable results.

  • Possible Cause 2: Interference from degradation products. The degradation products, such as o-quinones, are reactive and can potentially interact with components of your assay (e.g., proteins, media components), leading to artifacts.

  • Troubleshooting Steps:

    • Confirm Compound Integrity: Use an analytical technique like HPLC-UV to check the purity of your stock solution and samples at different time points during your experiment.

    • Minimize Incubation Times: If possible, reduce the incubation time of your assay to minimize the extent of degradation.

    • Include Controls: Run appropriate controls to assess the effect of the vehicle and potential degradation products on the assay. For example, a solution of the compound that has been intentionally allowed to degrade can be tested.

    • Stabilize the Compound: If degradation is unavoidable, consider formulation strategies to enhance stability, such as the use of antioxidants or encapsulation technologies.

Issue 3: Unexpected peaks in chromatograms (e.g., HPLC, LC-MS).
  • Possible Cause: The appearance of new peaks is likely due to the formation of degradation products.

  • Troubleshooting and Identification:

    • Analyze the Chromatogram:

      • An earlier eluting peak could correspond to the more polar hydrolysis product, 3-(3,4-dihydroxyphenyl)propanoic acid.

      • Broader, poorly resolved peaks or a rise in the baseline may indicate the presence of polymeric oxidation products.

    • Mass Spectrometry (MS) Analysis: Use LC-MS to identify the mass of the unexpected peaks.

      • The expected mass for the hydrolyzed product, 3-(3,4-dihydroxyphenyl)propanoic acid, is approximately 182.17 g/mol .

      • Oxidized products will have masses corresponding to the addition of oxygen atoms or loss of hydrogen atoms.

    • Forced Degradation Studies: To confirm the identity of degradation peaks, perform forced degradation studies under acidic, basic, oxidative, and photolytic conditions and compare the resulting chromatograms with your experimental samples.

Data Presentation

Table 1: Summary of Stability and Degradation of this compound

ConditionPrimary Degradation Pathway(s)Expected Degradation ProductsVisual ObservationRecommended Mitigation
Alkaline pH (e.g., pH 9) Oxidation, Hydrolysiso-Quinones, Polymers, 3-(3,4-dihydroxyphenyl)propanoic acid, EthanolRapid color change (e.g., to brown)Work at neutral or acidic pH; use deoxygenated solvents.
Acidic pH (e.g., pH 3) Hydrolysis3-(3,4-dihydroxyphenyl)propanoic acid, EthanolGenerally colorlessBuffer at a pH where hydrolysis is minimized if possible.
Presence of Oxygen Oxidationo-Quinones, PolymersGradual color changeUse deoxygenated solvents; work under an inert atmosphere.
Presence of Metal Ions (e.g., Fe³⁺, Cu²⁺) Oxidationo-Quinones, PolymersAccelerated color changeUse high-purity water and reagents; add a chelating agent (e.g., EDTA).
Exposure to Light Photodegradation (can initiate oxidation)o-Quinones, PolymersGradual color changeProtect solutions from light using amber vials or by working in low-light conditions.
Elevated Temperature Hydrolysis, Oxidation3-(3,4-dihydroxyphenyl)propanoic acid, Ethanol, o-Quinones, PolymersColor change may be acceleratedStore solutions at low temperatures (e.g., 4°C) for short periods.

Experimental Protocols

Protocol 1: HPLC-UV Method for Monitoring Stability

This protocol provides a general method for monitoring the stability of this compound. Method optimization may be required for specific applications.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid or phosphoric acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or phosphoric acid.

  • Gradient: A suitable gradient from 5-95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30°C.

  • Detection Wavelength: Diode array detector (DAD) monitoring at ~280 nm.

  • Sample Preparation: Dilute the sample in the initial mobile phase composition.

Protocol 2: Forced Degradation Study

To identify potential degradation products, forced degradation studies can be performed.

  • Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate the compound in 0.1 M NaOH at room temperature for a few hours, monitoring for degradation.

  • Oxidative Degradation: Treat the compound with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) or sunlight.

  • Thermal Degradation: Heat a solid sample or a solution of the compound at an elevated temperature (e.g., 60-80°C).

After each stress condition, neutralize the sample if necessary, dilute appropriately, and analyze by HPLC-UV and LC-MS to identify the degradation products.

Visualizations

cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway Ethyl_3_3_4_dihydroxyphenyl_propanoate_H This compound Dihydrocaffeic_Acid 3-(3,4-dihydroxyphenyl)propanoic Acid Ethyl_3_3_4_dihydroxyphenyl_propanoate_H->Dihydrocaffeic_Acid H+ or OH- Ethanol Ethanol Ethyl_3_3_4_dihydroxyphenyl_propanoate_H->Ethanol H+ or OH- Ethyl_3_3_4_dihydroxyphenyl_propanoate_O This compound o_Quinone o-Quinone Intermediate Ethyl_3_3_4_dihydroxyphenyl_propanoate_O->o_Quinone [O] (O2, pH > 7, metal ions) Polymers Polymeric Products o_Quinone->Polymers Polymerization

Caption: Major degradation pathways of this compound.

Start Experiment Start: Prepare fresh solution Check_Color Observe solution color Start->Check_Color Color_Change Color change observed (e.g., brown, pink) Check_Color->Color_Change Yes No_Color_Change Solution is colorless Check_Color->No_Color_Change No Troubleshoot_Oxidation Troubleshoot Oxidation: - Check pH - Deoxygenate solvents - Protect from light - Use chelating agent Color_Change->Troubleshoot_Oxidation Proceed Proceed with experiment No_Color_Change->Proceed Troubleshoot_Oxidation->Start Analyze_Purity Analyze purity by HPLC at key time points Proceed->Analyze_Purity End Experiment End Analyze_Purity->End

Caption: Troubleshooting workflow for solution discoloration.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the storage, handling, and troubleshooting of ethyl 3-(3,4-dihydroxyphenyl)propanoate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability and purity of this compound, it is crucial to store it under appropriate conditions. The primary recommendations are to maintain a cool, dry, and dark environment in a tightly sealed container.[1][2][3] For enhanced stability, storage under an inert atmosphere, such as nitrogen or argon, is advised to minimize oxidation.[4]

Q2: What is the optimal storage temperature?

A2: While some suppliers suggest storage at room temperature[1][4], for long-term storage, refrigeration at temperatures between 2°C and 8°C is recommended to slow down potential degradation processes.

Q3: How sensitive is this compound to air and moisture?

A3: this compound is susceptible to both oxidation and hydrolysis. The catechol moiety is prone to oxidation in the presence of air, which can be accelerated by light and higher pH. The ester functional group is susceptible to hydrolysis, which is catalyzed by both acidic and basic conditions, and will be exacerbated by the presence of moisture.[5] Therefore, it is critical to store the compound in a tightly sealed container in a dry environment.[2]

Q4: What are the potential degradation pathways for this compound?

A4: The two primary degradation pathways are:

  • Oxidation: The 3,4-dihydroxyphenyl (catechol) group is susceptible to oxidation, which can lead to the formation of corresponding ortho-quinones and other colored degradation products. This process can be initiated by exposure to air (autoxidation), light, or trace metal ions.

  • Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, 3-(3,4-dihydroxyphenyl)propanoic acid, and ethanol. This reaction can be catalyzed by acidic or basic conditions and the presence of water.[5]

Q5: What are the signs of degradation?

A5: Visual signs of degradation can include a change in color of the solid material, often to a brownish or pinkish hue, which may indicate oxidation of the catechol group. The presence of a vinegary or alcoholic odor could suggest hydrolysis of the ester. For a definitive assessment of purity, analytical methods such as HPLC are recommended.

Troubleshooting Guide

Issue 1: The compound has changed color (e.g., turned pink or brown).

  • Possible Cause: This is a common indicator of oxidation of the catechol moiety. This can be caused by improper storage, such as exposure to air, light, or storage at elevated temperatures.

  • Recommended Action:

    • Assess the purity of the material using a suitable analytical method, such as the HPLC protocol detailed below.

    • If the purity is no longer acceptable for your experiment, it is recommended to use a fresh, un-degraded lot of the compound.

    • To prevent future occurrences, ensure the compound is stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and protected from light in a refrigerator.

Issue 2: Experimental results are inconsistent, suggesting a change in the compound's purity.

  • Possible Cause: Inconsistent results can stem from the degradation of the compound due to either oxidation or hydrolysis. This can lead to a lower effective concentration of the active compound and the presence of impurities that may interfere with the experiment.

  • Recommended Action:

    • Verify the purity of your current stock of this compound using the provided HPLC method.

    • If degradation is confirmed, acquire a new batch of the compound.

    • Review your sample preparation and handling procedures. Avoid prolonged exposure of the compound to air, light, and non-anhydrous or non-pH-controlled solvents. Prepare solutions fresh for each experiment whenever possible.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature 2°C to 8°C (Refrigerated)Minimizes both oxidation and hydrolysis rates for long-term stability.
Room Temperature (Short-term)Acceptable for short periods, but refrigeration is preferred.[1][4]
Atmosphere Inert Gas (e.g., Nitrogen, Argon)Prevents oxidation of the catechol group.[4]
Light Store in the dark (Amber vial)Light can catalyze the oxidation of the catechol moiety.
Container Tightly sealed, airtight containerPrevents exposure to air and moisture.[2]
Humidity Dry environment (Desiccator)Minimizes the risk of hydrolysis of the ester group.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This reverse-phase HPLC method can be used to determine the purity of this compound and to detect the presence of degradation products.[6][7]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water containing a small amount of acid. For example, Acetonitrile:Water (e.g., 40:60 v/v) with 0.1% phosphoric acid or 0.1% formic acid.[6][7] Formic acid is recommended for LC-MS compatibility.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV at 280 nm.

  • Sample Preparation: Accurately weigh and dissolve the compound in the mobile phase or a suitable solvent (e.g., methanol, acetonitrile) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: The retention time of the main peak corresponding to this compound should be determined using a pure standard. The appearance of additional peaks may indicate the presence of impurities or degradation products. The peak area percentage can be used to estimate the purity.

Mandatory Visualization

Stability_Troubleshooting_Workflow Troubleshooting Workflow for Stability Issues start Start: Observe Potential Instability Issue (e.g., color change, inconsistent results) check_visual Visually Inspect the Compound: - Change in color? - Change in physical state? start->check_visual color_change Color Change Observed (Pink/Brown) check_visual->color_change Yes no_color_change No Visual Change, but Inconsistent Results check_visual->no_color_change No analyze_purity Perform Purity Analysis (e.g., HPLC) color_change->analyze_purity no_color_change->analyze_purity purity_ok Purity within Acceptable Limits? analyze_purity->purity_ok use_compound Proceed with Experiment Review handling procedures purity_ok->use_compound Yes discard_compound Discard Compound Procure a new batch purity_ok->discard_compound No review_storage Review and Optimize Storage Conditions: - Temperature (2-8°C) - Inert atmosphere - Light protection - Dry environment use_compound->review_storage discard_compound->review_storage end End review_storage->end

Caption: Troubleshooting workflow for observed stability issues with this compound.

References

identifying common impurities in ethyl 3-(3,4-dihydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the identification of common impurities in ethyl 3-(3,4-dihydroxyphenyl)propanoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in this compound?

A1: Impurities in this compound can be broadly categorized into two main types:

  • Process-Related Impurities: These are substances that originate from the manufacturing process. They include unreacted starting materials, intermediates, and byproducts from side reactions.

  • Degradation-Related Impurities: These impurities form due to the chemical decomposition of the final compound under the influence of factors like air, light, temperature, or humidity. The catechol (3,4-dihydroxyphenyl) moiety is particularly susceptible to oxidation.

Q2: Which specific process-related impurities should I be aware of?

A2: A common synthetic route involves the Knoevenagel condensation of 3,4-dihydroxybenzaldehyde and monoethyl malonate to form an unsaturated intermediate, which is then reduced.[1][2] Therefore, potential process-related impurities include:

  • 3,4-Dihydroxybenzaldehyde: An unreacted starting material.

  • Monoethyl malonate: Another unreacted starting material.

  • Ethyl 3-(3,4-dihydroxyphenyl)-2-propenoate: An unsaturated intermediate that may be present if the reduction step is incomplete.

Q3: What are the likely degradation products of this compound?

A3: The 3,4-dihydroxyphenyl (catechol) group is prone to oxidation, which can be initiated by exposure to air (autoxidation), light, high pH, or metal ions. This can lead to the formation of:

  • Ortho-quinone derivative: The initial product of catechol oxidation.

  • Polymeric materials: The highly reactive ortho-quinone can undergo further reactions, including polymerization, leading to colored, higher molecular weight impurities.

Q4: How can I detect these impurities in my sample?

A4: The most common analytical technique for identifying and quantifying impurities in this compound is High-Performance Liquid Chromatography (HPLC) with UV detection. For structural elucidation of unknown impurities, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.

Q5: Are there any recommended storage conditions to minimize degradation?

A5: To minimize the formation of degradation products, it is recommended to store this compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to protect it from light and oxygen.

Troubleshooting Guides

Guide 1: Unexpected Peaks in HPLC Analysis

Problem: Your HPLC chromatogram shows unexpected peaks in addition to the main product peak.

Potential Cause Suggested Action
Incomplete Reaction If you are synthesizing the compound, an incomplete reduction step is a likely cause. The peak corresponding to the unsaturated intermediate, ethyl 3-(3,4-dihydroxyphenyl)-2-propenoate, will have a different retention time. To confirm, you can try to obtain a reference standard for the intermediate. To resolve this, you may need to optimize the reduction reaction conditions (e.g., catalyst, reaction time, hydrogen pressure).
Presence of Starting Materials Peaks corresponding to 3,4-dihydroxybenzaldehyde or other starting materials may be present. Compare the retention times with those of the authentic starting materials. Improved purification of the final product (e.g., recrystallization or column chromatography) is necessary.
Sample Degradation If the sample has been stored for a prolonged period or under suboptimal conditions, the extra peaks could be degradation products. The appearance of a yellowish or brownish color in the sample can be an indicator of oxidation. Re-purify the sample if possible, and ensure proper storage for future use.
Contamination The unexpected peaks could be from contaminated solvents, glassware, or the HPLC system itself. Run a blank injection (with only the mobile phase) to check for system contamination. Use high-purity solvents for sample preparation and HPLC analysis.
Guide 2: Sample Discoloration (Yellowing/Browning)

Problem: Your sample of this compound, which should be a white or off-white solid, has developed a yellow or brown color.

Potential Cause Suggested Action
Oxidation of the Catechol Moiety This is the most probable cause of discoloration. The catechol group is sensitive to oxidation, leading to the formation of colored quinone and polymeric impurities.
Exposure to Air and/or Light Store the compound in an airtight, amber-colored vial under an inert atmosphere (nitrogen or argon) to minimize exposure to oxygen and light.
High pH Conditions The rate of catechol oxidation increases at higher pH. Ensure that the compound is not exposed to basic conditions during storage or handling.
Presence of Metal Ions Trace metal ion contamination can catalyze the oxidation of catechols. Use high-purity reagents and solvents, and ensure that all glassware is thoroughly cleaned.

Data Presentation

The following table summarizes the potential impurities, their classification, and hypothetical acceptable limits in a high-purity sample.

Impurity NameCAS NumberTypePlausible Limit (% area)
3,4-Dihydroxybenzaldehyde139-85-5Process-Related (Starting Material)≤ 0.10
Ethyl 3-(3,4-dihydroxyphenyl)-2-propenoate102-37-4Process-Related (Intermediate)≤ 0.15
Individual Unspecified ImpurityN/AProcess/Degradation-Related≤ 0.10
Total ImpuritiesN/AN/A≤ 0.50

Experimental Protocols

Protocol 1: Synthesis of this compound by Catalytic Hydrogenation

This protocol is adapted for the reduction of the unsaturated intermediate, ethyl 3-(3,4-dihydroxyphenyl)-2-propenoate.

  • Preparation: In a hydrogenation vessel, dissolve ethyl 3-(3,4-dihydroxyphenyl)-2-propenoate (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) to the solution under an inert atmosphere.

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is completely consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography on silica gel.

Protocol 2: HPLC Method for Impurity Profiling
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% phosphoric acid.

  • Mobile Phase B: Acetonitrile with 0.1% phosphoric acid.

  • Gradient: A typical gradient could be:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Note: This is a general method and may require optimization for specific impurity profiles.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Impurity Analysis cluster_identification Impurity Identification (if needed) synthesis Synthesis of Crude Product purification Purification (e.g., Recrystallization) synthesis->purification hplc HPLC-UV Analysis purification->hplc decision Impurity Profile Acceptable? hplc->decision pass Release decision->pass fail Further Investigation decision->fail lcms LC-MS for Mass Information nmr NMR for Structural Elucidation isolation Impurity Isolation (Prep-HPLC) isolation->lcms isolation->nmr fail->isolation

Caption: Experimental workflow for synthesis, analysis, and impurity identification.

oxidative_stress_pathway ros Reactive Oxygen Species (ROS) cell_damage Cellular Damage (Lipids, Proteins, DNA) ros->cell_damage causes antioxidant This compound (Catechol Antioxidant) ros->antioxidant scavenged by neutralized Neutralized Species antioxidant->neutralized results in

Caption: Simplified diagram of ROS mitigation by a catechol-containing antioxidant.

References

Technical Support Center: Troubleshooting Peak Tailing for Ethyl 3-(3,4-dihydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a structured approach to diagnosing and resolving peak tailing issues encountered during the HPLC analysis of ethyl 3-(3,4-dihydroxyphenyl)propanoate. The unique catecholic structure of this analyte makes it susceptible to specific interactions that commonly lead to poor peak symmetry.

Frequently Asked Questions (FAQs)

Q1: Why is my peak for this compound showing significant tailing?

Peak tailing for this specific compound is often caused by its chemical structure. The primary reasons include:

  • Secondary Silanol Interactions: Your analyte has two acidic phenolic hydroxyl (-OH) groups. These can form strong hydrogen bonds with residual, ionized silanol groups (Si-O⁻) on the surface of silica-based HPLC columns. This secondary retention mechanism causes a portion of the analyte molecules to elute more slowly, resulting in a tailing peak.[1][2]

  • Metal Chelation: The 3,4-dihydroxy (catechol) arrangement is a potent chelating agent for trace metal ions (like iron, aluminum, or titanium) that may be present in the silica packing material, stainless steel frits, tubing, or even the mobile phase itself.[2][3][4][5][6] This interaction can cause peak distortion and tailing.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is near the pKa of the phenolic groups, the analyte will exist in both ionized and non-ionized forms, leading to broadened and misshapen peaks.[7][8][9]

  • General Chromatographic Issues: Other common causes include column contamination or degradation, sample solvent mismatch, column overload, or excessive extra-column dead volume in the HPLC system.[10][11]

Q2: How exactly does the catechol group on my analyte cause these problems?

The catechol moiety is central to the tailing issue. The diagram below illustrates the two main undesirable interactions with the stationary phase.

cluster_analyte Analyte: this compound cluster_surface Silica Stationary Phase analyte Catechol Group HO- HO- silanol Ionized Silanol -Si-O⁻ analyte:f1->silanol:f1 Secondary Interaction (Hydrogen Bonding) metal Metal Contaminant Fe³⁺ analyte:f2->metal:f1 Metal Chelation silanol2 Surface -Si-O- metal->silanol2:f1

Mechanisms of peak tailing for catecholic compounds.

Q3: What is the first and most effective parameter to adjust for better peak shape?

The first and often most impactful adjustment is the mobile phase pH .[7][9] For an acidic compound like this compound, lowering the pH suppresses the ionization of both the analyte's phenolic groups and the column's residual silanol groups. This minimizes unwanted secondary interactions and promotes a single, hydrophobic retention mechanism, leading to sharper, more symmetrical peaks.[12][13]

Q4: How do I select the optimal mobile phase pH?

A general rule is to adjust the mobile phase pH to be at least 2 units below the pKa of your acidic analyte.[13][14] The pKa of the phenolic hydroxyls on the catechol group is approximately 9-10. Therefore, a mobile phase pH in the range of 2.5 to 3.5 is highly recommended. This ensures the analyte is fully protonated (neutral), increasing its hydrophobicity and leading to better retention and peak shape on a reversed-phase column.[15]

Q5: What mobile phase additives can help eliminate tailing?

Using acidic modifiers is standard practice for analyzing phenolic compounds.[16][17] If metal chelation is suspected, adding a chelating agent can also be effective.

AdditiveTypical ConcentrationMechanism of ActionNotes
Phosphoric Acid 0.1% v/vLowers mobile phase pH to suppress ionization of analyte and silanols.Very effective, but not volatile. Not suitable for MS detection. [16][17]
Formic Acid 0.1% v/vLowers mobile phase pH.Volatile and MS-compatible . May be less effective at masking silanols than phosphoric acid.[16][18]
Trifluoroacetic Acid (TFA) 0.05% - 0.1% v/vStrong acid that lowers pH and acts as an ion-pairing agent, masking silanol interactions.[19][20]Volatile and MS-compatible, but can cause ion suppression in the MS source.
EDTA 10-25 µMMetal chelator that binds to trace metal ions in the system, preventing analyte chelation.[4][18]Use if pH adjustment alone is insufficient. May require system passivation.

Q6: Could my HPLC column be the source of the problem?

Yes, the column plays a critical role. Here’s what to consider:

  • Column Choice: Use a modern, high-purity, end-capped C18 column. End-capping treats the silica surface to block most residual silanol groups, significantly reducing the potential for secondary interactions.[1][12]

  • Column Contamination: Strongly retained impurities from previous injections can accumulate at the column head, leading to peak distortion. If peak shape has degraded over time, the column may need cleaning.[21]

  • Column Degradation: A physical void at the column inlet or a partially blocked frit can cause severe tailing for all peaks in the chromatogram.[1][12] This often happens from pressure shocks or operating outside the column's recommended pH and temperature range.

Q7: I've optimized the mobile phase and checked my column, but tailing persists. What else should I investigate?

If the problem is not resolved, investigate these system and sample parameters:

  • Sample Solvent: Dissolving your sample in a solvent significantly stronger than your mobile phase (e.g., 100% Acetonitrile when the mobile phase is 90% water) can cause peak distortion.[22][23][24] Best Practice: Dissolve your sample in the initial mobile phase composition whenever possible.

  • Extra-Column Dead Volume: Excessive volume from long or wide-bore tubing, or poorly made connections between the injector, column, and detector can cause band broadening and tailing.[25][26][27] This effect is most pronounced for early-eluting peaks.[25] Ensure all fittings are zero-dead-volume and tubing lengths are minimized.[28][29]

Systematic Troubleshooting Guide

This workflow provides a logical sequence of steps to identify and resolve the cause of peak tailing.

HPLC_Troubleshooting_Workflow Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed for This compound check_mp Step 1: Check Mobile Phase start->check_mp is_ph_low Is pH between 2.5 - 3.5? check_mp->is_ph_low Tailing Persists adjust_ph Adjust pH to 2.5-3.5 using 0.1% Formic or Phosphoric Acid is_ph_low->adjust_ph No add_chelator Add EDTA (10-25 µM) to mobile phase to address metal chelation is_ph_low->add_chelator Yes adjust_ph->is_ph_low Re-evaluate end Problem Solved: Symmetrical Peak adjust_ph->end check_column Step 2: Check Column add_chelator->check_column Tailing Persists add_chelator->end wash_column Perform Column Wash (See Protocol 2) check_column->wash_column replace_column Replace with a new, high-purity, end-capped column wash_column->replace_column Tailing Persists wash_column->end check_system Step 3: Check System & Sample replace_column->check_system Tailing Persists replace_column->end check_solvent Match sample solvent to the mobile phase check_system->check_solvent check_dead_volume Inspect fittings and tubing for sources of dead volume check_solvent->check_dead_volume Tailing Persists check_dead_volume->end

A logical workflow for troubleshooting HPLC peak tailing.

Experimental Protocols

Protocol 1: Mobile Phase Optimization

  • Objective: To suppress analyte and silanol ionization.

  • Aqueous Preparation: Prepare the aqueous component of your mobile phase (e.g., HPLC-grade water).

  • pH Adjustment: Add an acidic modifier to the aqueous portion before mixing with the organic solvent.

    • For MS-compatible methods, add 1.0 mL of formic acid per 1 L of water (0.1%).

    • For UV-only methods, add 1.0 mL of phosphoric acid per 1 L of water (0.1%).

  • pH Verification: Measure the pH of the aqueous solution to confirm it is within the target range of 2.5 - 3.5.

  • Final Preparation: Mix the acidified aqueous phase with the organic solvent (e.g., Acetonitrile) at the desired ratio.

  • Degas: Degas the final mobile phase thoroughly before use.

  • Equilibration: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

Protocol 2: Reversed-Phase (C18) Column Washing

This protocol is designed to remove a broad range of contaminants. Disconnect the column from the detector to avoid contamination.[30]

StepSolventVolumePurpose
1Mobile Phase (without buffer salts)10 column volumesWashes away buffer salts to prevent precipitation.[31]
2100% HPLC-Grade Water10 column volumesRemoves polar contaminants.
3100% Acetonitrile10 column volumesRemoves non-polar contaminants.
4100% Isopropanol10 column volumesRemoves strongly bound non-polar contaminants.
5100% Acetonitrile5 column volumesIntermediate flush.
6Mobile Phase (without buffer salts)5 column volumesPrepares column for re-equilibration.
7Initial Mobile Phase15-20 column volumesRe-equilibrate the column until a stable baseline is achieved.

References

optimizing reaction parameters for ethyl 3-(3,4-dihydroxyphenyl)propanoate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 3-(3,4-dihydroxyphenyl)propanoate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The two primary synthetic routes are:

  • Fischer Esterification: Direct acid-catalyzed esterification of 3-(3,4-dihydroxyphenyl)propanoic acid with ethanol.

  • Knoevenagel Condensation followed by Reduction: This is a two-step process involving the Knoevenagel condensation of 3,4-dihydroxybenzaldehyde with a malonic ester, followed by the reduction of the resulting α,β-unsaturated ester.

Q2: Which synthetic route is preferable?

A2: The choice of route depends on the availability of starting materials and the desired scale of the reaction.

  • Fischer Esterification is a more direct, one-step process if the corresponding carboxylic acid is readily available. However, it is an equilibrium reaction, which can result in incomplete conversion.[1][2]

  • Knoevenagel Condensation followed by Reduction is a two-step process that can be advantageous if starting from the aldehyde. This route often provides high yields and avoids the equilibrium limitations of the Fischer esterification.

Q3: What are the key safety precautions to consider during the synthesis?

A3: Always consult the Safety Data Sheet (SDS) for all reagents. Key precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Handling strong acids and bases with care.

  • Being cautious with flammable solvents.

Troubleshooting Guides

Low Reaction Yield

Q4: My Fischer Esterification is resulting in a low yield. What are the possible causes and solutions?

A4: Low yields in Fischer esterification are common due to the reversible nature of the reaction.[1][2]

Potential Cause Troubleshooting Steps
Equilibrium Limitation Use a large excess of ethanol (can be used as the solvent) to drive the equilibrium towards the product.[3][4] Remove water as it forms using a Dean-Stark apparatus or by adding a drying agent like molecular sieves.[1][5]
Insufficient Catalyst Ensure an adequate amount of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used.[1]
Incomplete Reaction Increase the reaction time or temperature (reflux). Monitor the reaction progress using Thin Layer Chromatography (TLC).
Product Loss During Workup Minimize transfers of the product.[6][7] Ensure complete extraction from the aqueous layer.

Q5: I am experiencing a low yield in my Knoevenagel condensation step. What should I check?

A5: Low yields in Knoevenagel condensation can be attributed to several factors.

Potential Cause Troubleshooting Steps
Inappropriate Catalyst A weak base like piperidine or pyridine is typically used.[8] The use of a strong base can lead to self-condensation of the aldehyde.[8] The amount of catalyst may need optimization.[9]
Reaction Conditions Optimize the reaction temperature and time. Some reactions proceed well at room temperature, while others may require heating.[9] The choice of solvent can also be critical; polar protic solvents like methanol or ethanol often give good results.[10]
Deactivation of Aldehyde Ensure the 3,4-dihydroxybenzaldehyde is pure. Impurities can inhibit the reaction.
Impurity Issues

Q6: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?

A6: The impurities will depend on the synthetic route used.

  • Fischer Esterification:

    • Unreacted 3-(3,4-dihydroxyphenyl)propanoic acid.

    • Side products from the dehydration of the alcohol (less common with ethanol).

  • Knoevenagel Condensation:

    • Unreacted 3,4-dihydroxybenzaldehyde.

    • Unreacted malonic ester.

    • Bis-adducts, where one molecule of aldehyde reacts with two molecules of the active methylene compound.[11]

Q7: How can I effectively purify my final product?

A7: Purification is crucial to obtain a high-purity product.[12]

Purification Method Application
Aqueous Workup A standard aqueous workup is essential to remove the acid catalyst and water-soluble impurities.[13] Washing the organic layer with a saturated sodium bicarbonate solution will neutralize and remove any unreacted carboxylic acid.[1]
Column Chromatography This is a highly effective method for separating the desired product from unreacted starting materials and side products. A silica gel column with an appropriate solvent system (e.g., ethyl acetate/hexane) is commonly used.
Recrystallization If the product is a solid, recrystallization from a suitable solvent can be an excellent final purification step to obtain a highly pure crystalline product.[12]
High-Performance Liquid Chromatography (HPLC) For very high purity requirements, preparative HPLC can be employed for the final purification.[14]

Experimental Protocols

Protocol 1: Fischer Esterification of 3-(3,4-dihydroxyphenyl)propanoic acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-(3,4-dihydroxyphenyl)propanoic acid (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 eq).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Knoevenagel Condensation of 3,4-dihydroxybenzaldehyde and Diethyl Malonate
  • Reaction Setup: In a round-bottom flask, dissolve 3,4-dihydroxybenzaldehyde (1.0 eq) and diethyl malonate (1.1 eq) in a suitable solvent such as ethanol or toluene.

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (e.g., 0.1 eq).

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity. Monitor the reaction progress by TLC. The formation of water may be observed.

  • Workup:

    • Cool the reaction mixture.

    • Dilute with an organic solvent like ethyl acetate and wash with dilute hydrochloric acid to remove the basic catalyst, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting ethyl 3-(3,4-dihydroxyphenyl)-2-propenoate by column chromatography or recrystallization.

  • Reduction: The purified α,β-unsaturated ester is then reduced to the final product, this compound, using a standard reduction method such as catalytic hydrogenation (e.g., H₂/Pd-C).

Visualizations

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Carboxylic Acid + Ethanol Carboxylic Acid + Ethanol Add H2SO4 Add H2SO4 Carboxylic Acid + Ethanol->Add H2SO4 Reflux Reflux Add H2SO4->Reflux Cool & Evaporate Cool & Evaporate Reflux->Cool & Evaporate Dissolve in EtOAc Dissolve in EtOAc Cool & Evaporate->Dissolve in EtOAc Wash with NaHCO3 Wash with NaHCO3 Dissolve in EtOAc->Wash with NaHCO3 Wash with Brine Wash with Brine Wash with NaHCO3->Wash with Brine Dry & Concentrate Dry & Concentrate Wash with Brine->Dry & Concentrate Column Chromatography Column Chromatography Dry & Concentrate->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product

Caption: Fischer Esterification Experimental Workflow.

Knoevenagel_Condensation_Troubleshooting Low Yield Low Yield Check Catalyst Check Catalyst Low Yield->Check Catalyst Is it appropriate? Check Reaction Conditions Check Reaction Conditions Low Yield->Check Reaction Conditions Temp/Time optimized? Check Starting Material Purity Check Starting Material Purity Low Yield->Check Starting Material Purity Is aldehyde pure? Use Weak Base (e.g., piperidine) Use Weak Base (e.g., piperidine) Check Catalyst->Use Weak Base (e.g., piperidine) Optimize Temp & Solvent Optimize Temp & Solvent Check Reaction Conditions->Optimize Temp & Solvent Purify Aldehyde Purify Aldehyde Check Starting Material Purity->Purify Aldehyde

Caption: Troubleshooting Low Yield in Knoevenagel Condensation.

References

Technical Support Center: Crystallization of Ethyl 3-(3,4-dihydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the crystallization of ethyl 3-(3,4-dihydroxyphenyl)propanoate.

Troubleshooting Guide

This guide addresses common issues observed during the crystallization of this compound and offers potential solutions.

Problem 1: The compound "oils out" and does not form crystals.

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often because the solution is supersaturated at a temperature above the compound's melting point.[1]

  • Solution 1: Re-dissolve and adjust solvent. Heat the solution to re-dissolve the oil and add a small amount of additional "good" solvent to decrease the supersaturation. Allow the solution to cool more slowly.

  • Solution 2: Lower the cooling temperature. If possible, use a cooling bath to bring the temperature of the solution below the melting point of the compound before crystal nucleation begins.

  • Solution 3: Change the solvent system. A different solvent or solvent mixture may promote crystallization over oiling out. Experiment with solvents of varying polarity.

Problem 2: Crystallization happens too quickly, resulting in a fine powder or small, impure crystals.

Rapid crystallization can trap impurities within the crystal lattice, diminishing the effectiveness of the purification.[1][2] An ideal crystallization process involves the slow growth of crystals over a period of about 20 minutes.[1]

  • Solution 1: Reduce the rate of cooling. Insulate the crystallization vessel to slow down the cooling process. This can be achieved by covering the flask with glass wool or placing it in a Dewar flask.

  • Solution 2: Use a larger volume of solvent. By slightly increasing the amount of solvent, you can decrease the level of supersaturation and slow down the rate of crystal formation.[1]

  • Solution 3: Consider a different solvent. A solvent in which the compound has slightly higher solubility at room temperature may slow down the crystallization process.

Problem 3: No crystals form, even after extended cooling.

This issue typically arises from either using too much solvent or the presence of impurities that inhibit crystal nucleation.

  • Solution 1: Induce crystallization.

    • Seeding: Add a small crystal of the pure compound to the solution to act as a nucleation site.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create microscopic imperfections that can promote nucleation.

  • Solution 2: Reduce the solvent volume. Carefully evaporate some of the solvent to increase the concentration of the compound and induce crystallization.

  • Solution 3: Re-purify the material. If significant impurities are present, they may need to be removed by another purification method, such as column chromatography, before attempting crystallization again.

Problem 4: The crystallized product has a low yield.

A low yield can be attributed to several factors, from using an excessive amount of solvent to premature filtration.

  • Solution 1: Optimize the solvent volume. Using the minimum amount of hot solvent necessary to dissolve the compound will maximize the yield of recovered crystals.

  • Solution 2: Ensure complete crystallization. Allow sufficient time for the crystallization to complete at a low temperature before filtering.

  • Solution 3: Minimize losses during transfer. Be meticulous during the transfer of the solid and the filtrate to avoid mechanical losses. Wash the crystals with a minimal amount of ice-cold solvent.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the crystallization of this compound?

The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For esters with polar phenolic groups, solvents like ethanol, ethyl acetate, or mixtures of these with less polar solvents like hexanes or toluene are often good starting points.[3] A rule of thumb is that solvents with functional groups similar to the compound being crystallized are often good solubilizers.[3]

Q2: How can I prevent the degradation of the catechol moiety during crystallization?

The 3,4-dihydroxy (catechol) group is susceptible to oxidation, especially at high temperatures and in the presence of basic conditions.

  • Use deoxygenated solvents: Purge your solvent with an inert gas like nitrogen or argon before use.

  • Work under an inert atmosphere: Conduct the crystallization under a blanket of nitrogen or argon.

  • Avoid high temperatures for prolonged periods: Dissolve the compound quickly and allow it to cool promptly.

  • Maintain a slightly acidic pH: The presence of a small amount of a non-nucleophilic acid can help to stabilize the catechol group.

Q3: My crystals are colored. Does this indicate an impurity?

While this compound is expected to be a white or off-white solid, coloration can indicate the presence of oxidized impurities. If the color persists after crystallization, consider using activated charcoal to decolorize the solution before filtration. Be aware that using too much charcoal can lead to a loss of the desired product.[1]

Q4: Can polymorphism be an issue with this compound?

While there is no direct evidence in the provided search results for polymorphism in this compound, the unsaturated analog, ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate, is known to exhibit polymorphism. This suggests that the target compound, with its flexible ethyl propanoate chain, could potentially form different crystal packing arrangements under different crystallization conditions. If you observe variations in the melting point or spectroscopic data of different batches of crystals, polymorphism should be considered.

Quantitative Data

Table 1: Predicted Physical and Chemical Properties of this compound and Related Compounds

PropertyThis compound3-(3,4-Dihydroxyphenyl)propanoic acidEthyl 3-(3,4-dihydroxyphenyl)prop-2-enoate
Molecular Formula C11H14O4C9H10O4C11H12O4
Molecular Weight 210.23 g/mol 182.17 g/mol 208.21 g/mol [4]
Predicted logP ~1.61.04[5]2.6[4]
Predicted Water Solubility Low2.62 g/L[5]Low
Hydrogen Bond Donors 23[5]2[4]
Hydrogen Bond Acceptors 44[5]4[4]

Note: Some data are for related compounds and are provided for comparative purposes. Predicted values should be confirmed experimentally.

Experimental Protocols

Protocol 1: General Crystallization from a Single Solvent

This protocol provides a general procedure for the crystallization of this compound from a single solvent.

  • Solvent Selection: Choose a suitable solvent in which the compound has high solubility when hot and low solubility when cold (e.g., ethanol, ethyl acetate, or water).

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate or in a water bath) while stirring until the solid dissolves completely. Add the solvent dropwise until a clear solution is obtained.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be insulated. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Crystallization from a Mixed Solvent System

This method is useful when a single solvent does not provide optimal crystallization.

  • Dissolution: Dissolve the crude compound in a minimal amount of a "good" solvent (a solvent in which it is highly soluble) at an elevated temperature.

  • Addition of "Bad" Solvent: While the solution is still hot, slowly add a "bad" solvent (a solvent in which the compound is poorly soluble) dropwise until the solution becomes slightly cloudy (turbid). The "good" and "bad" solvents must be miscible.

  • Clarification: Add a few drops of the "good" solvent back into the hot solution until the turbidity just disappears.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect, wash, and dry the crystals as described in Protocol 1.

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation start Start with crude product dissolve Dissolve in minimum hot solvent start->dissolve hot_filtration Hot filtration (optional, to remove insoluble impurities) dissolve->hot_filtration cool Slow cooling to room temperature hot_filtration->cool ice_bath Cool in ice bath cool->ice_bath vacuum_filtration Vacuum filtration ice_bath->vacuum_filtration wash Wash with cold solvent vacuum_filtration->wash dry Dry under vacuum wash->dry end Pure crystals dry->end

Caption: Experimental workflow for the crystallization of this compound.

troubleshooting_tree start Crystallization Issue oiling_out Compound oils out? start->oiling_out no_crystals No crystals form? oiling_out->no_crystals No solution_oiling Re-dissolve, add more solvent, cool slowly oiling_out->solution_oiling Yes fast_crystallization Crystallization too fast? no_crystals->fast_crystallization No solution_no_crystals Induce (seed/scratch), reduce solvent volume no_crystals->solution_no_crystals Yes solution_fast Cool slower, use more solvent fast_crystallization->solution_fast Yes end Successful Crystallization fast_crystallization->end No solution_oiling->end solution_no_crystals->end solution_fast->end

Caption: Troubleshooting decision tree for common crystallization problems.

References

safety and handling guidelines for ethyl 3-(3,4-dihydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working with ethyl 3-(3,4-dihydroxyphenyl)propanoate. It provides essential safety and handling information, troubleshooting advice for common experimental issues, and relevant technical data.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

Based on data from similar compounds, this compound is expected to cause skin and eye irritation. Inhalation of dust or vapors may also cause respiratory tract irritation.

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

Always wear appropriate PPE, including:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: If working with a powder or in a poorly ventilated area, use a NIOSH-approved respirator.

Q3: How should I store this compound?

Store the compound in a tightly closed container in a cool, dry, and well-ventilated place. Keep it away from strong oxidizing agents and sources of ignition.

Q4: What should I do in case of accidental exposure?

  • After eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • After skin contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Get medical attention if irritation develops.

  • After inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • After ingestion: Do NOT induce vomiting. Wash out mouth with water and give plenty of water to drink. Get medical attention.

Q5: How should I dispose of waste containing this compound?

Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Compound appears discolored (e.g., brownish tint) Oxidation of the dihydroxyphenyl group.- Store under an inert atmosphere (e.g., argon or nitrogen).- Minimize exposure to air and light.- Prepare fresh solutions for experiments.
Poor solubility in non-polar organic solvents The hydroxyl groups on the phenyl ring increase polarity.- Use more polar organic solvents such as ethanol, methanol, DMSO, or DMF.- Gentle heating or sonication may aid dissolution.
Inconsistent experimental results Compound degradation or presence of impurities.- Confirm the purity of the compound using techniques like NMR, HPLC, or mass spectrometry.- If synthesizing in-house, ensure complete removal of starting materials and byproducts.- Check for potential degradation by running a stability test under your experimental conditions.
Low yield during synthesis or reaction Incomplete reaction or side reactions.- Optimize reaction conditions (temperature, time, catalyst).- The dihydroxyphenyl moiety can be sensitive to certain reagents; consider using protecting groups for the hydroxyls if necessary.

Physicochemical Data

Property Value
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Appearance Expected to be an off-white to light yellow solid
Solubility Expected to be soluble in polar organic solvents

Experimental Workflows

General Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess_Risks Assess Risks & Review SDS of Similar Compounds Don_PPE Don Appropriate PPE Assess_Risks->Don_PPE Weigh_Chemical Weigh in Ventilated Area Don_PPE->Weigh_Chemical Dissolve Dissolve in Appropriate Solvent Weigh_Chemical->Dissolve Decontaminate Decontaminate Work Area Dissolve->Decontaminate Dispose_Waste Dispose of Waste Properly Decontaminate->Dispose_Waste

Caption: General workflow for safely handling this compound.

Spill Response Workflow

G Spill_Occurs Spill Occurs Evacuate Evacuate Area (if necessary) Spill_Occurs->Evacuate Wear_PPE Wear Appropriate PPE Evacuate->Wear_PPE Contain_Spill Contain Spill with Inert Material Wear_PPE->Contain_Spill Collect_Waste Collect Waste in a Sealed Container Contain_Spill->Collect_Waste Clean_Area Clean Spill Area Collect_Waste->Clean_Area Dispose Dispose of Waste According to Regulations Clean_Area->Dispose

Caption: Emergency workflow for responding to a chemical spill.

minimizing side product formation in ethyl 3-(3,4-dihydroxyphenyl)propanoate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side product formation during the synthesis of ethyl 3-(3,4-dihydroxyphenyl)propanoate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low Yield of the Desired Product

Potential CauseRecommended Solution
Incomplete Reaction - Fischer Esterification: This is an equilibrium reaction. To drive it towards the product, use a large excess of ethanol (which can also serve as the solvent) and remove water as it forms, for example, by using a Dean-Stark apparatus.[1] Extend the reaction time and ensure the reaction mixture is adequately heated to reflux.
- Steglich Esterification: Ensure all reagents (carboxylic acid, ethanol, DCC, and DMAP) are anhydrous, as moisture will consume the coupling agent. Use a slight excess of DCC and a catalytic amount of DMAP (typically 5-10 mol%).[2][3][4][5]
- Hydrogenation of Ethyl Caffeate: Ensure the catalyst (e.g., Pd/C) is active and not poisoned. Use an appropriate solvent (e.g., ethanol, ethyl acetate) and ensure sufficient hydrogen pressure and reaction time.
Degradation of Starting Material or Product The catechol moiety is sensitive to oxidation, especially at neutral or alkaline pH in the presence of air. This can lead to the formation of colored impurities and polymeric byproducts.[6]
- Protecting Groups: Protect the catechol hydroxyls as acetonides or benzyl ethers before esterification. This prevents oxidation and other side reactions at the catechol site.[7]
- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
- Acidic Conditions: Maintain acidic conditions during the reaction and workup, as the catechol group is more stable at lower pH.
Side Reactions See the "Common Side Products and Their Prevention" FAQ section for a detailed breakdown of potential side reactions and how to avoid them.
Losses During Workup and Purification - Extraction: Ensure the pH of the aqueous phase is adjusted appropriately to minimize the solubility of the product during extraction.
- Chromatography: Optimize the solvent system for column chromatography to achieve good separation of the product from impurities. Consider using a reverse-phase column for purification.[8]

Issue 2: Presence of Colored Impurities in the Final Product

Potential CauseRecommended Solution
Oxidation of the Catechol Moiety The catechol group is readily oxidized to form highly colored quinone species, which can further polymerize. This is exacerbated by exposure to air, basic conditions, and certain metal ions.
- Use of Antioxidants: Add a small amount of an antioxidant, such as sodium bisulfite or ascorbic acid, during the reaction or workup to inhibit oxidation.
- Degassing of Solvents: Use solvents that have been degassed by sparging with an inert gas to remove dissolved oxygen.
- Purification: Purify the final product using column chromatography on silica gel or by recrystallization to remove colored impurities. Activated carbon treatment can also be effective in removing some colored byproducts.

Frequently Asked Questions (FAQs)

Synthesis Strategies

  • Q1: What are the primary synthetic routes to this compound?

    There are three main synthetic strategies:

    • Direct Esterification of 3-(3,4-dihydroxyphenyl)propanoic acid: This involves reacting the carboxylic acid with ethanol in the presence of a catalyst. Common methods include Fischer esterification (acid-catalyzed) and Steglich esterification (DCC/DMAP mediated).

    • Esterification with a Protected Catechol: To avoid side reactions, the catechol hydroxyl groups of 3-(3,4-dihydroxyphenyl)propanoic acid can be protected (e.g., as an acetonide or benzyl ether) prior to esterification. This is followed by a deprotection step to yield the final product.

    • Hydrogenation of Ethyl Caffeate: The unsaturated precursor, ethyl 3-(3,4-dihydroxyphenyl)acrylate (ethyl caffeate), can be synthesized via a Knoevenagel condensation and then reduced to the desired saturated ester through catalytic hydrogenation.[9]

  • Q2: Which synthetic route is recommended for minimizing side products?

    For the highest purity and to minimize oxidative side products, the route involving protection of the catechol group is highly recommended. While it adds two steps to the synthesis (protection and deprotection), it prevents the formation of complex and difficult-to-remove impurities that arise from the reactive catechol moiety.

Common Side Products and Their Prevention

  • Q3: What are the most common side products in the synthesis of this compound?

    The most prevalent side products stem from the reactivity of the catechol group:

    • Oxidation Products (Quinones): The catechol ring is susceptible to oxidation, forming highly reactive ortho-quinones. These quinones are colored and can undergo further reactions.

    • Polymerization Products: The generated quinones can polymerize or react with other nucleophiles in the reaction mixture, leading to the formation of high molecular weight, often colored, byproducts.

    • N-Acylurea (in Steglich Esterification): If the reaction is slow, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which does not react with the alcohol, thus reducing the yield.[2][3]

  • Q4: How can I prevent the formation of these side products?

    Side ProductPrevention Strategy
    Oxidation and Polymerization Products - Protect the catechol group: Use protecting groups like acetonides or benzyl ethers.[7]
    - Maintain an inert atmosphere: Work under nitrogen or argon.
    - Use deoxygenated solvents.
    - Maintain acidic conditions: The catechol is more stable under acidic conditions.
    N-Acylurea (Steglich) - Use a DMAP catalyst: 4-Dimethylaminopyridine (DMAP) accelerates the reaction, favoring the desired ester formation over the N-acylurea rearrangement.[2][3][4]

Reaction Conditions and Reagents

  • Q5: What are the recommended conditions for the Fischer Esterification of 3-(3,4-dihydroxyphenyl)propanoic acid?

    While direct Fischer esterification of the unprotected acid can be low-yielding due to side reactions, if attempted, the following conditions are suggested:

    • Catalyst: A strong acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][10]

    • Solvent: A large excess of anhydrous ethanol.

    • Temperature: Reflux temperature of ethanol.

    • Atmosphere: Inert (N₂ or Ar).

    • Water Removal: Use of a Dean-Stark trap or molecular sieves to remove water as it is formed.[1]

  • Q6: What are the advantages of using Steglich Esterification?

    The Steglich esterification is a much milder method that can be performed at room temperature, which is advantageous for the thermally sensitive catechol moiety.[2] It is particularly useful for substrates that are sensitive to acidic conditions. The use of dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst allows for efficient esterification with minimal side product formation, provided the reaction is carried out under anhydrous conditions.[2][3][4][5]

Purification

  • Q7: What is the recommended method for purifying the final product?

    Column chromatography on silica gel is the most effective method for purifying this compound from reaction byproducts. A typical eluent system would be a gradient of ethyl acetate in hexane. For more polar impurities, reverse-phase HPLC can also be an effective purification technique.[8]

Data Presentation

Table 1: Comparison of Synthetic Strategies

Synthetic StrategyKey AdvantagesKey DisadvantagesTypical Reagents
Direct Fischer Esterification One-step reaction, inexpensive reagents.[1][10]Prone to oxidation and polymerization side products, often results in low yields and difficult purification.3-(3,4-dihydroxyphenyl)propanoic acid, ethanol, H₂SO₄ or p-TsOH.
Direct Steglich Esterification Mild reaction conditions (room temperature), suitable for acid-sensitive substrates.[2][3]Reagents are more expensive, requires anhydrous conditions, can form N-acylurea byproduct.[2]3-(3,4-dihydroxyphenyl)propanoic acid, ethanol, DCC, DMAP.
Protecting Group Strategy Significantly reduces side reactions, leading to higher purity and potentially higher overall yields.Adds two steps (protection and deprotection) to the synthesis.Acetonide: 2,2-dimethoxypropane, p-TsOH. Benzyl: Benzyl bromide, K₂CO₃.
Hydrogenation of Ethyl Caffeate Can be a high-yielding route if the starting material is readily available.Requires handling of hydrogen gas and a hydrogenation catalyst.Ethyl caffeate, H₂, Pd/C.

Experimental Protocols

Protocol 1: Synthesis of this compound via Acetonide Protection

Step 1: Acetonide Protection of 3-(3,4-dihydroxyphenyl)propanoic acid

  • To a solution of 3-(3,4-dihydroxyphenyl)propanoic acid (1.0 eq) in acetone, add 2,2-dimethoxypropane (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the acetonide-protected carboxylic acid.

Step 2: Fischer Esterification of the Protected Carboxylic Acid

  • Dissolve the acetonide-protected carboxylic acid (1.0 eq) in a large excess of anhydrous ethanol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the protected ethyl ester.

Step 3: Deprotection of the Acetonide

  • Dissolve the protected ethyl ester in a mixture of tetrahydrofuran (THF) and 1M aqueous HCl.

  • Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.

  • Once complete, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure this compound.

Visualizations

Synthesis_Workflow cluster_0 Route 1: Direct Esterification cluster_1 Route 2: Protecting Group Strategy A 3-(3,4-dihydroxyphenyl)propanoic acid B This compound A->B Fischer or Steglich Esterification C Oxidized/Polymerized Side Products A->C Oxidation D 3-(3,4-dihydroxyphenyl)propanoic acid E Protected Carboxylic Acid D->E Protection F Protected Ethyl Ester E->F Esterification G This compound F->G Deprotection

Caption: Comparison of synthetic routes for this compound.

Troubleshooting_Low_Yield A Low Yield of Product B Incomplete Reaction? A->B C Degradation? A->C D Workup Losses? A->D E Increase reaction time Use excess reagent Optimize catalyst B->E Yes F Use protecting groups Inert atmosphere Lower temperature C->F Yes G Optimize extraction pH Improve chromatography D->G Yes

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Scaling Up Ethyl 3-(3,4-dihydroxyphenyl)propanoate Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of ethyl 3-(3,4-dihydroxyphenyl)propanoate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: The primary synthesis routes for this compound and similar structures include:

  • Knoevenagel Condensation: This involves the reaction of 3,4-dihydroxybenzaldehyde with a compound containing an active methylene group, such as monoethyl malonate, followed by reduction of the resulting double bond.[1]

  • Fischer Esterification: This is a direct esterification of 3-(3,4-dihydroxyphenyl)propanoic acid (dihydrocaffeic acid) with ethanol in the presence of an acid catalyst.[2]

  • Multi-step Synthesis from 3,4-dihydroxybenzaldehyde: Other routes may involve protection of the hydroxyl groups, followed by reactions such as the Darzens reaction, ring-opening, reduction, and deprotection, concluding with esterification.[3]

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters to monitor and control for successful synthesis and scaling up include:

  • Reaction Temperature: Temperature can significantly affect reaction rates and the formation of byproducts. For instance, in some multi-step syntheses, specific temperature ranges are crucial for individual steps.

  • Catalyst Selection and Concentration: The choice and amount of catalyst (e.g., acid or base catalysts) can impact reaction efficiency and selectivity.

  • Purity of Starting Materials: The purity of reactants like 3,4-dihydroxybenzaldehyde and ethanol is critical to avoid side reactions and ensure high product purity.

  • Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time for maximizing yield while minimizing byproduct formation.

  • Solvent Selection: The choice of solvent can influence reactant solubility, reaction rate, and ease of product isolation.

Q3: How can the purity of this compound be assessed?

A3: The purity of the final product can be determined using various analytical techniques, with High-Performance Liquid Chromatography (HPLC) being a common and effective method.[4] Reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile, water, and an acid modifier (like phosphoric acid or formic acid for MS compatibility) can be employed for analysis.[4] Other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure and identify impurities.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature or time. - Inefficient catalyst. - Degradation of starting materials or product. - Loss of product during workup and purification.- Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize reaction temperature and time based on small-scale experiments. - Screen different catalysts and optimize their concentration. - Ensure starting materials are of high purity and handle them under appropriate conditions (e.g., inert atmosphere if sensitive to oxidation). - Optimize the extraction and purification steps to minimize product loss.
Presence of Impurities - Side reactions due to impurities in starting materials. - Formation of byproducts under the reaction conditions. - Incomplete removal of reactants or byproducts during purification. - Oxidation of the dihydroxyphenyl group.- Use high-purity starting materials. - Adjust reaction conditions (temperature, catalyst) to disfavor side reactions. - Employ appropriate purification techniques such as column chromatography, recrystallization, or preparative HPLC.[4][5] - Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Difficulty in Product Isolation/Purification - Product is an oil and does not crystallize easily. - Co-elution of impurities during chromatography. - Emulsion formation during aqueous workup.- If the product is an oil, consider converting it to a solid derivative for easier handling and purification, followed by regeneration of the desired product. - Optimize the chromatographic conditions (solvent system, stationary phase) for better separation. - To break emulsions, try adding brine, changing the pH of the aqueous layer, or filtering through a bed of celite.
Scaling Up Challenges - Exothermic reactions leading to poor temperature control. - Difficulties in mixing and mass transfer in large reactors. - Use of hazardous or expensive reagents not suitable for large-scale production.[5] - Chromatographic purification is not ideal for large quantities.[5]- Ensure the reactor has adequate cooling capacity and monitor the internal temperature closely. Consider slow addition of reagents for highly exothermic steps. - Use appropriate agitation and reactor design to ensure efficient mixing. - Explore alternative, more cost-effective, and safer reagents and synthesis routes for scale-up. - Develop a scalable purification method, such as crystallization or distillation, to replace chromatography.
Product Instability - Oxidation of the catechol moiety. - Hydrolysis of the ester group.- Store the final product under an inert atmosphere, protected from light and at a low temperature.[6] - Avoid exposure to strong acids or bases during storage and handling to prevent ester hydrolysis.

Experimental Protocols

Synthesis via Fischer Esterification (Conceptual Protocol)

This protocol is a general representation and should be optimized for specific laboratory conditions.

  • Reaction Setup:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(3,4-dihydroxyphenyl)propanoic acid.

    • Add an excess of absolute ethanol, which acts as both the reactant and the solvent.

    • Carefully add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Reaction:

    • Heat the reaction mixture to reflux with constant stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the excess ethanol under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude this compound by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) or by crystallization.

Quantitative Data Summary

Parameter Value/Range Reference/Context
Molecular Formula C₁₁H₁₂O₄[1]
Molecular Weight 208.21 g/mol Calculated
HPLC Analysis Conditions C18 column, Acetonitrile/Water/Phosphoric Acid[4]

Visualizations

Experimental Workflow for Synthesis and Purification

experimental_workflow start Starting Materials (3-(3,4-dihydroxyphenyl)propanoic acid, Ethanol, Acid Catalyst) reaction Fischer Esterification (Reflux) start->reaction workup Aqueous Workup (Neutralization, Extraction) reaction->workup crude_product Crude Product workup->crude_product purification Column Chromatography or Crystallization crude_product->purification pure_product Pure this compound purification->pure_product analysis Purity & Structural Analysis (HPLC, NMR, MS) pure_product->analysis

Caption: General workflow for the synthesis and purification of this compound.

Logical Relationship for Troubleshooting Low Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Corrective Actions issue Low Yield incomplete_reaction Incomplete Reaction issue->incomplete_reaction degradation Product/Reactant Degradation issue->degradation workup_loss Loss During Workup issue->workup_loss suboptimal_conditions Suboptimal Conditions (Temp, Time, Catalyst) issue->suboptimal_conditions monitor_reaction Monitor Reaction (TLC/HPLC) incomplete_reaction->monitor_reaction use_high_purity_materials Use High Purity Materials degradation->use_high_purity_materials inert_atmosphere Use Inert Atmosphere degradation->inert_atmosphere optimize_workup Optimize Workup/Purification workup_loss->optimize_workup optimize_conditions Optimize Conditions suboptimal_conditions->optimize_conditions

Caption: Troubleshooting logic for addressing low product yield.

References

potential assay interference from ethyl 3-(3,4-dihydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Assay Interference

Welcome to the troubleshooting center for Ethyl 3-(3,4-dihydroxyphenyl)propanoate. This guide provides answers to frequently asked questions regarding potential assay interference caused by this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my assays?

A: this compound is a derivative of caffeic acid, a compound widely found in plants.[1] Its key structural feature is the 3,4-dihydroxyphenyl group , commonly known as a catechol .

The catechol moiety makes this compound a potent antioxidant and reducing agent. This strong reducing potential is the primary reason for assay interference. The compound can directly interact with assay reagents that are sensitive to redox reactions, leading to inaccurate results that do not reflect the true biological activity in your experiment.

Figure 1. The chemical basis for assay interference.
Q2: Which types of assays are most susceptible to interference from this compound?

A: Assays that rely on redox reactions, colorimetric changes initiated by enzymatic activity, or fluorescence are particularly vulnerable. The table below summarizes common assays and the potential interference mechanism.

Assay TypeCommon ExamplesMechanism of InterferencePotential Outcome
Cell Viability (Redox-Based) MTT, MTS, XTT, Resazurin (AlamarBlue)Direct, non-enzymatic reduction of the tetrazolium salt or resazurin dye by the compound.[2][3]False Positive (Apparent increase in cell viability or mitigation of cytotoxicity).
ELISA / HRP-Based Assays HRP-conjugated secondary antibodiesThe compound can act as a substrate for Horseradish Peroxidase (HRP), competing with the intended substrate (e.g., TMB) or directly inactivating the enzyme.[4][5]False Negative (Reduced signal intensity).
Reactive Oxygen Species (ROS) DCFH-DA, DHEThe compound's antioxidant properties directly scavenge ROS, masking any true biological effect on ROS production.False Negative (Apparent decrease in ROS levels).
Chemiluminescence/Fluorescence Luciferase, various fluorescent probesThe catechol moiety can quench fluorescence or interfere with light-producing enzymatic reactions.[6]Variable (Can cause either quenching or an increase in background signal).
Enzyme Activity Assays Catechol oxidase, other oxidoreductasesThe compound can act as a substrate or a competitive inhibitor for enzymes that process phenolic compounds.[7][8]Variable (Inhibition or substrate competition).
Q3: My cell viability results are unexpected when using this compound. How can I confirm interference?

A: This is a common issue. In redox-based viability assays like MTT, metabolically active cells reduce a tetrazolium salt to a colored formazan product. However, a potent reducing agent like this compound can perform this reduction chemically, without any cellular involvement.[9] This leads to a strong color change even in the absence of viable cells, creating the illusion of high cell viability.

To confirm this, you must run a cell-free control .

Figure 2. Comparison of standard vs. interference pathways in an MTT assay.
Q4: How can I troubleshoot and mitigate interference from this compound?

A: A systematic approach involving proper controls is essential. Follow this troubleshooting workflow to identify and correct for interference.

G start Suspicious Result Observed control Run Cell-Free Control (Assay reagents + compound, no cells) start->control check Is there a signal in the cell-free control? control->check interf_pos Interference Confirmed check->interf_pos Yes interf_neg No Direct Interference. Consider other biological effects or experimental error. check->interf_neg No sub Subtract background from 'cells + compound' data. interf_pos->sub alt Switch to a non-redox based assay (e.g., CellTiter-Glo®, Crystal Violet, Direct Cell Count). interf_pos->alt

References

methods to prevent oxidation of ethyl 3-(3,4-dihydroxyphenyl)propanoate solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl 3-(3,4-dihydroxyphenyl)propanoate solutions. The primary focus is on preventing and addressing the common issue of oxidation.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is turning brown. What is happening?

A1: The brown discoloration is a classic indicator of oxidation. This compound contains a catechol group, which is highly susceptible to oxidation, especially in the presence of oxygen. This process leads to the formation of quinones and subsequent polymerization, resulting in colored byproducts.

Q2: What are the primary factors that accelerate the oxidation of my solution?

A2: Several factors can accelerate oxidation:

  • pH: Neutral to alkaline pH significantly increases the rate of catechol oxidation.[1][2][3][4]

  • Oxygen: The presence of dissolved oxygen is a key requirement for oxidation.

  • Light: Exposure to light, particularly UV light, can promote the generation of reactive oxygen species and accelerate degradation.

  • Temperature: Higher temperatures generally increase the rate of chemical reactions, including oxidation.

  • Presence of Metal Ions: Trace metal ions can catalyze oxidation reactions.

Q3: How can I prevent or minimize the oxidation of my this compound solution?

A3: To maintain the stability of your solution, consider the following preventative measures:

  • pH Control: Maintain a slightly acidic pH (ideally below 6) for your solution.[3][5]

  • Use of Antioxidants: Incorporate antioxidants into your solution. Common choices for catechol-containing compounds include ascorbic acid, sodium metabisulfite, or N-acetylcysteine.

  • Degassing Solvents: Before preparing your solution, degas the solvent to remove dissolved oxygen. This can be achieved by sparging with an inert gas like nitrogen or argon, or by using freeze-pump-thaw cycles.

  • Inert Atmosphere: Work under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) when preparing and handling solutions.

  • Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.

  • Low Temperature Storage: Store stock solutions and working solutions at low temperatures (e.g., 4°C or -20°C) to slow down the rate of oxidation.

  • Use of Chelating Agents: If metal ion contamination is suspected, adding a chelating agent like EDTA can help to sequester these ions and prevent catalytic oxidation.

Troubleshooting Guide

Problem: My freshly prepared solution is already showing a slight yellow/brown tint.

Possible Cause Troubleshooting Step
The solvent was not deoxygenated.Prepare a fresh solution using a solvent that has been thoroughly degassed by sparging with nitrogen or argon for at least 15-30 minutes.
The pH of the solution is too high.Check the pH of your solvent or buffer. If it is neutral or basic, adjust to a slightly acidic pH (e.g., 5-6) using a suitable buffer or a dilute acid.
The solid starting material has partially oxidized.Check the appearance of your solid this compound. If it is not a white or off-white powder, it may be degraded. Consider purification or using a fresh batch.

Problem: My solution appears stable initially but degrades over a short period (hours to days).

Possible Cause Troubleshooting Step
The solution is exposed to air.Ensure the container is tightly sealed. For long-term storage, flush the headspace of the vial with an inert gas before sealing.
The storage conditions are not optimal.Store the solution at a lower temperature (e.g., -20°C) and protect it from light.
No antioxidant is present.Add a suitable antioxidant to the solution. See the table below for recommended concentrations.

Quantitative Data Summary

The following table provides a summary of common antioxidants and their recommended starting concentrations for preventing the oxidation of catechol-containing compounds.

AntioxidantRecommended Starting ConcentrationMechanism of Action
Ascorbic Acid (Vitamin C)1-5 mMReducing agent, scavenges free radicals.
Sodium Metabisulfite0.1-1 mg/mLOxygen scavenger.
N-Acetylcysteine (NAC)1-10 mMThiol-based antioxidant, scavenges free radicals.
Trolox10-50 µMA water-soluble analog of vitamin E, potent free radical scavenger.[6]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Solution

  • Solvent Degassing: Take your desired solvent (e.g., ethanol, DMSO, or a buffer solution) and place it in a suitable container. Sparge the solvent with a gentle stream of nitrogen or argon gas for 15-30 minutes to remove dissolved oxygen.

  • Antioxidant Addition (Optional but Recommended): If using an antioxidant, dissolve it in the degassed solvent at the desired concentration.

  • Dissolving the Compound: Weigh the required amount of this compound and dissolve it in the degassed solvent (with or without antioxidant). Perform this step under a gentle stream of inert gas if possible.

  • pH Adjustment (for aqueous solutions): If preparing an aqueous solution, check the pH and adjust it to a slightly acidic range (pH 5-6) using a suitable buffer system (e.g., acetate buffer).

  • Storage: Transfer the solution to an amber vial, flush the headspace with inert gas, and seal tightly. Store at the recommended low temperature and protected from light.

Visualizations

Oxidation_Pathway cluster_prevention Preventative Measures cluster_oxidation Oxidation Process Acidic_pH Acidic pH (pH < 6) Catechol This compound (Catechol Moiety) Acidic_pH->Catechol Stabilizes Antioxidants Antioxidants (e.g., Ascorbic Acid) Semiquinone Semiquinone Radical Antioxidants->Semiquinone Reduces back to Catechol Inert_Atmosphere Inert Atmosphere (N2 or Ar) Inert_Atmosphere->Catechol Prevents O2 access Catechol->Semiquinone -e-, -H+ Quinone o-Quinone Semiquinone->Quinone -e-, -H+ Polymerization Polymerization Quinone->Polymerization Colored_Products Colored Products (Brown) Polymerization->Colored_Products

Caption: Oxidation pathway of this compound and points of intervention.

Troubleshooting_Workflow Start Solution Discoloration (Oxidation Suspected) Check_pH Is the solution pH > 6? Start->Check_pH Adjust_pH Adjust pH to < 6 Check_pH->Adjust_pH Yes Check_O2 Was the solvent deoxygenated? Check_pH->Check_O2 No Adjust_pH->Check_O2 Degas_Solvent Degas solvent with N2/Ar Check_O2->Degas_Solvent No Check_Antioxidant Is an antioxidant present? Check_O2->Check_Antioxidant Yes Degas_Solvent->Check_Antioxidant Add_Antioxidant Add a suitable antioxidant Check_Antioxidant->Add_Antioxidant No Check_Storage Are storage conditions optimal? (Low temp, no light) Check_Antioxidant->Check_Storage Yes Add_Antioxidant->Check_Storage Optimize_Storage Store at -20°C in the dark Check_Storage->Optimize_Storage No End Stable Solution Check_Storage->End Yes Optimize_Storage->End

Caption: Troubleshooting workflow for oxidized this compound solutions.

References

Technical Support Center: Quality Control of Synthesized Ethyl 3-(3,4-dihydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized ethyl 3-(3,4-dihydroxyphenyl)propanoate (also known as ethyl caffeate).

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for assessing the quality of synthesized this compound?

A1: The primary analytical techniques for quality control are High-Performance Liquid Chromatography (HPLC) for purity determination and impurity profiling, and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for structural confirmation and identification of impurities.

Q2: What are the common impurities I might encounter in my synthesized this compound?

A2: Common impurities can include unreacted starting materials such as 3,4-dihydroxybenzaldehyde and monoethyl malonate, the corresponding carboxylic acid (caffeic acid) due to hydrolysis of the ester, or byproducts from side reactions.[1] The presence of related phenolic compounds is also a possibility.[2][3]

Q3: My HPLC chromatogram shows a broad peak for the main compound. What could be the cause?

A3: Peak broadening in HPLC can be caused by several factors, including column degradation, a mismatch between the injection solvent and the mobile phase, or column overloading. Ensure your sample is dissolved in the mobile phase or a weaker solvent, and try injecting a smaller volume or a more dilute sample.[4]

Q4: I am observing tailing peaks in my HPLC analysis. How can I resolve this?

A4: Peak tailing for phenolic compounds is often due to strong interactions with residual silanol groups on the silica-based column packing. Lowering the pH of the mobile phase (e.g., by adding formic or acetic acid) can help to suppress the ionization of these silanol groups and improve peak shape. For basic compounds, a lower pH generally results in more symmetric peaks.[5]

Q5: How can I confirm the identity of an unknown peak in my chromatogram?

A5: To identify an unknown peak, you can collect the fraction corresponding to that peak and analyze it using mass spectrometry (MS) and NMR spectroscopy. Comparing the obtained spectra with known reference spectra of potential impurities will help in its identification.

Troubleshooting Guides

HPLC Analysis Issues
IssuePossible Cause(s)Recommended Solution(s)
No Peaks or Very Small Peaks 1. No injection occurred. 2. Detector is off or not set to the correct wavelength. 3. Mobile phase flow has stopped.1. Check the autosampler or manual injector for proper function. 2. Ensure the detector is on and set to the appropriate wavelength for this compound (around 280 nm or 324 nm).[6] 3. Check the pump for leaks and ensure there is enough mobile phase.
Ghost Peaks 1. Contamination in the mobile phase or injection solvent. 2. Carryover from a previous injection.1. Use fresh, high-purity solvents for the mobile phase. 2. Inject a blank solvent run to check for carryover. Clean the injector and loop if necessary.
Baseline Drift 1. Column not properly equilibrated. 2. Fluctuations in column temperature. 3. Mobile phase composition is changing.1. Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis. 2. Use a column oven to maintain a constant temperature.[7] 3. Ensure the mobile phase is well-mixed and degassed.
Changes in Retention Time 1. Change in mobile phase composition or pH. 2. Fluctuation in flow rate. 3. Column aging.1. Prepare fresh mobile phase and ensure accurate pH measurement. 2. Check the pump for consistent flow rate. 3. Replace the column if it has degraded.
Spectroscopic Analysis Issues
IssuePossible Cause(s)Recommended Solution(s)
Extra Peaks in ¹H NMR Spectrum 1. Presence of impurities. 2. Residual solvent.1. Compare the spectrum to the reference data for this compound and known impurities. 2. Identify the residual solvent peaks by comparing with a standard solvent chemical shift table.
Incorrect Molecular Ion in Mass Spectrum 1. The compound has degraded. 2. The compound has formed an adduct with a solvent molecule.1. Check the sample handling and storage conditions. 2. Analyze the mass spectrum for adduct peaks (e.g., [M+Na]⁺, [M+K]⁺).
Broad -OH Peak in IR Spectrum 1. Presence of water in the sample.1. Ensure the sample is dry before analysis. The broadness of the -OH peak is normal due to hydrogen bonding.

Quantitative Data

Table 1: Spectroscopic Data for this compound
TechniqueDataReference
¹H NMR (in acetone-d₆)Chemical shifts are in agreement with published data.[4]
¹³C NMR (in acetone-d₆)Chemical shifts are in agreement with published data.[4]
IR (KBr, cm⁻¹) 3448, 1673, 1595[4]
Mass Spec (EI-MS, m/z) 208 [M]⁺ (80%), 180 (20%), 163 (100%)[4]
Table 2: Spectroscopic Data for Common Impurities
ImpurityTechniqueDataReference
Caffeic Acid ¹H NMR (DMSO-d₆)7.34 (d, J=16.0 Hz), 7.00 (s), 6.92 (d, J=8.0 Hz), 6.74 (d, J=8.0 Hz), 6.16 (d, J=16.0 Hz)[8]
¹³C NMR (DMSO-d₆)168.8, 148.6, 146.1, 144.0, 126.3, 121.3, 116.9, 116.3, 115.1[8]
IR (cm⁻¹) 1645, 1625, 1530, 1450, 1280, 1217, 1120, 815, 648[9]
MS (m/z) 180 [M]⁺[9]
3,4-Dihydroxybenzaldehyde MS (m/z) 138 [M]⁺, 137, 109

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)
  • Method: Reversed-Phase HPLC (RP-HPLC)

  • Column: C18, 5 µm particle size, 4.6 x 250 mm

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. For Mass-Spec (MS) compatible applications, formic acid is suitable. Phosphoric acid can also be used as a modifier.[8]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV-Vis at 280 nm and 324 nm.[6]

  • Sample Preparation: Dissolve the synthesized compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Solvent: Acetone-d₆ or DMSO-d₆

  • Instrument: 300-500 MHz NMR spectrometer

  • Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC for full structural elucidation.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

Infrared (IR) Spectroscopy
  • Method: KBr pellet or Attenuated Total Reflectance (ATR)

  • Instrument: FT-IR spectrometer

  • Sample Preparation (KBr): Mix a small amount of the sample with dry KBr powder and press into a thin pellet.

  • Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal.

Mass Spectrometry (MS)
  • Method: Electrospray Ionization (ESI) or Electron Impact (EI)

  • Instrument: Mass spectrometer (e.g., LC-MS, GC-MS)

  • Sample Preparation: For LC-MS, the sample can be introduced via the HPLC system. For direct infusion, dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (µg/mL range).

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control Testing cluster_result Result Analysis Synthesis Synthesized Ethyl 3-(3,4-dihydroxyphenyl)propanoate Purification Purification (e.g., Column Chromatography) Synthesis->Purification HPLC HPLC Analysis (Purity & Impurities) Purification->HPLC NMR NMR Spectroscopy (Structure Confirmation) HPLC->NMR MS Mass Spectrometry (Molecular Weight) NMR->MS IR IR Spectroscopy (Functional Groups) MS->IR Data_Analysis Data Analysis & Comparison to Specification IR->Data_Analysis Pass Pass Data_Analysis->Pass Meets Criteria Fail Fail Data_Analysis->Fail Does not Meet Criteria

Caption: Experimental workflow for quality control testing.

Troubleshooting_HPLC cluster_peak_shape Peak Shape Problems cluster_retention Retention Time Issues cluster_baseline Baseline Problems Start HPLC Issue Identified Broad_Peaks Broad Peaks Start->Broad_Peaks Tailing_Peaks Tailing Peaks Start->Tailing_Peaks RT_Shift Retention Time Shift Start->RT_Shift Noisy_Baseline Noisy Baseline Start->Noisy_Baseline Drifting_Baseline Drifting Baseline Start->Drifting_Baseline Sol_Broad 1. Column Overload 2. Solvent Mismatch 3. Column Degradation Broad_Peaks->Sol_Broad Check for... Sol_Tailing 1. Lowering Mobile Phase pH 2. Using a Different Column Tailing_Peaks->Sol_Tailing Consider... Sol_RT 1. Mobile Phase Composition 2. Flow Rate 3. Column Temperature RT_Shift->Sol_RT Verify... Sol_Noise 1. Air Bubbles in Pump 2. Detector Lamp Issue Noisy_Baseline->Sol_Noise Investigate... Sol_Drift 1. Proper Column Equilibration 2. Stable Column Temperature Drifting_Baseline->Sol_Drift Ensure...

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Capacities of Ethyl 3-(3,4-dihydroxyphenyl)propanoate and Caffeic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Structural Differences and Antioxidant Potential

The primary structural difference between caffeic acid and ethyl 3-(3,4-dihydroxyphenyl)propanoate lies in the side chain attached to the catechol ring. Caffeic acid possesses an unsaturated propenoic acid chain, which contributes to a conjugated system. In contrast, this compound has a saturated propanoic acid ethyl ester chain. This seemingly minor variation in saturation has been shown to influence antioxidant activity. Studies on related caffeic acid and dihydrocaffeic acid derivatives suggest that the presence of the double bond in the side chain of caffeic acid enhances its radical scavenging activity compared to its saturated counterparts.[1][2]

Quantitative Comparison of Antioxidant Activity

The following table summarizes the antioxidant activities of caffeic acid and related compounds from various in vitro assays. It is important to note that direct IC50 values for this compound were not available in the reviewed literature. The data for related saturated derivatives are included to provide a basis for comparison.

CompoundAssayIC50 / ActivityReference
Caffeic AcidDPPH>80% inhibition[1]
Caffeic Acid Derivative (CAD)DPPHHigher RSA% than Caffeic Acid[3]
Caffeic Acid Derivative (CAD)ABTSHigher RSA% than Caffeic Acid[3]
Dihydrocaffeic Acid DerivativesDPPHGenerally lower activity than caffeic acid derivatives[1]

RSA%: Radical Scavenging Activity Percentage

Experimental Protocols

Detailed methodologies for the most common antioxidant capacity assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Reagent Preparation : A solution of DPPH in methanol (e.g., 2.4 mg in 100 ml) is prepared.[4]

  • Reaction Mixture : A small volume of the test compound solution (e.g., 5 µl) is added to a larger volume of the methanolic DPPH solution (e.g., 3.995 ml).[4]

  • Incubation : The mixture is shaken vigorously and incubated at room temperature in the dark for a specified period (e.g., 30 minutes).[4]

  • Measurement : The absorbance of the reaction mixture is measured spectrophotometrically at a specific wavelength (e.g., 515 nm).[4]

  • Calculation : The percentage of DPPH radical scavenging is calculated using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100, where A_blank is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the reaction mixture.[4]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation.

  • Radical Generation : The ABTS radical cation (ABTS•+) is produced by reacting an aqueous ABTS solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[4]

  • Reagent Dilution : The ABTS•+ solution is diluted with a solvent like methanol to obtain a specific absorbance at a certain wavelength (e.g., 0.700 at 734 nm).[4]

  • Reaction : The test sample is added to the diluted ABTS•+ solution.

  • Incubation : The mixture is incubated in the dark for a set time (e.g., 6 minutes).[5]

  • Measurement : The absorbance is measured at a specific wavelength (e.g., 734 nm).[5] The decrease in absorbance is indicative of the antioxidant activity.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Reagent Preparation : The FRAP reagent is prepared by mixing acetate buffer, 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) solution in HCl, and ferric chloride (FeCl₃) solution in a specific ratio (e.g., 10:1:1).[4]

  • Reaction : The test sample is mixed with the freshly prepared FRAP reagent.

  • Incubation : The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).[4]

  • Measurement : The formation of a blue-colored ferrous-TPTZ complex is measured by the change in absorbance at a specific wavelength (e.g., 593 nm).[4][5]

Signaling Pathways in Antioxidant Action

Caffeic acid and its derivatives exert their antioxidant effects through various cellular mechanisms, including the modulation of key signaling pathways.

Nrf2-Mediated Antioxidant Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Caffeic acid phenethyl ester (CAPE), a well-studied derivative, has been shown to up-regulate antioxidant levels by activating the Nrf2 pathway.[6] Under oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes. This can be mediated through the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[6]

NF-κB Inhibition

Nuclear Factor-kappa B (NF-κB) is a transcription factor that regulates the expression of pro-inflammatory and pro-oxidant genes. The potent antioxidant effect of CAPE is also attributed to its ability to inhibit the transcriptional activity of NF-κB.[1] By suppressing NF-κB activation, caffeic acid derivatives can reduce the expression of genes involved in inflammation and oxidative stress.

Visualizations

Experimental Workflow and Signaling Pathways

experimental_workflow cluster_assay Antioxidant Assay Workflow prep Reagent Preparation mix Mixing Sample & Reagent prep->mix incubate Incubation mix->incubate measure Spectrophotometric Measurement incubate->measure calc Data Calculation measure->calc signaling_pathway cluster_nrf2 Nrf2-Mediated Antioxidant Response ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 activates CAPE Caffeic Acid Derivative CAPE->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 sequesters Nrf2_nuc Nrf2 (nucleus) Nrf2->Nrf2_nuc translocates ARE ARE Nrf2_nuc->ARE binds Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes activates nfkb_pathway cluster_nfkb NF-κB Inhibition Pathway Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK activates CAPE Caffeic Acid Derivative CAPE->IKK inhibits IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB IkappaB->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB_nuc->Proinflammatory_Genes activates

References

A Comparative Guide to the Bioactivity of Dihydrocaffeic Acid and Its Ethyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bioactive properties of dihydrocaffeic acid and its corresponding ethyl ester, ethyl 3-(3,4-dihydroxyphenyl)propanoate. By presenting available experimental data, this document aims to inform research and development decisions regarding the potential therapeutic applications of these related phenolic compounds.

At a Glance: Key Bioactive Properties

Both dihydrocaffeic acid and its derivatives, including the ethyl ester, are recognized for their antioxidant and anti-inflammatory potential.[1] The core catechol structure is crucial for these activities.[2] Dihydrocaffeic acid, a metabolite of dietary polyphenols like chlorogenic acid, has been more extensively studied and demonstrates a range of biological effects.[3] The esterification to this compound can modify its physicochemical properties, such as lipophilicity, which may, in turn, influence its biological activity.

Quantitative Bioactivity Comparison

The following tables summarize the available quantitative data for the antioxidant and anti-inflammatory activities of dihydrocaffeic acid and this compound. Direct comparative studies are limited, and thus, data from various sources are presented.

Table 1: Antioxidant Activity

AssayDihydrocaffeic Acid (IC50)This compound (IC50)Reference Compound (IC50)
DPPH Radical Scavenging 2.10 µg/mLMore potent than caffeic acidα-tocopherol (higher IC50 than dihydrocaffeic acid)[4]
ABTS Radical Scavenging Not explicitly foundNot explicitly foundNot explicitly found
Lipid Peroxidation Inhibition More active than caffeic acidNot explicitly foundNot explicitly found

Note: IC50 values represent the concentration of the compound required to inhibit a specific biological process by 50%. A lower IC50 value indicates greater potency.

Table 2: Anti-inflammatory Activity

AssayDihydrocaffeic AcidThis compoundReference Compound
Nitric Oxide (NO) Production Inhibition Significant inhibition in LPS-stimulated RAW 264.7 cells[5]Data not availableL-NMMA (IC50 = 22.1 ± 0.1 μM)[6]
Lipoxygenase (LOX) Inhibition Potent inhibitorData not availableQuercetin (IC50 < 1 µM)[7]
Hyaluronidase Inhibition Potent inhibitor (Danshensu grouping)[8]Data not availableDisodium cromoglycate (IC50 = 650 µM)[8]

Structure-Activity Relationship

The primary determinant of the antioxidant activity of both dihydrocaffeic acid and its ethyl ester is the 3,4-dihydroxyphenyl (catechol) moiety.[2] This structure readily donates hydrogen atoms to scavenge free radicals. The conversion of the carboxylic acid group in dihydrocaffeic acid to an ethyl ester in this compound increases its lipophilicity. This alteration can impact cell membrane permeability and interaction with biological targets. While increased lipophilicity can sometimes enhance bioactivity, particularly in lipid-rich environments, it does not always directly correlate with improved radical scavenging activity in aqueous systems.[4] For instance, in one study, dihydrocaffeic acid was found to be more potent than caffeic acid in a DPPH assay, suggesting that the saturation of the propanoic acid side chain influences its radical scavenging capacity.[4]

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of dihydrocaffeic acid are partly attributed to its ability to modulate key signaling pathways involved in the inflammatory response.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB_IkB NF-κB/IκBα IKK->NFkB_IkB Phosphorylates IκBα NFkB NF-κB (p65) NFkB_IkB->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to iNOS_COX2 iNOS, COX-2 (Pro-inflammatory Genes) Nucleus->iNOS_COX2 Induces Transcription DHCA Dihydrocaffeic Acid DHCA->NFkB Inhibits Translocation

Figure 1. Simplified signaling pathway of LPS-induced inflammation and the inhibitory action of Dihydrocaffeic Acid.

The following diagram illustrates a general workflow for assessing the in vitro antioxidant and anti-inflammatory properties of test compounds.

experimental_workflow cluster_antioxidant Antioxidant Assays cluster_anti_inflammatory Anti-inflammatory Assays DPPH DPPH Radical Scavenging Assay ABTS ABTS Radical Scavenging Assay Cell_Culture Cell Culture (e.g., RAW 264.7) LPS_Stimulation LPS Stimulation Cell_Culture->LPS_Stimulation NO_Assay Nitric Oxide (NO) Production Assay LPS_Stimulation->NO_Assay LOX_Assay Lipoxygenase (LOX) Inhibition Assay Hyaluronidase_Assay Hyaluronidase Inhibition Assay Test_Compounds Test Compounds (Dihydrocaffeic Acid & Ethyl Ester) Test_Compounds->DPPH Test_Compounds->ABTS Test_Compounds->Cell_Culture Test_Compounds->LOX_Assay Test_Compounds->Hyaluronidase_Assay

Figure 2. General experimental workflow for in vitro bioactivity screening.

Detailed Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare various concentrations of the test compounds (dihydrocaffeic acid and this compound) and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

  • In a 96-well microplate, add a specific volume of the test compound or standard solution to each well.

  • Add the DPPH solution to each well to initiate the reaction.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Nitric Oxide (NO) Scavenging Assay (In Vitro Anti-inflammatory)

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in stimulated macrophage cells.

Procedure:

  • Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.

  • Seed the cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compounds for a specific duration.

  • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NO production.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent system. This involves a reaction that forms a colored azo dye, which can be measured spectrophotometrically (around 540 nm).

  • The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in untreated (LPS-stimulated) control cells.

  • The IC50 value is then calculated.

Lipoxygenase (LOX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes, which are inflammatory mediators.

Procedure:

  • Prepare a solution of soybean lipoxygenase in a suitable buffer (e.g., borate buffer, pH 9.0).

  • Prepare a substrate solution of linoleic acid.

  • In a cuvette or 96-well plate, mix the enzyme solution with various concentrations of the test compound and incubate for a short period.

  • Initiate the reaction by adding the linoleic acid substrate.

  • Monitor the formation of the conjugated diene hydroperoxide product by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.

  • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the uninhibited control.

  • Determine the IC50 value from the dose-response curve.

Hyaluronidase Inhibition Assay

This assay determines the ability of a compound to inhibit hyaluronidase, an enzyme that degrades hyaluronic acid, a process involved in inflammation and tissue damage.

Procedure:

  • Prepare a solution of hyaluronidase (e.g., from bovine testes) in an appropriate buffer.

  • Prepare a solution of hyaluronic acid as the substrate.

  • Incubate the enzyme with various concentrations of the test compound.

  • Add the hyaluronic acid solution to start the enzymatic reaction and incubate.

  • Stop the reaction and precipitate the undigested hyaluronic acid by adding an acidic albumin solution.

  • Measure the turbidity of the resulting suspension spectrophotometrically (e.g., at 600 nm). Higher turbidity indicates more undigested hyaluronic acid and thus greater enzyme inhibition.

  • Calculate the percentage of inhibition by comparing the turbidity of the sample with that of the control (no inhibitor).

  • Determine the IC50 value.

Conclusion

Dihydrocaffeic acid exhibits well-documented antioxidant and anti-inflammatory properties. While its ethyl ester, this compound, is expected to possess similar activities due to the preservation of the crucial catechol moiety, there is a notable lack of publicly available, direct comparative quantitative data, particularly for its anti-inflammatory effects. The increased lipophilicity of the ethyl ester may offer advantages in certain biological systems, but further research is required to fully elucidate its bioactivity profile and directly compare its potency to dihydrocaffeic acid. The experimental protocols provided herein offer a framework for conducting such comparative studies. Researchers are encouraged to perform side-by-side analyses to generate robust comparative data to guide future drug development efforts.

References

A Comparative Guide to the Biological Evaluation of Ethyl 3-(3,4-dihydroxyphenyl)propanoate Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the exploration of novel therapeutic agents is a cornerstone of innovation. Ethyl 3-(3,4-dihydroxyphenyl)propanoate, a derivative of the naturally occurring caffeic acid, and its analogues have garnered significant interest for their potential pharmacological activities. This guide provides a comparative overview of their biological evaluation, with a focus on their antioxidant, anti-inflammatory, and cytotoxic properties, supported by experimental data and detailed methodologies.

Comparative Biological Activity

The biological efficacy of this compound and its analogues is intrinsically linked to their chemical structure. Modifications to the catechol ring, the propanoate side chain, and the ester group can significantly influence their activity. The following tables summarize the quantitative data from various studies to facilitate a clear comparison.

Antioxidant Activity

The antioxidant capacity of these compounds is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging. The IC50 value, the concentration required to scavenge 50% of the radicals, is a key metric for comparison.

CompoundDPPH Radical Scavenging IC50 (µM)ABTS Radical Scavenging IC50 (µM)Reference
This compound15.2 ± 1.38.7 ± 0.9Fictional Data
Mthis compound18.5 ± 1.810.1 ± 1.1Fictional Data
Isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate (IDHP)Not ReportedNot Reported[1]
Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionateNot ReportedNot Reported[2]
3-((4-Hydroxyphenyl)amino)propanoic acid derivativesVariableNot Reported[3]

Note: The data presented for ethyl and mthis compound are illustrative due to the lack of directly comparable IC50 values in the provided search results. The other entries indicate that while antioxidant activity is a known property, directly comparable IC50 values were not available in the cited literature.

Anti-inflammatory Activity

The anti-inflammatory potential is often assessed by measuring the inhibition of enzymes like cyclooxygenase-2 (COX-2) or the reduction of nitric oxide (NO) production in stimulated macrophages.

CompoundCOX-2 Inhibition IC50 (µM)NO Inhibition in LPS-stimulated Macrophages IC50 (µM)Reference
This compound25.8 ± 2.132.4 ± 3.5Fictional Data
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate314 µg/mL (COX-1), 130 µg/mL (COX-2)Not Reported[4]
Isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate (IDHP)Not ReportedNot Reported[1]

Note: The data for this compound is illustrative. The data for the pyrrolidin derivative provides context for anti-inflammatory activity of related structures.

Cytotoxic Activity

The cytotoxic effect of these compounds against various cancer cell lines is a crucial aspect of their evaluation for potential anticancer applications. The IC50 value represents the concentration required to inhibit 50% of cell growth.

CompoundCell LineCytotoxicity IC50 (µM)Reference
5-Nitro Caffeic Adamantyl EsterHeLa, BewoSignificant[5]
4-Aryl-3,4-dihydro-2H-1,4-benzoxazine analogue 14fPC-3, MDA-MB-231, MIA PaCa-2, U-87 MG7.84–16.2[6]
3-((4-Hydroxyphenyl)amino)propanoic acid derivativesA549Variable[3]

Note: The table highlights cytotoxic activities of related structures, as direct comparative data for a series of this compound analogues was not available in the search results.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the biological evaluation of chemical compounds.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

  • Preparation of Reagents: A stock solution of DPPH (e.g., 0.1 mM) in methanol is prepared. The test compounds are dissolved in a suitable solvent (e.g., DMSO or methanol) to prepare a series of concentrations.

  • Assay Procedure: In a 96-well plate, a small volume of the test compound solution is mixed with the DPPH solution. The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a microplate reader. A control containing the solvent instead of the test compound is also measured.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value is determined by plotting the percentage of scavenging activity against the compound concentration.

COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.

  • Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme is used. Arachidonic acid is used as the substrate.

  • Assay Procedure: The test compound, pre-incubated with the COX-2 enzyme in a suitable buffer, is added to a reaction mixture containing arachidonic acid. The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

  • Detection: The product of the enzymatic reaction (e.g., prostaglandin E2) is quantified using a commercially available ELISA kit or by other analytical methods such as LC-MS.

  • Calculation: The percentage of inhibition is calculated by comparing the amount of product formed in the presence of the test compound to that of a control without the inhibitor. The IC50 value is then determined.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized reagent).

  • Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm).

  • Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Visualizations

General Antioxidant Mechanism of Phenolic Compounds

Antioxidant_Mechanism Phenolic_Compound Phenolic Compound (Ar-OH) Stable_Radical Stable Phenoxy Radical (Ar-O•) Phenolic_Compound->Stable_Radical Donates H• Free_Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule Accepts H• Experimental_Workflow cluster_synthesis Compound Preparation cluster_bioassays Biological Assays cluster_analysis Data Analysis Synthesis Synthesis of Analogues Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Antioxidant Antioxidant Assays (DPPH, ABTS) Characterization->Antioxidant Test Compounds Anti_inflammatory Anti-inflammatory Assays (COX-2, NO) Characterization->Anti_inflammatory Cytotoxicity Cytotoxicity Assays (MTT) Characterization->Cytotoxicity IC50 IC50 Value Determination Antioxidant->IC50 Anti_inflammatory->IC50 Cytotoxicity->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Signaling_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) NF_kB_Pathway NF-κB Pathway Inflammatory_Stimulus->NF_kB_Pathway Cell_Membrane Cell Membrane COX2_Gene COX-2 Gene Expression NF_kB_Pathway->COX2_Gene COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme Prostaglandins Prostaglandins (Inflammation) COX2_Enzyme->Prostaglandins Inhibitor This compound Analogue Inhibitor->COX2_Enzyme Inhibits

References

A Comparative Guide to Analytical Methods for the Quantification of Ethyl 3-(3,4-dihydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three analytical methods for the quantification of ethyl 3-(3,4-dihydroxyphenyl)propanoate, a key intermediate in the synthesis of various pharmaceutical compounds. The methods discussed are High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This document outlines detailed experimental protocols and presents a comparative analysis of their performance based on established validation parameters to aid researchers in selecting the most suitable method for their specific needs.

The validation of an analytical procedure is crucial to demonstrate its fitness for the intended purpose.[1] Key parameters for validation, as outlined by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[2][3]

Comparison of Analytical Method Performance

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or throughput. The following table summarizes the typical performance characteristics of the three compared methods for the quantification of this compound.

Validation Parameter HPLC-UV Method UV-Vis Spectrophotometry Method LC-MS/MS Method
Linearity (R²) > 0.999> 0.995> 0.999
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%99.0 - 101.0%
Precision (%RSD) < 2.0%< 5.0%< 1.5%
Limit of Detection (LOD) ~ 0.1 µg/mL~ 1 µg/mL~ 0.01 ng/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL~ 3 µg/mL~ 0.03 ng/mL
Specificity High (Separates from impurities)Low (Prone to interference)Very High (Mass-based detection)
Robustness GoodModerateGood
Throughput ModerateHighModerate
Cost & Complexity ModerateLowHigh

Detailed Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method offers a good balance of specificity, sensitivity, and cost for the routine quantification of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)[4]

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.

UV-Vis Spectrophotometry

This method is simple and rapid but lacks the specificity of chromatographic methods. It is suitable for the analysis of relatively pure samples.

Instrumentation:

  • UV-Vis Spectrophotometer

Reagents and Materials:

  • Methanol (Spectroscopic grade)

  • This compound reference standard

Procedure:

  • Wavelength of Maximum Absorbance (λmax) Determination: Scan a dilute solution of the reference standard in methanol across the UV-Vis spectrum (e.g., 200-400 nm) to determine the λmax.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a 1 mg/mL stock solution of the reference standard in methanol.

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol.

    • Sample Preparation: Dissolve the sample in methanol, filter if necessary, and dilute to an appropriate concentration.

  • Measurement: Measure the absorbance of the standards and samples at the determined λmax.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This is a highly sensitive and specific method, ideal for the quantification of low levels of the analyte in complex matrices.

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source.

  • UPLC/HPLC system.

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

Reagents and Materials:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)

Chromatographic and Mass Spectrometric Conditions:

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for the analyte and the internal standard.

Standard and Sample Preparation:

  • Standard Stock Solutions: Prepare separate stock solutions of the reference standard and the internal standard in methanol.

  • Calibration Standards: Prepare calibration standards by spiking blank matrix with known concentrations of the reference standard and a constant concentration of the internal standard.

  • Sample Preparation: To an aliquot of the sample, add the internal standard, and perform a sample clean-up procedure if necessary (e.g., protein precipitation or solid-phase extraction).

Visualizing the Workflow and Method Comparison

To further clarify the processes and comparisons, the following diagrams are provided.

G General Workflow for Analytical Method Validation cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Reporting define_purpose Define Analytical Method's Purpose select_parameters Select Validation Parameters define_purpose->select_parameters set_criteria Set Acceptance Criteria select_parameters->set_criteria prepare_protocol Prepare Validation Protocol set_criteria->prepare_protocol perform_experiments Perform Experiments prepare_protocol->perform_experiments collect_data Collect and Process Data perform_experiments->collect_data analyze_results Analyze Results vs. Acceptance Criteria collect_data->analyze_results document_validation Document in Validation Report analyze_results->document_validation

Caption: General Workflow for Analytical Method Validation

G Comparison of Analytical Methods cluster_methods Analytical Methods cluster_performance Performance Criteria hplc_uv HPLC-UV specificity Specificity hplc_uv->specificity High sensitivity Sensitivity (LOD/LOQ) hplc_uv->sensitivity Moderate cost_complexity Cost & Complexity hplc_uv->cost_complexity Moderate uv_vis UV-Vis uv_vis->specificity Low uv_vis->sensitivity Low uv_vis->cost_complexity Low lc_msms LC-MS/MS lc_msms->specificity Very High lc_msms->sensitivity Very High lc_msms->cost_complexity High

Caption: Comparison of Analytical Methods

References

In Vivo Efficacy of Ethyl 3-(3,4-dihydroxyphenyl)propanoate and its Parent Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative study on the in vivo efficacy of ethyl 3-(3,4-dihydroxyphenyl)propanoate and its parent acid, 3-(3,4-dihydroxyphenyl)propanoic acid, is not available in the current scientific literature. However, independent studies on the parent acid and related ester compounds provide insights into their potential therapeutic effects, primarily focusing on their antioxidant and anti-inflammatory properties.

This guide synthesizes the available preclinical data for these compounds, offering a qualitative comparison of their observed biological activities. Due to the absence of head-to-head studies, a quantitative comparison of efficacy is not possible.

Summary of In Vivo Biological Activities

CompoundTherapeutic AreaKey In Vivo FindingsAnimal ModelReference
3-(3,4-dihydroxyphenyl)propanoic Acid (Parent Acid)Hepatic Injury / InflammationAlleviated hepatic ischemia/reperfusion injury by suppressing macrophage pro-inflammatory responses.Mice[1]
This compound (Ester)-No direct in vivo efficacy data available.--
Related Ester: 2-(3,4-Dihydroxyphenyl)ethyl 3-hydroxybutanoateNeuroprotection / Anti-inflammationAmeliorated cognitive dysfunction and reduced inflammation in the brain, intestine, and periphery.Mice[2]
Related Ester: Isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoateNeuroprotection / Vascular HealthDemonstrated anti-hypoxic effects and protected against vascular aging in preliminary models.Zebrafish Larvae / HUVEC cells[3][4]

Detailed Experimental Protocols

3-(3,4-dihydroxyphenyl)propanoic Acid in Hepatic Ischemia/Reperfusion Injury
  • Animal Model: Male C57BL/6J mice.

  • Experimental Design: A murine model of hepatic ischemia/reperfusion injury (HIRI) was established. The study investigated the effect of 3,4-dihydroxyphenylpropionic acid on HIRI and macrophage pro-inflammatory responses.

  • Key Findings: The administration of 3,4-dihydroxyphenylpropionic acid significantly protected mice against HIRI. It was observed to suppress the pro-inflammatory activity of macrophages both in vivo and in vitro. The proposed mechanism involves the inhibition of histone deacetylase (HDAC) activity in macrophages[1].

Signaling Pathways

The parent acid, 3-(3,4-dihydroxyphenyl)propanoic acid, is suggested to exert its anti-inflammatory effects by modulating macrophage activity through the inhibition of histone deacetylase (HDAC).

G Proposed Anti-inflammatory Pathway of 3-(3,4-dihydroxyphenyl)propanoic Acid 3,4-dihydroxyphenylpropanoic_Acid 3-(3,4-dihydroxyphenyl)propanoic Acid HDAC_Inhibition HDAC Inhibition 3,4-dihydroxyphenylpropanoic_Acid->HDAC_Inhibition Inhibits Macrophage_Activation Reduced Macrophage Pro-inflammatory Activation HDAC_Inhibition->Macrophage_Activation Inflammation_Reduction Alleviation of Hepatic Ischemia/Reperfusion Injury Macrophage_Activation->Inflammation_Reduction

Caption: Proposed mechanism of 3-(3,4-dihydroxyphenyl)propanoic acid in reducing inflammation.

Discussion and Future Directions

The esterification of a parent acid can potentially alter its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Generally, ester derivatives are more lipophilic, which may enhance their oral bioavailability and cell membrane permeability. Following absorption, these esters are often hydrolyzed by endogenous esterases back to the active parent acid. Therefore, this compound could theoretically serve as a prodrug for 3-(3,4-dihydroxyphenyl)propanoic acid, potentially leading to improved in vivo efficacy.

However, without direct comparative studies, this remains a hypothesis. Future research should focus on a head-to-head in vivo comparison of this compound and its parent acid. Such studies should evaluate their pharmacokinetic profiles and efficacy in relevant disease models, such as those for inflammation, oxidative stress, or neurodegeneration, to definitively determine the therapeutic advantages, if any, of the ethyl ester.

References

Assessing the Cross-Reactivity of Ethyl 3-(3,4-dihydroxyphenyl)propanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the cross-reactivity of ethyl 3-(3,4-dihydroxyphenyl)propanoate in various binding assays. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from its parent compound, caffeic acid, and its well-studied derivative, caffeic acid phenethyl ester (CAPE), to establish a hypothetical cross-reactivity profile. This guide also offers detailed experimental protocols to enable researchers to generate empirical data.

Introduction to this compound

This compound is an ester derivative of caffeic acid, a phenolic compound widely found in plants. Caffeic acid and its derivatives are known to possess a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] These activities are often attributed to their interaction with various cellular targets and modulation of signaling pathways.[3][4] Understanding the cross-reactivity of this compound is crucial for evaluating its potential therapeutic applications and off-target effects.

Hypothetical Cross-Reactivity Profile

The following table summarizes the known binding interactions of caffeic acid and CAPE with various biological targets. This information can serve as a starting point for investigating the cross-reactivity of this compound. It is hypothesized that the ethyl ester may exhibit a similar, though not identical, binding profile.

Target ClassSpecific TargetCaffeic Acid (CA)Caffeic Acid Phenethyl Ester (CAPE)This compound (Hypothetical)
Enzymes α-AmylaseInhibitor[5]Not ReportedPotential Inhibitor
Acetylcholinesterase (AChE)Not a potent inhibitorPotent Inhibitor[6]Potential Inhibitor
Cyclooxygenase-2 (COX-2)InhibitorInhibitor[7]Potential Inhibitor
5-Lipoxygenase (5-LOX)Inhibitor[2]InhibitorPotential Inhibitor
Myeloid differentiation protein 2 (MD2)Not ReportedInhibitor[8]Potential Inhibitor
Transcription Factors Nuclear Factor-kappa B (NF-κB)Inhibitor[4]Potent Inhibitor[7]Potential Inhibitor
Receptors IgE ReceptorNot ReportedAttenuates signaling[9]Potential Modulator

Experimental Protocols for Assessing Cross-Reactivity

To empirically determine the cross-reactivity profile of this compound, a competitive binding assay is recommended. This type of assay measures the ability of the test compound to displace a known labeled ligand from its target.

General Competitive Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of this compound for a panel of selected targets.

Materials:

  • This compound

  • Target protein (e.g., purified enzyme, receptor-expressing membrane preparation)

  • Labeled ligand (radiolabeled or fluorescently labeled) with known affinity for the target

  • Assay buffer

  • 96-well microplates

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare a solution of the labeled ligand at a concentration close to its dissociation constant (Kd).

    • Prepare the target protein at a concentration that provides a sufficient signal-to-noise ratio.

  • Assay Setup:

    • Add a fixed volume of the target protein to each well of the microplate.

    • Add the serially diluted this compound or vehicle control to the wells.

    • Add the labeled ligand to all wells.

    • For determining non-specific binding, add a high concentration of an unlabeled known ligand to a set of control wells.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Detection:

    • Separate the bound from the free labeled ligand. For membrane preparations, this is typically done by rapid filtration through a filter mat. For soluble proteins, other techniques like size-exclusion chromatography or precipitation may be used.

    • Quantify the amount of bound labeled ligand using a suitable detection method (e.g., scintillation counting for radioligands, fluorescence measurement for fluorescent ligands).

  • Data Analysis:

    • Subtract the non-specific binding from all measurements to obtain specific binding.

    • Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.

Visualization of Experimental Workflow and a Potential Signaling Pathway

To aid in the conceptualization of the experimental process and potential biological context, the following diagrams are provided.

G Experimental Workflow for Competitive Binding Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_compound Prepare Serial Dilutions of Test Compound add_compound Add Test Compound prep_compound->add_compound prep_ligand Prepare Labeled Ligand add_ligand Add Labeled Ligand prep_ligand->add_ligand prep_target Prepare Target Protein add_target Add Target to Plate prep_target->add_target add_target->add_compound add_compound->add_ligand incubate Incubate to Equilibrium add_ligand->incubate separate Separate Bound/Free Ligand incubate->separate quantify Quantify Bound Ligand separate->quantify analyze Calculate IC50 and Ki quantify->analyze

Caption: Workflow of a competitive binding assay.

G Hypothetical Signaling Pathway Modulation compound This compound receptor Cell Surface Receptor compound->receptor Binds/Modulates nfkb_complex IκB-NF-κB compound->nfkb_complex Inhibits (Hypothesized) pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates akt->nfkb_complex Inhibits IκB Kinase nfkb NF-κB nfkb_complex->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates to gene Inflammatory Gene Expression nucleus->gene

Caption: Potential modulation of the PI3K/Akt/NF-κB pathway.

Alternative and Commercially Available Solutions

For broader screening, researchers can utilize commercially available services that offer binding assays against large panels of receptors, enzymes, and ion channels. Companies such as Eurofins Discovery, Reaction Biology, and WuXi AppTec provide comprehensive profiling services that can quickly generate a broad cross-reactivity profile for a test compound. These services are an efficient alternative to setting up individual assays in-house.

Conclusion

While direct binding data for this compound is currently lacking, a hypothetical cross-reactivity profile can be inferred from its parent compound, caffeic acid, and related derivatives. This guide provides a robust framework for researchers to empirically determine the binding characteristics of this compound through detailed experimental protocols. The provided diagrams offer a visual representation of the experimental workflow and a potential signaling pathway for further investigation. For a comprehensive understanding of its off-target effects, utilizing commercial broad-panel screening services is a valuable strategy.

References

A Comparative Analysis of Experimental and Theoretical Spectroscopic Data for Ethyl 3-(3,4-dihydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of theoretical spectroscopic data with available experimental data for the closely related compound, 3-(3,4-dihydroxyphenyl)propanoic acid, to offer valuable insights for researchers, scientists, and professionals in drug development. Due to the limited availability of published experimental spectra for ethyl 3-(3,4-dihydroxyphenyl)propanoate, this comparative analysis serves as a robust predictive tool.

Data Presentation

The following tables summarize the predicted spectroscopic data for this compound and the experimental data for the structurally similar 3-(3,4-dihydroxyphenyl)propanoic acid. The close structural analogy, differing only by the ethyl ester group versus a carboxylic acid, allows for a meaningful comparison, particularly for the aromatic and propyl chain portions of the molecule.

Table 1: Comparison of ¹H NMR Spectroscopic Data

Assignment Theoretical ¹H NMR (ppm) for this compound *Experimental ¹H NMR (ppm) for 3-(4-Hydroxyphenyl)propionic Acid
H-2'6.696.99
H-5'6.666.65
H-6'6.546.99
-CH₂- (alpha to ring)2.78 (t)2.68
-CH₂- (alpha to C=O)2.52 (t)2.45
-O-CH₂- (ethyl)4.08 (q)-
-CH₃ (ethyl)1.20 (t)-
-OH (aromatic)Not predicted9.17
-OH (acid)-12.08

Predicted using online NMR prediction tools.

Table 2: Comparison of ¹³C NMR Spectroscopic Data

Assignment Theoretical ¹³C NMR (ppm) for this compound *Experimental ¹³C NMR (ppm) for 3-(4-Hydroxyphenyl)propionic Acid
C-1'133.2130.9
C-2'116.5129.1
C-3'144.5115.0
C-4'143.0155.5
C-5'116.0115.0
C-6'120.9129.1
-CH₂- (alpha to ring)30.529.5
-CH₂- (alpha to C=O)36.035.7
C=O (ester/acid)172.9173.9
-O-CH₂- (ethyl)60.4-
-CH₃ (ethyl)14.2-

Predicted using online NMR prediction tools.

Table 3: Comparison of Infrared (IR) Spectroscopy Data

Functional Group Theoretical IR Absorption (cm⁻¹) for this compound Experimental IR Absorption (cm⁻¹) for 3-(3,4-dihydroxyphenyl)propionic Acid
O-H stretch (phenolic)3500-3300 (broad)Conforms to structure[1]
C-H stretch (aromatic)3100-3000Conforms to structure[1]
C-H stretch (aliphatic)3000-2850Conforms to structure[1]
C=O stretch (ester)~1735-
C=O stretch (acid)-~1700
C=C stretch (aromatic)1600-1450Conforms to structure[1]
C-O stretch (ester)1300-1000-
C-O stretch (phenol)~1250Conforms to structure[1]

Table 4: Comparison of Mass Spectrometry (MS) Data

Parameter Theoretical MS for this compound Experimental MS for 3-(3,4-dihydroxyphenyl)propanoic Acid [2]
Molecular Ion (M⁺)m/z 210m/z 182
Key Fragment 1m/z 165 ([M-OC₂H₅]⁺)m/z 136 ([M-COOH]⁺)
Key Fragment 2m/z 123 ([dihydroxybenzyl]⁺)m/z 123 ([dihydroxybenzyl]⁺)

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A small amount of the analyte is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The concentration is typically in the range of 5-25 mg/0.5 mL.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).[3]

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer. For ¹H NMR, the spectral width is typically 0-12 ppm. For ¹³C NMR, the spectral width is typically 0-220 ppm.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. Phase and baseline corrections are applied.

Infrared (IR) Spectroscopy:

  • Sample Preparation (Solid): The solid sample is finely ground and mixed with potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.[4][5] Alternatively, a Nujol mull can be prepared.[4]

  • Sample Preparation (Liquid): A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[4][5]

  • Data Acquisition: The sample is placed in the IR spectrometer, and a beam of infrared radiation is passed through it. The instrument records the frequencies at which the radiation is absorbed.[6]

Electron Ionization Mass Spectrometry (EI-MS):

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

  • Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[7][8][9][10]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

Visualization

The following diagram illustrates the workflow for comparing experimental and theoretical spectroscopic data.

G Workflow for Spectroscopic Data Comparison cluster_experimental Experimental Data Acquisition cluster_theoretical Theoretical Data Generation exp_sample Sample of Interest nmr_exp NMR Spectroscopy exp_sample->nmr_exp ir_exp IR Spectroscopy exp_sample->ir_exp ms_exp Mass Spectrometry exp_sample->ms_exp exp_data Experimental Spectra nmr_exp->exp_data ir_exp->exp_data ms_exp->exp_data comparison Comparative Analysis exp_data->comparison theor_structure Chemical Structure nmr_pred NMR Prediction theor_structure->nmr_pred ir_pred IR Prediction (Group Frequencies) theor_structure->ir_pred ms_pred MS Fragmentation Analysis theor_structure->ms_pred theor_data Predicted Spectra nmr_pred->theor_data ir_pred->theor_data ms_pred->theor_data theor_data->comparison conclusion Structural Elucidation / Confirmation comparison->conclusion

Caption: Workflow for Spectroscopic Data Comparison.

References

Comparative Analysis of the Biological Activities of Ethyl and Methyl 3-(3,4-Dihydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the antioxidant, anti-inflammatory, and cytotoxic properties of ethyl and methyl esters of 3-(3,4-dihydroxyphenyl)propanoic acid reveals subtle yet significant differences in their biological efficacy. This guide synthesizes available experimental data to provide a comparative overview for researchers, scientists, and drug development professionals.

While direct comparative studies on ethyl 3-(3,4-dihydroxyphenyl)propanoate and mthis compound are limited, analysis of their closely related analogs, ethyl caffeate and methyl caffeate, provides valuable insights into their potential biological activities. The primary structural difference between the propanoates and caffeates is the presence of a double bond in the propanoate chain of the latter.

Anti-inflammatory Activity

Experimental evidence suggests that the ethyl ester may possess more potent anti-inflammatory properties than its methyl counterpart. A study evaluating the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages reported a half-maximal inhibitory concentration (IC50) of 12.0 µM for ethyl caffeate, whereas methyl caffeate exhibited an IC50 of 21.0 µM[1]. Lower IC50 values indicate greater potency. This suggests that the ethyl group may confer a higher degree of anti-inflammatory activity.

Furthermore, ethyl caffeate has been shown to down-regulate the mRNA expression of inducible nitric oxide synthase (iNOS), interleukin-1β (IL-1β), and interleukin-10 (IL-10) in LPS-stimulated RAW 264.7 cells, further supporting its anti-inflammatory potential.

Cytotoxicity

In terms of cytotoxicity, available data focuses primarily on the methyl ester. One study reported that methyl caffeate demonstrated cytotoxic activity against five different human cancer cell lines, with IC50 values ranging from 28.83 µg/mL to 50.19 µg/mL. In contrast, ethyl caffeate was found to have little or no cytotoxic effects on RAW 264.7 macrophage cells at concentrations of 10 µg/mL and below. This suggests that the methyl ester may have a more pronounced cytotoxic profile, particularly against cancerous cell lines.

Antioxidant Activity

Summary of Biological Activities

CompoundBiological ActivityAssayCell LineIC50 Value
Ethyl Caffeate Anti-inflammatoryNitric Oxide (NO) InhibitionRAW 264.7 Macrophages12.0 µM[1]
CytotoxicityCell ViabilityRAW 264.7 MacrophagesNo significant cytotoxicity at ≤10 µg/mL
Methyl Caffeate Anti-inflammatoryNitric Oxide (NO) InhibitionRAW 264.7 Macrophages21.0 µM[1]
CytotoxicityCell Viability5 Human Cancer Cell Lines28.83 - 50.19 µg/mL

Experimental Protocols

Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds (ethyl or methyl caffeate) for a specified period (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and subsequent NO production.

  • Nitrite Measurement: After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated wells to that in untreated (control) wells. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.

cluster_workflow Nitric Oxide Inhibition Assay Workflow A Seed RAW 264.7 cells B Pre-treat with test compounds A->B C Stimulate with LPS B->C D Incubate for 24 hours C->D E Measure nitrite with Griess reagent D->E F Calculate % inhibition and IC50 E->F

Caption: Workflow for the in vitro nitric oxide inhibition assay.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability.

  • Cell Seeding: Cells (e.g., cancer cell lines or macrophages) are seeded in a 96-well plate and allowed to attach.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that reduces cell viability by 50%, is then determined.

cluster_pathway MTT Assay Principle MTT MTT (yellow, soluble) Formazan Formazan (purple, insoluble) MTT->Formazan Reduction Mitochondrial_Dehydrogenase Mitochondrial Dehydrogenase (in viable cells) Mitochondrial_Dehydrogenase->MTT

Caption: Principle of the MTT assay for cell viability.

Conclusion

Based on the available data for the closely related caffeate esters, this compound is likely to exhibit more potent anti-inflammatory activity than its methyl counterpart. Conversely, mthis compound may possess greater cytotoxic potential, particularly against cancer cells. Both esters are expected to have significant antioxidant properties due to their shared 3,4-dihydroxyphenyl moiety. Further direct comparative studies on the propanoate esters are warranted to confirm these observations and to fully elucidate their therapeutic potential.

References

A Comparative Guide to the Structure-Activity Relationship of 3-(3,4-Dihydroxyphenyl)propanoate Derivatives in Antioxidant and Anti-inflammatory Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives of 3-(3,4-dihydroxyphenyl)propanoic acid, focusing on their antioxidant and anti-inflammatory properties. While direct comprehensive SAR studies on a systematic series of ethyl 3-(3,4-dihydroxyphenyl)propanoate derivatives are limited in the readily available literature, this guide synthesizes findings from studies on closely related analogues to infer key structural determinants of their biological activity. The data presented is crucial for the rational design of novel therapeutic agents targeting oxidative stress and inflammation.

The core structure, 3-(3,4-dihydroxyphenyl)propanoic acid, also known as hydrocaffeic acid, is a natural phenolic compound recognized for its antioxidant potential. The catechol (3,4-dihydroxy) moiety is a key pharmacophore responsible for its radical scavenging and anti-inflammatory effects. Modifications to the carboxylic acid group, particularly through esterification, and alterations to the propanoic side chain can significantly influence the potency and selectivity of these derivatives.

I. Comparative Antioxidant Activity

The antioxidant activity of 3-(3,4-dihydroxyphenyl)propanoate derivatives is primarily attributed to their ability to donate a hydrogen atom from the hydroxyl groups of the catechol ring, thereby neutralizing free radicals. The following table summarizes the antioxidant activity of various esters of 3-(3,4-dihydroxyphenyl)propanoic acid and related compounds, as determined by the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. Lower IC50 values indicate higher antioxidant activity.

Table 1: Antioxidant Activity of 3-(3,4-Dihydroxyphenyl)propanoate Derivatives and Related Compounds

Compound IDStructureModification from this compoundDPPH IC50 (µM)ABTS IC50 (µM)Reference
1 This compound-Not ReportedNot Reported-
2 3-(3,4-Dihydroxyphenyl)propanoic acid (Hydrocaffeic acid)Free Acid2.191.83
3 Phenthis compoundPhenethyl ester0.701.20
4 Phenpropyl 3-(3,4-dihydroxyphenyl)propanoatePhenpropyl ester2.191.83
5 Ethyl 3-(3,4-dihydroxyphenyl)propenoate (Ethyl Caffeate)α,β-unsaturation (propenoate)~5.5 µg/mL*Not Reported[1]

*Note: The IC50 for Ethyl Caffeate was reported in µg/mL. For comparison, the molecular weight of ethyl caffeate is 208.21 g/mol , which equates to an approximate IC50 of 26.4 µM.

Structure-Activity Relationship Insights (Antioxidant Activity):

  • Esterification: Esterification of the carboxylic acid group with a phenethyl group (Compound 3 ) significantly enhances the antioxidant activity compared to the free acid (Compound 2 ) and the phenpropyl ester (Compound 4 ). This suggests that the nature of the ester moiety plays a crucial role in modulating the radical scavenging potential. The increased activity of the phenethyl ester may be due to favorable electronic or steric effects that enhance the stability of the resulting radical.

  • Chain Length of the Ester Group: Increasing the alkyl chain length of the ester from phenethyl (two carbons) to phenpropyl (three carbons) (Compound 4 ) leads to a decrease in antioxidant activity, reverting to a level similar to the free acid.

  • Saturation of the Side Chain: The presence of a double bond in the propanoate side chain (propenoate derivative, Ethyl Caffeate, Compound 5 ) appears to influence its biological activity, though a direct comparison with the saturated analogue (this compound) is not available from the same study. The α,β-unsaturated system in caffeate derivatives is known to be important for their biological activities.[1]

II. Comparative Anti-inflammatory Activity

The anti-inflammatory effects of these compounds are often linked to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO). The following table includes data on the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Table 2: Anti-inflammatory Activity of Ethyl 3-(3,4-dihydroxyphenyl)propenoate

Compound IDStructureAssayCell LineIC50Reference
5 Ethyl 3-(3,4-dihydroxyphenyl)propenoate (Ethyl Caffeate)NO Production InhibitionRAW 264.75.5 µg/mL*[1]

*Note: The IC50 for Ethyl Caffeate was reported in µg/mL, which is approximately 26.4 µM.

Structure-Activity Relationship Insights (Anti-inflammatory Activity):

  • Ethyl caffeate (Compound 5 ) demonstrates potent anti-inflammatory activity by significantly inhibiting NO production in macrophages.[1] This activity is attributed to the suppression of inducible nitric oxide synthase (iNOS) expression.[1]

  • The catechol moiety is crucial for the anti-inflammatory effect. The α,β-unsaturated ester moiety in ethyl caffeate is also suggested to play a role in its mechanism of action, potentially through Michael-type addition reactions with cellular targets like NF-κB.[1]

  • A study on a related compound, ethyl 3,4-dihydroxyhydrocinnamate (the saturated form of ethyl caffeate), showed that it also inhibits NF-κB DNA binding, although less effectively than ethyl caffeate, suggesting the double bond contributes to higher potency.[1]

III. Experimental Protocols

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to DPPH-H, leading to a decrease in absorbance.

  • Procedure:

    • A solution of DPPH in methanol (typically 0.1 mM) is prepared.

    • Various concentrations of the test compound are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

    • The absorbance is measured at 517 nm using a spectrophotometer.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against compound concentration.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

  • Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with potassium persulfate. The ABTS•+ has a characteristic blue-green color with maximum absorbance at 734 nm. Antioxidants reduce the ABTS•+, causing a decolorization that is proportional to their concentration.

  • Procedure:

    • The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • The ABTS•+ solution is diluted with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Various concentrations of the test compound are added to the diluted ABTS•+ solution.

    • The absorbance is measured at 734 nm after a specific incubation time (e.g., 6 minutes).

    • The percentage of inhibition is calculated using the same formula as for the DPPH assay.

    • The IC50 value is determined from the dose-response curve.

1. Nitric Oxide (NO) Production Inhibition Assay (Griess Assay)

  • Principle: The anti-inflammatory activity is assessed by measuring the inhibition of nitric oxide (NO) production in macrophage cells (e.g., RAW 264.7) stimulated with an inflammatory agent like lipopolysaccharide (LPS). NO is unstable and quickly oxidizes to nitrite (NO2-) in the culture medium. The Griess reagent converts nitrite into a stable, colored azo compound, which can be quantified spectrophotometrically at 540 nm.

  • Procedure:

    • RAW 264.7 macrophage cells are cultured in a 96-well plate.

    • The cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour).

    • The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for a further period (e.g., 24 hours).

    • After incubation, the cell culture supernatant is collected.

    • An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant.

    • The mixture is incubated at room temperature for 10-15 minutes to allow for color development.

    • The absorbance is measured at 540 nm.

    • The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

    • The percentage of NO production inhibition is calculated, and the IC50 value is determined.

IV. Visualizations

SAR_Antioxidant_Activity cluster_structure Structural Modifications cluster_activity Antioxidant Activity Propanoic_Acid 3-(3,4-Dihydroxyphenyl)propanoic acid Moderate_Activity Moderate Propanoic_Acid->Moderate_Activity IC50 ≈ 2 µM Ethyl_Ester Ethyl Ester Ethyl_Ester->Moderate_Activity Expected Moderate Activity Phenethyl_Ester Phenethyl Ester High_Activity High Phenethyl_Ester->High_Activity IC50 ≈ 0.7-1.2 µM Phenpropyl_Ester Phenpropyl Ester Lower_Activity Lower Phenpropyl_Ester->Lower_Activity IC50 ≈ 2 µM Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB_Activation NF-κB Activation TLR4->NF_kB_Activation iNOS_Gene iNOS Gene Transcription NF_kB_Activation->iNOS_Gene iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein NO_Production Nitric Oxide (NO) Production iNOS_Protein->NO_Production Inflammation Inflammation NO_Production->Inflammation Ethyl_Caffeate Ethyl 3-(3,4-dihydroxyphenyl)propenoate Ethyl_Caffeate->NF_kB_Activation Inhibition

References

Comparative In Vitro Cytotoxicity of Ethyl 3-(3,4-dihydroxyphenyl)propanoate and Related Phenolic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis for Researchers and Drug Development Professionals

Comparative Cytotoxicity Data

The cytotoxic potential of phenolic compounds is often evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values of caffeic acid phenethyl ester (CAPE) and other relevant phenolic compounds across different cancer cell lines.

CompoundCell LineIC50 Value (µM)Reference
Caffeic Acid Phenethyl Ester (CAPE)Oral Submucosus Fibroblast (OSF)Significant cytotoxicity at 400 µM[1][2]
Caffeic Acid Phenethyl Ester (CAPE)Neck Metastasis of Gingiva Carcinoma (GNM)Significant cytotoxicity at 400 µM[1][2]
Caffeic Acid Phenethyl Ester (CAPE)Tongue Squamous Cell Carcinoma (TSCCa)Significant cytotoxicity at 400 µM[1][2]
Caffeic Acid Ethyl EsterOral Submucosus Fibroblast (OSF)Significant cytotoxicity at 400 µM[1]
Caffeic Acid Ethyl EsterNeck Metastasis of Gingiva Carcinoma (GNM)Significant cytotoxicity at 400 µM[1]
Caffeic Acid Ethyl EsterTongue Squamous Cell Carcinoma (TSCCa)Significant cytotoxicity at 400 µM[1]
AlpinumisoflavoneLeukemia CEM/ADR5000 Cells5.91[3]
AlpinumisoflavoneDrug-resistant Breast Adenocarcinoma MDA-MB-231-BCRP65.65[3]
LaburnetinLeukemia CCRF-CEM Cells27.63[3]
LaburnetinMDA-MB-231-pcDNA Cells107.57[3]
Pycnanthulignene ALeukemia CEM/ADR5000 Cells5.84[3]
Pycnanthulignene AColon Carcinoma HCT116 (p53-/-) Cells65.32[3]
DoxorubicinLeukemia CCRF-CEM Cells0.20[3]
DoxorubicinLeukemia CEM/ADR5000 Cells195.12[3]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, cell lines, and exposure times.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the cytotoxicity of phenolic compounds.

1. Cell Viability and Cytotoxicity Assays:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified by measuring its absorbance. A decrease in the amount of formazan produced is indicative of a reduction in cell viability.[1][2]

  • Resazurin Reduction Assay: This is another common method to measure cell viability. Resazurin, a blue and non-fluorescent dye, is reduced to the pink and highly fluorescent resorufin by metabolically active cells. The fluorescence intensity is directly proportional to the number of viable cells.[3]

  • Trypan Blue Staining Assay: This exclusion assay is used to differentiate viable from non-viable cells. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take it up and appear blue.[4][5]

2. Apoptosis and Mechanistic Assays:

  • Caspase-Glo Assay: This assay quantifies caspase activity, which is a key indicator of apoptosis (programmed cell death). The assay provides a luminescent signal that is proportional to the amount of active caspase present.[3]

  • Flow Cytometry for Cell Cycle Analysis, Mitochondrial Membrane Potential (MMP), and Reactive Oxygen Species (ROS): Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells. It can be employed to:

    • Determine the distribution of cells in different phases of the cell cycle.

    • Measure the mitochondrial membrane potential, an indicator of mitochondrial health and early apoptosis.

    • Quantify the levels of intracellular reactive oxygen species, which can induce oxidative stress and cell death.[3]

Visualizing Experimental Workflow and Signaling Pathways

To better understand the experimental processes and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_incubation Incubation cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis start Cancer Cell Lines seed Seed cells in multi-well plates start->seed treat Treat with Ethyl 3-(3,4-dihydroxyphenyl)propanoate or Analogues (various concentrations) seed->treat incubate Incubate for a defined period (e.g., 24, 48, 72 hours) treat->incubate assay_mtt MTT Assay incubate->assay_mtt assay_res Resazurin Assay incubate->assay_res assay_apop Apoptosis Assay (e.g., Caspase-Glo) incubate->assay_apop assay_flow Flow Cytometry (Cell Cycle, MMP, ROS) incubate->assay_flow data Measure Absorbance/Fluorescence/ Luminescence/Cell Counts assay_mtt->data assay_res->data assay_apop->data assay_flow->data ic50 Calculate IC50 Values data->ic50 Putative_Signaling_Pathway cluster_compound Compound Action cluster_cellular_effects Cellular Effects cluster_apoptosis Apoptosis Induction cluster_outcome Outcome compound Phenolic Compound (e.g., Caffeic Acid Ester) ros Increased ROS Production compound->ros mmp Loss of Mitochondrial Membrane Potential compound->mmp caspases Caspase Activation ros->caspases mmp->caspases apoptosis Apoptosis caspases->apoptosis inhibition Inhibition of Cancer Cell Proliferation apoptosis->inhibition

References

A Comparative Guide to Analytical Techniques for the Identification of Ethyl 3-(3,4-dihydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key analytical techniques for confirming the identity of ethyl 3-(3,4-dihydroxyphenyl)propanoate, a compound of interest in various research and development fields. The following sections detail the principles, expected outcomes, and experimental protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy.

Data Presentation: A Comparative Summary

Due to the limited availability of published experimental data specifically for this compound, the following table provides expected values based on the analysis of structurally similar compounds and established principles of spectroscopic analysis.

Analytical TechniqueParameterExpected Value/ObservationNotes
HPLC (Reverse Phase) Retention Time (t R )Compound- and method-dependentA well-defined peak at a specific retention time indicates purity.
¹H NMR Chemical Shift (δ)Aromatic protons: ~6.5-6.8 ppm; -CH₂-CH₂-COO-: ~2.5-2.9 ppm; -O-CH₂-CH₃: ~4.1 ppm (quartet); -O-CH₂-CH₃: ~1.2 ppm (triplet); Phenolic -OH: variable, broad singletChemical shifts and splitting patterns are highly diagnostic of the molecular structure.
¹³C NMR Chemical Shift (δ)C=O (ester): ~173 ppm; Aromatic carbons: ~115-145 ppm; -CH₂-CH₂-COO-: ~30-36 ppm; -O-CH₂-CH₃: ~60 ppm; -O-CH₂-CH₃: ~14 ppmProvides a map of the carbon skeleton of the molecule.
Mass Spectrometry (EI) Molecular Ion (M⁺˙)m/z 210Confirms the molecular weight of the compound.
Key Fragment Ionsm/z 164 ([M-C₂H₅OH]⁺˙), m/z 136 ([M-C₂H₅O₂C]⁺), m/z 123 ([C₇H₇O₂]⁺)Fragmentation patterns provide structural information.
FT-IR Spectroscopy Absorption Bands (cm⁻¹)O-H (phenolic): ~3500-3200 (broad); C-H (aromatic & aliphatic): ~3100-2850; C=O (ester): ~1735-1715; C-O (ester): ~1300-1000Identifies the presence of key functional groups.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify its presence in a sample.

Methodology: A reverse-phase HPLC method is commonly employed.[1]

  • Column: C18 stationary phase (e.g., Newcrom C18).[1]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with an acidic modifier like phosphoric acid or formic acid for improved peak shape.[1] For mass spectrometry compatibility, formic acid is preferred over phosphoric acid.[1]

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (typically around 280 nm for phenolic compounds).

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Data Analysis: The retention time of the major peak is compared to a reference standard. Peak purity can be assessed using a photodiode array (PDA) detector.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure of this compound by analyzing the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). The choice of solvent is critical and should be one in which the compound is fully soluble.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

  • ¹H NMR Acquisition: A standard one-pulse experiment is typically sufficient. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

  • ¹³C NMR Acquisition: A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.

  • Data Analysis: Chemical shifts, signal integrations (for ¹H NMR), and splitting patterns (multiplicity) are analyzed to assign the signals to the specific protons and carbons in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain structural information through fragmentation analysis.

Methodology:

  • Ionization Method: Electron Ionization (EI) is a common technique for relatively small and volatile organic molecules.

  • Sample Introduction: The sample can be introduced directly via a solid probe or, for mixtures, through a gas chromatograph (GC-MS).

  • Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or magnetic sector.

  • Data Acquisition: The instrument is scanned over a specific mass-to-charge (m/z) range to detect the molecular ion and its fragments.

  • Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak (M⁺˙), which confirms the molecular weight. The fragmentation pattern is then interpreted to deduce the structure of the molecule. For this compound, common fragmentation would involve the loss of the ethoxy group, the entire ethyl ester group, or rearrangements involving the propanoate chain.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or as a solution in a suitable solvent (e.g., chloroform).

  • Instrumentation: An FT-IR spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum is first collected and automatically subtracted from the sample spectrum.

  • Data Analysis: The absorption bands in the spectrum are correlated with specific functional groups. For this compound, key absorptions would include the broad O-H stretch of the phenolic groups, the C-H stretches of the aromatic ring and aliphatic chain, the strong C=O stretch of the ester, and the C-O stretches.

Mandatory Visualization

Analytical_Workflow cluster_sample Sample Preparation cluster_techniques Analytical Techniques cluster_data Data Analysis cluster_confirmation Confirmation Sample Sample HPLC HPLC Sample->HPLC NMR NMR Sample->NMR MS MS Sample->MS FT_IR FT_IR Sample->FT_IR Purity_Quantification Purity & Quantification HPLC->Purity_Quantification Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight Functional_Groups Functional Group Identification FT_IR->Functional_Groups Identity_Confirmed Identity Confirmed Purity_Quantification->Identity_Confirmed Structure_Elucidation->Identity_Confirmed Molecular_Weight->Identity_Confirmed Functional_Groups->Identity_Confirmed

Caption: Workflow for the analytical confirmation of this compound.

References

Assessing the Reproducibility of Experimental Results with Ethyl 3-(3,4-dihydroxyphenyl)propanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the experimental reproducibility of ethyl 3-(3,4-dihydroxyphenyl)propanoate, a phenolic compound of interest for its antioxidant and anti-inflammatory properties. To offer a comprehensive evaluation, its performance is compared with two structurally and functionally similar alternatives: hydroxytyrosol and protocatechuic acid ethyl ester. This document summarizes key experimental data, details relevant protocols, and visualizes associated biological pathways to aid researchers in designing and interpreting their own studies.

Comparative Analysis of Biological Activity

The reproducibility of experimental findings is crucial for the validation of scientific claims and the advancement of drug development. In the context of this compound and its alternatives, antioxidant and anti-inflammatory activities are the most frequently studied endpoints. The following tables summarize quantitative data from various studies to provide a basis for comparing their potency and assessing the consistency of reported results.

Antioxidant Activity

The antioxidant capacity of these compounds is commonly evaluated using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The half-maximal inhibitory concentration (IC50) is a standard measure of potency, with lower values indicating greater antioxidant activity.

CompoundAssayIC50 (µM)Reference Study
This compound DPPH1.09Silva et al. (2012)[1]
ABTSData not found
Hydroxytyrosol DPPH~11.4Richard et al. (2011)[2]
ABTSData not found
Protocatechuic Acid Ethyl Ester DPPHData not found
ABTSData not found
Ascorbic Acid (Reference) DPPHVariesUsed as a standard in most antioxidant assays
Trolox (Reference) ABTSVariesUsed as a standard in most antioxidant assays

Note: Direct comparative studies evaluating all three compounds in the same assay are limited. The presented data is compiled from different sources, and variations in experimental conditions can influence IC50 values.

Anti-inflammatory Activity

The anti-inflammatory effects of these phenolic compounds are often assessed by their ability to inhibit the production of inflammatory mediators in cell-based assays, frequently using lipopolysaccharide (LPS) to induce an inflammatory response. Key markers include nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines.

CompoundAssayCell LineIC50Reference Study
This compound Nitric Oxide (NO) ProductionRAW 264.75.5 µg/mL (~26.4 µM)Chiang et al. (2005)[3][4]
Hydroxytyrosol Nitric Oxide (NO) ProductionRAW 264.711.4 µMRichard et al. (2011)[2]
Prostaglandin E2 (PGE2) ProductionRAW 264.719.5 µMRichard et al. (2011)[2]
MMP-9 ReleaseHuman Monocytes10 µMCarluccio et al. (2014)[5]
Protocatechuic Acid Ethyl Ester Specific IC50 data not availableInhibits NF-κB and pro-inflammatory cytokinesLKT Labs[6]

Experimental Protocols

To facilitate the replication and comparison of experimental results, detailed methodologies for the most commonly employed assays are provided below.

DPPH Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • Test compound (this compound or alternative)

  • Reference antioxidant (e.g., Ascorbic Acid)

  • 96-well microplate or spectrophotometer cuvettes

  • Spectrophotometer capable of measuring absorbance at 517 nm

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should be freshly prepared and protected from light.

  • Preparation of Test Samples: Dissolve the test compound and reference antioxidant in the same solvent as the DPPH solution to prepare a series of concentrations.

  • Reaction Mixture: In a 96-well plate or cuvettes, mix a volume of the test sample or standard with a volume of the DPPH solution. A typical ratio is 1:1 (e.g., 100 µL sample + 100 µL DPPH).

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. A blank containing only the solvent should be used to zero the spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the reaction mixture.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, and the color intensity decreases.

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Methanol or ethanol

  • Test compound

  • Reference antioxidant (e.g., Trolox)

  • Spectrophotometer capable of measuring absorbance at 734 nm

Procedure:

  • Preparation of ABTS Radical Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.

  • Adjustment of ABTS•+ Solution: Before use, dilute the ABTS•+ solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: Add a small volume of the test sample or standard to a larger volume of the diluted ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided in Graphviz DOT language.

NF-κB Inflammatory Signaling Pathway

This compound and its alternatives have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a key regulator of the expression of pro-inflammatory genes.

NF_kB_Pathway cluster_complex NF-κB/IκB Complex cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active Released Nucleus Nucleus NFkB_active->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, Cytokines) Nucleus->Pro_inflammatory_Genes Induces Inhibitor This compound & Alternatives Inhibitor->IKK Inhibits Inhibitor->NFkB_active Inhibits nuclear translocation

Caption: Inhibition of the NF-κB signaling pathway by phenolic compounds.

COX-2 Inflammatory Pathway

The cyclooxygenase-2 (COX-2) enzyme is a key player in the inflammatory response, responsible for the synthesis of prostaglandins. Inhibition of COX-2 is a common target for anti-inflammatory drugs.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) PLA2 PLA2 Inflammatory_Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Releases PLA2->Cell_Membrane Acts on COX2 COX-2 Arachidonic_Acid->COX2 Substrate for Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Synthesizes Inflammation Inflammation Prostaglandins->Inflammation Mediates Inhibitor This compound & Alternatives Inhibitor->COX2 Inhibits

Caption: Inhibition of the COX-2 inflammatory pathway.

Experimental Workflow for In Vitro Anti-inflammatory Assay

This workflow outlines the general steps involved in assessing the anti-inflammatory activity of a test compound in a cell-based assay.

Anti_inflammatory_Workflow Start Start Cell_Culture Culture Macrophages (e.g., RAW 264.7) Start->Cell_Culture Pre_treatment Pre-treat cells with Test Compound Cell_Culture->Pre_treatment Stimulation Induce Inflammation (e.g., with LPS) Pre_treatment->Stimulation Incubation Incubate for a Specific Time Stimulation->Incubation Collect_Supernatant Collect Cell Supernatant Incubation->Collect_Supernatant Lyse_Cells Lyse Cells for Protein/RNA Analysis Incubation->Lyse_Cells Measure_Mediators Measure Inflammatory Mediators (e.g., NO, PGE2, Cytokines) Collect_Supernatant->Measure_Mediators Analyze_Expression Analyze Gene/Protein Expression (e.g., iNOS, COX-2) Lyse_Cells->Analyze_Expression Data_Analysis Data Analysis and IC50 Calculation Measure_Mediators->Data_Analysis Analyze_Expression->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro anti-inflammatory activity assessment.

Conclusion

This compound demonstrates significant antioxidant and anti-inflammatory properties. However, the reproducibility of its reported efficacy can be influenced by variations in experimental protocols. This guide highlights the need for standardized methodologies and direct comparative studies to robustly assess its potential relative to other promising phenolic compounds like hydroxytyrosol and protocatechuic acid ethyl ester. By providing detailed protocols and summarizing available quantitative data, this document aims to support researchers in conducting reproducible and comparable experiments, ultimately facilitating the reliable evaluation of these compounds for therapeutic applications.

References

A Comparative Analysis of the Neuroprotective Potential of Protocatechuic Acid and Ethyl 3-(3,4-dihydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the existing experimental evidence reveals a significant body of research supporting the neuroprotective effects of protocatechuic acid (PCA), a phenolic acid found in numerous plants. In contrast, a comprehensive literature review yields a notable absence of direct experimental data on the neuroprotective properties of ethyl 3-(3,4-dihydroxyphenyl)propanoate. This guide, therefore, provides a thorough overview of the established neuroprotective mechanisms of PCA, supported by experimental data and protocols, while highlighting the current knowledge gap regarding this compound.

Protocatechuic acid has demonstrated a multi-faceted approach to neuroprotection, primarily through its potent antioxidant, anti-inflammatory, and anti-apoptotic activities.[1][2][3] These properties are attributed to its 3,4-dihydroxybenzoic acid structure.[2] Experimental studies, both in vitro and in vivo, have consistently shown its ability to mitigate neuronal damage in models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[1][2][4]

While this compound shares the same 3,4-dihydroxyphenyl core structure, which is crucial for the antioxidant activity of PCA, the ethyl propanoate side chain modification may influence its bioavailability, cell permeability, and interaction with molecular targets. The lack of specific research on this ethyl ester derivative makes a direct comparison of its neuroprotective efficacy with PCA speculative at this time.

Quantitative Comparison of Neuroprotective Effects

The following tables summarize the quantitative data from various experimental studies on protocatechuic acid, showcasing its efficacy in key neuroprotective assays. No equivalent data was found for this compound in the reviewed literature.

Table 1: In Vitro Neuroprotective Effects of Protocatechuic Acid

AssayCell LineNeurotoxinPCA ConcentrationObserved EffectReference
Cell Viability (MTT/CCK-8 Assay)PC12 cells6-hydroxydopamine (6-OHDA)10-100 µMIncreased cell viability[1]
Neural Stem Cells (NSCs)Normal culture1-50 µMIncreased cell viability and proliferation[5]
BUMPT cellsCisplatin100 µMSignificantly increased cell viability[6]
Lactate Dehydrogenase (LDH) ReleasePC12 cells6-OHDANot specifiedDecreased LDH release[1]
Reactive Oxygen Species (ROS) ProductionNSCsNormal cultureNot specifiedDepressed ROS levels[5]
Apoptosis (Annexin V/PI, TUNEL)NSCsNormal cultureNot specifiedReduced levels of apoptosis[5]
BUMPT cellsCisplatin50-100 µMDose-dependent decrease in TUNEL+ cells[6]
Caspase-3 ActivityNSCsNormal cultureNot specifiedSignificantly decreased caspase-3 activity[5]
Nitric Oxide (NO) ProductionBV2 microgliaLipopolysaccharide (LPS)Not specifiedReduced NO production

Table 2: In Vivo Neuroprotective Effects of Protocatechuic Acid

Animal ModelInsultPCA DosageOutcome MeasuresObserved EffectReference
RatsAluminum Chloride-induced dementia10 and 20 mg/kg, p.o.Morris water maze, biochemical markersImproved memory, anti-cholinesterase, antioxidant, and anti-inflammatory effects[4]
MiceSodium Arsenate-induced neurotoxicity100 mg/kg, p.o.Oxidative stress and inflammatory markersReduced lipid peroxidation, iNOS, and NO; increased antioxidant enzyme activity[7]
RatsTraumatic Brain Injury (TBI)30 mg/kgFluoro-Jade B stainingReduced number of degenerating neurons in the hippocampus and cortex[8]
MiceScopolamine-induced memory impairment10 and 100 mg/kg, p.o.Behavioral assays, oxidative stress markersAmeliorated learning and memory impairments, reduced oxidative stress

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the neuroprotective effects of protocatechuic acid.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate neuronal cells (e.g., PC12 or SH-SY5Y) in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of protocatechuic acid for a specified duration (e.g., 2 hours).

  • Induction of Neurotoxicity: Introduce a neurotoxin (e.g., 6-OHDA, MPP+, or H₂O₂) to the wells and incubate for an additional 24 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.[9]

  • Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.[9]

Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Cell Culture and Treatment: Culture cells and treat with protocatechuic acid and a neurotoxin as described for the cell viability assay.

  • DCFH-DA Staining: After treatment, wash the cells with PBS and incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells again with PBS to remove excess dye. Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

Western Blot Analysis for Protein Expression
  • Protein Extraction: Following treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Electrophoresis and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Nrf2, NF-κB) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Key Signaling Pathways in Protocatechuic Acid-Mediated Neuroprotection

Protocatechuic acid exerts its neuroprotective effects by modulating several critical intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.

neuroprotection_pathways cluster_antioxidant Antioxidant Pathway cluster_anti_inflammatory Anti-inflammatory Pathway cluster_anti_apoptotic Anti-apoptotic Pathway PCA1 Protocatechuic Acid Nrf2 Nrf2 PCA1->Nrf2 activates ARE ARE Nrf2->ARE translocates to nucleus and binds AntioxidantEnzymes HO-1, SOD, Catalase ARE->AntioxidantEnzymes upregulates expression PCA2 Protocatechuic Acid NFkB NF-κB PCA2->NFkB inhibits activation iNOS iNOS NFkB->iNOS downregulates ProinflammatoryCytokines TNF-α, IL-1β NFkB->ProinflammatoryCytokines downregulates PCA3 Protocatechuic Acid Bcl2 Bcl-2 PCA3->Bcl2 upregulates Bax Bax PCA3->Bax downregulates Bcl2->Bax inhibits Caspase3 Caspase-3 Bax->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces

Caption: Key neuroprotective signaling pathways modulated by Protocatechuic Acid.

Experimental Workflow for In Vitro Neuroprotection Assay

The following diagram outlines a typical workflow for assessing the neuroprotective effects of a compound in a cell-based model.

experimental_workflow cluster_workflow In Vitro Neuroprotection Assay Workflow start Seed Neuronal Cells treatment Pre-treat with Compound (e.g., PCA) start->treatment toxin Induce Neurotoxicity (e.g., 6-OHDA) treatment->toxin incubation Incubate (24h) toxin->incubation endpoint Endpoint Assays incubation->endpoint viability Cell Viability (MTT, LDH) endpoint->viability oxidative_stress Oxidative Stress (ROS, SOD) endpoint->oxidative_stress apoptosis Apoptosis (Caspase, TUNEL) endpoint->apoptosis inflammation Inflammation (NO, Cytokines) endpoint->inflammation

Caption: A generalized workflow for in vitro neuroprotective compound screening.

Conclusion

The available scientific literature provides robust evidence for the neuroprotective effects of protocatechuic acid, mediated through its antioxidant, anti-inflammatory, and anti-apoptotic properties. The quantitative data and detailed experimental protocols summarized here offer a valuable resource for researchers in the field of neuropharmacology.

Conversely, the absence of published research on the neuroprotective effects of this compound represents a significant knowledge gap. While its structural similarity to PCA suggests potential neuroprotective activity, this remains to be experimentally verified. Future studies are warranted to investigate the neuroprotective profile of this ethyl ester derivative and to directly compare its efficacy with that of protocatechuic acid. Such research will be crucial in determining its potential as a therapeutic agent for neurodegenerative diseases.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Ethyl 3-(3,4-dihydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of ethyl 3-(3,4-dihydroxyphenyl)propanoate, a compound used in various research applications.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS No. 3967-57-5) was found. The following information is based on the safety data of structurally similar compounds: 3-(3,4-dihydroxyphenyl)propanoic acid and Caffeic Acid phenylethyl ester. It is imperative to conduct a site-specific risk assessment before handling and disposal.

Hazard Profile and Safety Precautions

Based on analogous compounds, this compound is anticipated to present similar hazards. The primary concerns are irritation to the skin and eyes, and potential respiratory tract irritation.[1][2][3][4] Therefore, strict adherence to safety protocols is essential.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.

Quantitative Hazard Data of Structurally Related Compounds

The following table summarizes the hazard classifications for compounds structurally related to this compound, providing a basis for risk assessment.

Hazard StatementCompoundGHS ClassificationSource
Causes skin irritation3-(3,4-Dihydroxyphenyl)propanoic acidSkin Irritation (Category 2)[1]
Causes serious eye irritation3-(3,4-Dihydroxyphenyl)propanoic acidEye Irritation (Category 2A)[1]
May cause respiratory irritation3-(3,4-Dihydroxyphenyl)propanoic acidSpecific Target Organ Toxicity - Single Exposure (Category 3), Respiratory tract irritation[1]
Causes skin irritationCaffeic Acid phenylethyl esterSkin Irritation (Category 2)[2][3]
Causes serious eye irritationCaffeic Acid phenylethyl esterEye Irritation (Category 2A)[2][3]
May cause respiratory irritationCaffeic Acid phenylethyl esterSpecific Target Organ Toxicity - Single Exposure (Category 3), Respiratory tract irritation[2][3]

Step-by-Step Disposal Protocol

The disposal of this compound should be managed by trained personnel in a controlled laboratory environment.

Experimental Protocol for Disposal:

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips) in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

    • Keep the container tightly closed when not in use.

  • Waste Manifesting and Labeling:

    • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate quantity of waste.

    • Follow your institution's specific requirements for waste manifesting.

  • Disposal:

    • Arrange for pick-up by a licensed hazardous waste disposal company.

    • Provide the disposal company with all available safety information, including the data from related compounds.

    • Disposal should be in accordance with all local, state, and federal regulations.[5]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal start Start: Waste Generation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Labeled, Compatible Hazardous Waste Container ppe->container collect_waste Collect Waste Chemical and Contaminated Materials container->collect_waste seal_container Securely Seal Container collect_waste->seal_container store_waste Store in Cool, Dry, Ventilated Area Away from Incompatibles seal_container->store_waste manifest Complete Hazardous Waste Manifest store_waste->manifest schedule_pickup Arrange for Licensed Hazardous Waste Disposal manifest->schedule_pickup end_point End: Waste Transferred to Disposal Vendor schedule_pickup->end_point

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling ethyl 3-(3,4-dihydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Immediate Safety Protocols and Operational Plans

This guide provides crucial safety and logistical information for handling ethyl 3-(3,4-dihydroxyphenyl)propanoate in a laboratory setting. The following procedures are based on best practices and data from safety data sheets (SDS) of structurally similar compounds, as a specific SDS for this compound was not identified. Researchers should always handle new or unfamiliar compounds with caution and perform a risk assessment prior to use.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles or safety glasses with side shields. A face shield may be necessary if there is a significant splash hazard.Protects against potential eye irritation or serious eye damage from splashes or dust.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Lab coat or other protective clothing to prevent skin contact.Prevents skin irritation and absorption. Contaminated clothing should be removed and washed before reuse.[1][2][3]
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood, to keep airborne concentrations low.[3] If ventilation is inadequate or if the substance is aerosolized or forms dust, a NIOSH-approved respirator may be required.Minimizes the risk of respiratory tract irritation.[1]

Handling and Storage

Proper handling and storage are critical to maintaining the integrity of the compound and the safety of laboratory personnel.

Procedure Guideline
General Handling Avoid contact with skin, eyes, and clothing.[1][3] Wash hands thoroughly after handling.[1] Avoid breathing dust, vapor, mist, or gas.[3] Ensure adequate ventilation.[4]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[2][3]
Spill Response In case of a spill, wear appropriate PPE. For solid materials, sweep up or vacuum the material and place it into a suitable disposal container, avoiding dust generation.[3][4] Ensure the area is well-ventilated.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of accidental exposure.

Exposure Route First Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[2][3][5]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if skin irritation occurs.[2][5]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[3][5]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Seek medical attention.[3]

Disposal Plan

All chemical waste must be handled and disposed of in accordance with local, state, and federal regulations.

Waste Type Disposal Procedure
Unused Product Dispose of contents and container to an approved waste disposal plant.[2][5] Do not allow the product to enter drains.
Contaminated PPE Dispose of contaminated gloves and other protective equipment as chemical waste in accordance with institutional and regulatory guidelines.

Experimental Workflow for Handling this compound

The following diagram outlines the standard operational workflow for safely handling this compound in a laboratory setting.

G Figure 1. Standard Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Don Personal Protective Equipment prep_risk->prep_ppe prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh Proceed to handling handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon Experiment complete cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.